Product packaging for Kobophenol A(Cat. No.:CAS No. 124027-58-3)

Kobophenol A

Cat. No.: B1209053
CAS No.: 124027-58-3
M. Wt: 924.9 g/mol
InChI Key: RAUCCLKIJHMTND-LUPMIFTGSA-N
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Description

Kobophenol A is a tetrameric stilbene, a class of polyphenolic compounds, isolated from the roots of Caragana sinica . This biologically active natural product is provided for research purposes and is not intended for diagnostic or therapeutic use in humans. In research settings, this compound has demonstrated significant value in several areas. Studies indicate it enhances the proliferation of human osteoblast-like cells, suggesting potential for investigation in bone health and osteoporosis research; this proliferative effect is associated with the activation of the p38 MAPK signaling pathway . Furthermore, this compound exhibits potent anti-inflammatory properties by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6 in macrophage cell lines. This activity is linked to the inhibition of the NF-κB signaling pathway, positioning it as a candidate for probing inflammatory disease mechanisms . Notably, recent research has identified this compound as a compound that can block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, with one study reporting an IC50 of 1.81 μM, highlighting its potential as a tool for antiviral research . Researchers should note that this compound can undergo acid-catalyzed epimerization to form carasinol B, a transformation relevant for stability considerations during experimental storage and handling . As a phytoestrogen, it also has the capacity to bind to estrogen receptors, which may be of interest in hormonal pathway studies . This product is labeled and distributed as Research Use Only (RUO) and is strictly for use in laboratory research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H44O13 B1209053 Kobophenol A CAS No. 124027-58-3

Properties

IUPAC Name

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUCCLKIJHMTND-LUPMIFTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333128
Record name Kobophenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124027-58-3
Record name Kobophenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124027-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kobophenol A
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URL https://comptox.epa.gov/dashboard/DTXSID00333128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Natural Origins of Kobophenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Kobophenol A, a complex stilbenoid with significant biological activities. This document outlines the quantitative distribution of this compound in various plant species, details the experimental protocols for its extraction and isolation, and illustrates its interaction with key biological pathways.

Natural Sources and Distribution

This compound, a tetramer of resveratrol, is a polyphenolic compound found in a select number of plant genera, primarily within the Caragana and Carex species. Its presence has been confirmed in the roots, tubers, and seeds of these plants. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the season of collection.

Quantitative Analysis of this compound in Plant Sources

The following table summarizes the quantitative data available for the concentration of this compound in various natural sources. The data has been compiled from high-performance liquid chromatography (HPLC) analyses reported in peer-reviewed scientific literature.

Plant SpeciesPlant PartConcentration of this compoundReference
Caragana sinicaRootsHigher than in tubers; maximal in winter[1]
Caragana sinicaTubersLower than in roots[1]
Caragana sinicaFlowersNot detected[1]
Caragana stenophyllaRootsPresent[2]
Carex buchananiiRootsPresent[3]
Carex ciliato-marginataNot specifiedPresent
Carex cuprinaRootsPresent[3]
Carex folliculataSeedsPresent[4][5]

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of oligomeric stilbenes from Caragana and Carex species.

I. Plant Material Collection and Preparation
  • Collection: Collect the desired plant material (e.g., roots of Caragana sinica) during the optimal season (winter for higher yields of this compound in C. sinica roots)[1].

  • Washing and Drying: Thoroughly wash the collected plant material with water to remove soil and other debris. Air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of phenolic compounds.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction
  • Solvent Selection: Macerate the powdered plant material with a polar solvent. 85% ethanol is a commonly used and effective solvent for extracting stilbenoids[6]. Methanol is also a suitable alternative[7].

  • Maceration: Submerge the plant powder in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) in a large container. Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation to enhance extraction efficiency.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue two to three more times to ensure complete extraction. Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

III. Fractionation (Liquid-Liquid Partitioning)
  • Solvent System: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity. A typical sequence is n-hexane, ethyl acetate, and n-butanol.

  • Procedure:

    • First, partition the aqueous suspension of the crude extract with n-hexane to remove nonpolar compounds like lipids and chlorophylls.

    • Next, partition the remaining aqueous layer with ethyl acetate. Oligomeric stilbenes like this compound are known to partition into the ethyl acetate fraction.

    • Finally, the remaining aqueous layer can be partitioned with n-butanol to isolate more polar compounds.

  • Concentration: Concentrate each fraction separately using a rotary evaporator to obtain the respective dried fractions. The ethyl acetate fraction is expected to be enriched with this compound.

IV. Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica gel, a common stationary phase for the separation of phenolic compounds.

    • Mobile Phase: Apply the concentrated ethyl acetate fraction to the top of the silica gel column. Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.

    • Fraction Collection: Collect the eluate in separate fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions that show similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: For final purification, subject the fractions containing this compound to preparative HPLC using a reversed-phase column (e.g., C18).

    • Mobile Phase: A common mobile phase for separating stilbenoids is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape[7].

    • Detection and Collection: Use a UV detector (stilbenoids typically absorb around 280-320 nm) to monitor the elution of compounds. Collect the peak corresponding to this compound.

  • Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and elucidate its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Inhibition of the NF-κB Signaling Pathway by this compound

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound. In this pathway, inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-1β, IL-6).

This compound has been demonstrated to suppress the nuclear translocation of NF-κB, thereby inhibiting the expression of these inflammatory mediators.

NF_kB_Inhibition_by_Kobophenol_A cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IkBa IkBa IKK Complex->IkBa Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IkBa->Ubiquitination & Degradation NF-kB NF-kB NF-kB (in nucleus) NF-kB (in nucleus) NF-kB->NF-kB (in nucleus) Translocates IkBa-NF-kB Complex IkBa-NF-kB Complex IkBa-NF-kB Complex->NF-kB Releases IkBaNF-kB IkBaNF-kB IkBaNF-kB->IkBa-NF-kB Complex This compound This compound NF-kB Nuclear Translocation NF-kB Nuclear Translocation This compound->NF-kB Nuclear Translocation Inhibits DNA DNA NF-kB (in nucleus)->DNA Binds to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

The Biosynthesis of Kobophenol A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Kobophenol A, a complex tetrameric stilbenoid, has garnered significant interest within the scientific community due to its potent biological activities. As a resveratrol tetramer, its intricate structure presents a fascinating biosynthetic puzzle. This technical guide provides a comprehensive overview of the proposed biosynthesis pathway of this compound in plants, with a particular focus on species of the Carex genus, where it is prominently found. While the complete enzymatic machinery in planta is yet to be fully elucidated, this document synthesizes current knowledge from phytochemical analyses, biomimetic synthesis studies, and enzymatic assays to present a plausible pathway. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the biosynthetic route, quantitative data from relevant studies, and detailed experimental protocols.

Introduction

Stilbenoids are a class of phenolic compounds produced by plants in response to biotic and abiotic stresses. Resveratrol, the monomeric precursor of a vast array of stilbenoids, is renowned for its diverse health benefits. Oligostilbenoids, formed by the oxidative coupling of two or more resveratrol units, exhibit an even broader and often more potent spectrum of biological activities. This compound, a resveratrol tetramer, stands out for its complex structure and significant therapeutic potential. Understanding its biosynthesis is crucial for harnessing its medicinal properties, potentially enabling synthetic biology approaches for its production.

Plants belonging to the Carex genus are a rich source of a variety of stilbenoid oligomers, including dimers, trimers, and tetramers like this compound.[1][2] The biosynthesis of these complex molecules is believed to proceed through regio- and stereoselective oxidative coupling reactions.[1]

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the foundational precursor, p-Coumaroyl-CoA. This is then converted to resveratrol, the key monomeric unit. The subsequent oligomerization of resveratrol through a cascade of oxidative coupling reactions is believed to lead to the formation of this compound.

From Phenylalanine to Resveratrol: The Phenylpropanoid Pathway

The initial steps of stilbenoid biosynthesis are well-established and shared with the biosynthesis of other phenolic compounds like flavonoids.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is then activated by the addition of a Coenzyme A molecule to form p-Coumaroyl-CoA.

  • Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, resulting in the formation of resveratrol.

Phenylpropanoid_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_stilbene Stilbene Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS + 3x Malonyl-CoA

Diagram 1: The biosynthesis pathway of resveratrol.
Oxidative Coupling of Resveratrol: The Path to this compound

The formation of this compound from resveratrol is a multi-step process involving oxidative coupling reactions. This process is likely catalyzed by peroxidases (PRX) and/or laccases (LAC) in planta. These enzymes generate phenoxyl radicals from resveratrol, which then undergo non-enzymatic, regio- and stereoselective coupling to form dimers, and subsequently, higher-order oligomers.

A plausible pathway for the formation of this compound involves the initial dimerization of two resveratrol molecules to form a dimer such as ε-viniferin or a pallidol-type dimer. This is followed by the dimerization of two of these dimeric units to yield the tetrameric this compound.

Kobophenol_A_Biosynthesis cluster_dimerization Dimerization cluster_tetramerization Tetramerization Resveratrol_1 Resveratrol Resveratrol_Dimer Resveratrol Dimer (e.g., ε-viniferin/pallidol) Resveratrol_1->Resveratrol_Dimer Peroxidase/Laccase (Oxidative Coupling) Resveratrol_2 Resveratrol Resveratrol_Dimer_1 Resveratrol Dimer Resveratrol_Dimer->Resveratrol_Dimer_1 Resveratrol_Dimer_2 Resveratrol Dimer Resveratrol_Dimer->Resveratrol_Dimer_2 Kobophenol_A This compound Resveratrol_Dimer_1->Kobophenol_A Peroxidase/Laccase (Oxidative Coupling)

Diagram 2: Proposed oxidative coupling pathway to this compound.

Quantitative Data from Biomimetic Synthesis and In Vitro Studies

While quantitative data for the in vivo biosynthesis of this compound is scarce, biomimetic synthesis studies using peroxidases and laccases provide valuable insights into the efficiency of the oxidative coupling reactions. The following tables summarize key kinetic parameters and product yields from relevant studies.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Horseradish Peroxidase (HRP)Resveratrol----[3][4]
Laccase (Trametes versicolor)Piceid (Resveratrol-3-O-glucoside)----[5][6]
Polyphenol Oxidase (PPO)Resveratrol45 ± 2---[7]
Cytochrome P450BM3 (variant)Resveratrol55.7 ± 16.7-0.366482[8]
COX-1Resveratrol--1.52-[9]
Laccase (Cerrena sp. RSD1)ABTS----[10]
Laccase (Trametes polyzona WRF03)ABTS---181.51[11]
Laccase (Trematosphaeria mangrovei)ABTS1400184.84--[12]
Table 1: Enzyme Kinetic Parameters for Resveratrol and Related Substrates. Note: Direct kinetic data for this compound synthesis is limited. Data for resveratrol oxidation and related substrates are provided as indicators of enzyme efficiency.
Enzyme/CatalystSubstrate(s)Product(s)Yield (%)Reference
Horseradish Peroxidase (HRP)trans-Resveratrol & (±)-ε-viniferinResveratrol trimers and dimersVaried[3][4]
Laccase (Trametes versicolor)Piceid(±)-trans-dehydrodimer45.7[5][6]
Laccase (Trametes versicolor)(E)-4-styrylphenolstrans-dihydrobenzofurans33-74[5]
Amylosucrase (Deinococcus geothermalis)ResveratrolResveratrol-α-glucosides-[13]
Soybean PeroxidaseResveratrolResveratrol-trans-dihydrodimer, Pallidol-[14]
Table 2: Product Yields from In Vitro Enzymatic Synthesis of Stilbenoid Oligomers.

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Assay for Peroxidase-Catalyzed Oligomerization of Resveratrol

This protocol is adapted from studies on the biomimetic synthesis of resveratrol oligomers.[3][4]

Objective: To determine the ability of a peroxidase to catalyze the oxidative coupling of resveratrol and to identify the resulting oligomeric products.

Materials:

  • Resveratrol

  • Horseradish Peroxidase (HRP) or other peroxidase enzyme

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Organic solvent (e.g., acetone or methanol)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for product identification.

Procedure:

  • Prepare a stock solution of resveratrol in an organic solvent.

  • In a reaction vessel, combine the resveratrol solution with the buffer.

  • Add the peroxidase enzyme to the reaction mixture.

  • Initiate the reaction by adding hydrogen peroxide.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC.

  • Stop the reaction by adding a quenching agent or by extraction.

  • Extract the reaction mixture with ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent.

  • Analyze the product mixture by HPLC-MS to identify and quantify the oligomers formed.

  • Purify the individual products using preparative HPLC or column chromatography.

  • Elucidate the structure of the purified compounds using NMR spectroscopy.

Enzyme_Assay_Workflow Start Start Prepare_Reactants Prepare Resveratrol, Buffer, Enzyme Start->Prepare_Reactants Initiate_Reaction Add H₂O₂ Prepare_Reactants->Initiate_Reaction Incubate Stir at Room Temperature Initiate_Reaction->Incubate Monitor_Progress Monitor by TLC Incubate->Monitor_Progress Stop_Reaction Quench or Extract Monitor_Progress->Stop_Reaction Extraction Extract with Ethyl Acetate Stop_Reaction->Extraction Drying_Evaporation Dry and Evaporate Solvent Extraction->Drying_Evaporation Analysis HPLC-MS Analysis Drying_Evaporation->Analysis Purification Purify Products (e.g., Prep HPLC) Analysis->Purification Structure_Elucidation NMR, MS Purification->Structure_Elucidation End End Structure_Elucidation->End

Diagram 3: Workflow for a peroxidase-catalyzed enzyme assay.
Gene Expression Analysis in Carex Species

Objective: To identify and quantify the expression levels of candidate genes (e.g., PAL, C4H, 4CL, STS, peroxidases, laccases) involved in this compound biosynthesis in Carex species under different conditions (e.g., stress induction).

Materials:

  • Carex plant tissue (e.g., roots, where stilbenoids are abundant)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for candidate genes and housekeeping genes

  • Quantitative real-time PCR (qRT-PCR) system and reagents (e.g., SYBR Green)

Procedure:

  • Harvest Carex tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract total RNA using a suitable kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Design and validate primers for the target genes and reference genes.

  • Perform qRT-PCR using the synthesized cDNA, primers, and a suitable master mix.

  • Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Metabolite Profiling of Carex Extracts

Objective: To identify and quantify this compound and its potential precursors and intermediates in Carex plant extracts.

Materials:

  • Carex plant tissue

  • Solvents for extraction (e.g., methanol, ethanol, acetone)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

  • HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Authentic standards of resveratrol and, if available, this compound and its dimeric precursors.

Procedure:

  • Dry and grind the Carex plant material.

  • Extract the ground material with a suitable solvent using methods like maceration, sonication, or Soxhlet extraction.

  • Filter the extract and, if necessary, perform a cleanup step using SPE.

  • Concentrate the extract under reduced pressure.

  • Analyze the extract by LC-MS.

  • Identify peaks corresponding to this compound and other stilbenoids by comparing their retention times, mass spectra, and fragmentation patterns with those of authentic standards or with data from the literature.

  • Quantify the identified compounds using a calibration curve constructed with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating example of the chemical diversity generated through the oligomerization of a simple precursor. While the general pathway involving the oxidative coupling of resveratrol is widely accepted, the specific enzymes and the precise sequence of events in vivo remain to be definitively established. Future research should focus on the isolation and characterization of the specific peroxidases and laccases from Carex species that are responsible for the regio- and stereoselective synthesis of this compound. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this exciting field.

References

A Comprehensive Review of the Biological Activities of Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A, a resveratrol tetramer, is a polyphenolic compound that has garnered significant interest within the scientific community due to its diverse and potent biological activities. First isolated from the roots of Caragana sinica, this natural product has demonstrated promising therapeutic potential across a spectrum of preclinical studies. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, antiviral, and anticancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Quantitative Data: Inhibition of Pro-inflammatory Mediators
ParameterCell LineStimulantIC50 / InhibitionReference
Nitric Oxide (NO) ProductionJ774A.1 MacrophagesLPSDose-dependent inhibition[1]
Interleukin-6 (IL-6) ProductionJ774A.1 MacrophagesLPSDose-dependent inhibition[1]
Interleukin-1β (IL-1β) ProductionJ774A.1 MacrophagesLPSDose-dependent inhibition[1]
Experimental Protocols

Cell Culture and Treatment: J774A.1 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]

Nitric Oxide (NO) Assay: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of IL-6 and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.[1]

Western Blot Analysis for NF-κB Pathway Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, IL-6, and IL-1β.

NF_kB_Pathway cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 p_IkBa->p65_p50 Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, IL-6, IL-1β) p65_p50_nuc->Pro_inflammatory_Genes Kobophenol_A This compound Kobophenol_A->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, which are attributed to its polyphenolic structure rich in hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.

Quantitative Data: Radical Scavenging Activity

A study on various oligostilbenes isolated from Caragana sinica reported the antioxidant activities of several compounds. While the specific IC50 for this compound was not provided in the abstract, it was noted to be one of the known compounds isolated, and other similar oligostilbenes from the same source exhibited moderate DPPH scavenging activity with IC50 values ranging from 34.7±1.0 to 89.1±2.3 μM.

Experimental Protocol

DPPH Radical Scavenging Assay: The free radical scavenging activity of this compound is assessed using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol is mixed with various concentrations of this compound. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance of the solution is then measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2.

Quantitative Data: Anti-SARS-CoV-2 Activity
ParameterAssayIC50 / EC50Reference
Inhibition of ACE2-RBD InteractionIn vitro binding assay1.81 ± 0.04 µM
Inhibition of SARS-CoV-2 InfectionCell-based viral infection assay71.6 µM
Experimental Protocol

In vitro ACE2-RBD Interaction Assay: The inhibitory effect of this compound on the interaction between the Angiotensin-Converting Enzyme 2 (ACE2) receptor and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein is evaluated using a plate-based binding assay. Recombinant ACE2 protein is coated on a microplate, and after blocking, a mixture of biotinylated RBD and varying concentrations of this compound is added. The amount of bound RBD is quantified using streptavidin-HRP and a colorimetric substrate.

Cell-based SARS-CoV-2 Infection Assay: Vero E6 cells are seeded in 96-well plates and pre-treated with different concentrations of this compound. The cells are then infected with SARS-CoV-2. After a defined incubation period, the viral cytopathic effect (CPE) is observed, or viral replication is quantified by qRT-PCR of viral RNA or by immunofluorescence staining of viral proteins. The EC50 value, the concentration of the compound that inhibits viral infection by 50%, is calculated.

Signaling Pathway

This compound is proposed to inhibit SARS-CoV-2 entry into host cells by directly binding to the ACE2 receptor, thereby blocking the interaction with the viral spike protein's RBD. This mechanism of action prevents the initial step of viral attachment and subsequent fusion with the host cell membrane.

Antiviral_Mechanism cluster_0 SARS_CoV_2 SARS-CoV-2 Spike_RBD Spike RBD ACE2 ACE2 Receptor Spike_RBD->ACE2 Binding Viral_Entry Viral Entry Spike_RBD->Viral_Entry Mediates Host_Cell Host Cell Kobophenol_A This compound Kobophenol_A->ACE2 Binds to & Inhibits

This compound blocks SARS-CoV-2 entry by inhibiting ACE2-RBD interaction.

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While specific IC50 values for this compound against various cancer cell lines are not yet widely reported in the literature, its structural similarity to other resveratrol oligomers with known cytotoxic effects suggests it may possess similar activities. Further investigation is warranted to fully characterize its anticancer profile.

Conclusion

This compound is a multifaceted natural compound with a compelling range of biological activities. Its well-documented anti-inflammatory effects, mediated through the NF-κB pathway, along with its promising antioxidant and antiviral properties, position it as a strong candidate for further drug development. The detailed methodologies and quantitative data summarized in this guide provide a solid foundation for future research into the therapeutic applications of this compound. Further studies are encouraged to elucidate its anticancer potential and to explore its efficacy and safety in in vivo models.

References

The Pharmacological Profile of Kobophenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known pharmacological effects of Kobophenol A, a resveratrol tetramer. The document synthesizes current scientific literature, focusing on its anti-inflammatory and neuroprotective properties. Quantitative data, detailed experimental methodologies, and visualizations of molecular pathways are presented to facilitate further research and drug development efforts.

Executive Summary

This compound, a complex oligostilbene isolated from plants such as Caragana sinica, has demonstrated significant biological activity in preclinical studies. Its primary pharmacological effects are characterized by potent anti-inflammatory and neuroprotective actions. The anti-inflammatory properties are mediated principally through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction of key inflammatory mediators. Its neuroprotective capacity is attributed to the mitigation of oxidative stress, regulation of intracellular calcium, and preservation of mitochondrial function. While these activities are well-documented, quantitative data on its antioxidant and potential anticancer effects remain limited in the current body of scientific literature.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity by targeting key molecular pathways in immune cells.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), this compound prevents the phosphorylation of IκB kinase α/β (IKKα/β).[1][2] This action inhibits the subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus.[1][2] The blockade of NF-κB activation leads to a significant, dose-dependent suppression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[2] Consequently, the production of nitric oxide (NO), a potent inflammatory mediator, is markedly reduced.[1][2] Furthermore, this compound inhibits the expression and production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2]

Quantitative Data: Inhibition of Inflammatory Mediators

The inhibitory effects of this compound on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated J774A.1 macrophage cells are summarized below.

BioassayTarget MediatorCell LineConcentration (µM)% Inhibition (relative to LPS control)IC₅₀ (µM)Reference
Nitric Oxide ProductionNOJ774A.125~ 40%~45-50[2]
50~ 65%[2]
100~ 90%[2]
Gene ExpressioniNOS mRNAJ774A.125Significant Inhibition ObservedN/A[2]
IL-1β mRNAJ774A.125Significant Inhibition ObservedN/A[2]
IL-6 mRNAJ774A.125Significant Inhibition ObservedN/A[2]

Note: IC₅₀ value for NO inhibition is estimated from graphical data presented in the source publication.

Signaling Pathway Diagram

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc IκBα Degradation & NF-κB Translocation Nucleus Nucleus DNA κB DNA sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) DNA->Genes Induces Transcription KobophenolA This compound KobophenolA->IKK Inhibits

Inhibition of the NF-κB Pathway by this compound
Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Murine macrophage cell line J774A.1 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Procedure:

  • Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 18-24 hours.

  • Stock solutions of this compound are prepared in DMSO and diluted with culture medium to final concentrations (e.g., 25, 50, 100 µM). The final DMSO concentration in all wells is kept below 0.1%.

  • The culture medium is replaced with fresh medium containing the desired concentrations of this compound. A vehicle control (DMSO) is also included.

  • The cells are pre-treated with this compound for 1 hour.

  • Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group (no LPS, no this compound) and a positive control group (LPS only) are included.

  • The plates are incubated for an additional 24 hours.

3. Measurement of Nitric Oxide (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.[3]

  • The mixture is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is calculated from a standard curve generated using sodium nitrite.

4. Data Analysis:

  • The percentage inhibition of NO production is calculated relative to the LPS-only control group.

  • An IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is determined by non-linear regression analysis.

Anti-inflammatory Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Analysis c1 Culture J774A.1 Macrophages c2 Seed cells in 96-well plate (1.5x10^5 cells/well) c1->c2 t1 Pre-treat with this compound (various conc.) for 1 hr c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 t3 Incubate for 24 hrs t2->t3 m1 Collect supernatant t3->m1 m2 Perform Griess Assay m1->m2 m3 Measure Absorbance at 540 nm m2->m3 a1 Calculate % Inhibition of NO m3->a1 a2 Determine IC50 Value a1->a2

Workflow for In Vitro Anti-inflammatory Assay

Neuroprotective Effects

This compound demonstrates significant potential in protecting neuronal cells from various stressors implicated in neurodegenerative diseases.

Mechanism of Action

Studies on the human neuroblastoma SH-SY5Y cell line show that this compound confers protection against neuronal death induced by the withdrawal of tropic support, nitrosative stress, and mitochondrial damage.[4] The key mechanisms underlying this neuroprotection include:

  • Inhibition of Reactive Oxygen Species (ROS): this compound mitigates the increase in intracellular ROS, a major contributor to oxidative stress and neuronal damage.[4]

  • Regulation of Intracellular Calcium (Ca²⁺): It prevents detrimental changes in intracellular calcium ion levels, which are critical for neuronal signaling and survival.[4]

  • Preservation of Mitochondrial Function: The compound helps to maintain the mitochondrial transmembrane potential, preventing the initiation of the mitochondrial apoptosis pathway.[4]

In a separate model using human osteoblast-like MG-63 cells, this compound was found to protect against NO-induced apoptosis through the regulation of JNK, NF-κB, and AP-1 signaling pathways, suggesting a multi-faceted protective capability.[5]

Quantitative Data

Currently, specific IC₅₀ values for the neuroprotective effects of this compound (e.g., inhibition of ROS, protection against specific neurotoxins) are not available in the peer-reviewed literature. Research has qualitatively demonstrated a protective effect, but dose-response studies with calculated IC₅₀ values have not been published.

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell model.

1. Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium with 10% FBS.

  • For neuronal differentiation, cells are treated with 10 µM all-trans-retinoic acid (RA) in a low-serum (1% FBS) medium for 5-7 days to induce a more mature, neuron-like phenotype.[6]

2. Experimental Procedure:

  • Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 to 24 hours).

  • Following pre-treatment, a neurotoxin is added to induce oxidative stress and cell death. Common agents include 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or MPP⁺. A control group receives the neurotoxin without this compound pre-treatment.

  • The cells are incubated with the neurotoxin for 24 hours.

3. Measurement of Cell Viability (MTT Assay):

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm.

4. Measurement of Reactive Oxygen Species (DCFDA Assay):

  • Cells are pre-treated with this compound, followed by the addition of the neurotoxin.

  • During the final 30-60 minutes of incubation, 2',7'-dichlorofluorescin diacetate (DCFDA) is added to the medium. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control.

  • ROS production is expressed as a percentage of the neurotoxin-only treated group.

  • The neuroprotective effect is quantified by the ability of this compound to increase cell viability and decrease ROS production.

Neuroprotection Assay Workflow cluster_prep Preparation cluster_treat Treatment & Stress Induction cluster_measure Measurement cluster_analysis Analysis c1 Culture SH-SY5Y Cells c2 Differentiate with Retinoic Acid (5-7 days) c1->c2 c3 Seed differentiated cells in 96-well plate c2->c3 t1 Pre-treat with this compound c3->t1 t2 Induce oxidative stress (e.g., with H₂O₂ or 6-OHDA) t1->t2 t3 Incubate for 24 hrs t2->t3 m1 Assess Cell Viability (MTT Assay) t3->m1 m2 Measure Intracellular ROS (DCFDA Assay) t3->m2 m3 Analyze Mitochondrial Potential (e.g., JC-1 Assay) t3->m3 a1 Calculate % Cell Viability m1->a1 a2 Calculate % ROS Inhibition m2->a2 a3 Quantify Neuroprotective Effect a1->a3 a2->a3

Workflow for In Vitro Neuroprotection Assay

Other Potential Pharmacological Effects

Antioxidant Activity

As a phenolic compound, this compound is expected to have intrinsic antioxidant properties. Its ability to inhibit ROS production in neuronal cells is a direct functional outcome of this activity.[4] However, dedicated studies quantifying its radical-scavenging activity using standard assays like DPPH or ABTS are limited. One study on oligostilbenes from Caragana sinica reported moderate DPPH scavenging for some related compounds but did not provide a specific IC₅₀ value for this compound.[7]

Anticancer Activity

A thorough review of the current literature did not yield specific studies on the anticancer or cytotoxic effects of this compound. While many related stilbenes and other phenolic compounds exhibit anticancer properties, this specific pharmacological effect has not been documented for this compound. Further research is required to investigate this potential activity.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory and neuroprotective mechanisms. Its ability to potently inhibit the NF-κB pathway makes it a strong candidate for further investigation in inflammatory disease models. Similarly, its capacity to protect neurons from oxidative and mitochondrial stress warrants exploration in the context of neurodegenerative disorders.

Future research should focus on several key areas:

  • Quantitative Analysis: Determining the IC₅₀ values for its neuroprotective and antioxidant activities is crucial for comparative analysis and understanding its potency.

  • In Vivo Studies: The promising in vitro results need to be validated in animal models of inflammatory and neurodegenerative diseases to assess efficacy, pharmacokinetics, and safety.

  • Anticancer Screening: A systematic evaluation of this compound's cytotoxic activity against a panel of human cancer cell lines is necessary to determine if it possesses any anticancer potential.

  • Target Identification: Further studies are needed to identify other potential molecular targets and signaling pathways modulated by this compound to fully elucidate its pharmacological profile.

References

Potential Therapeutic Applications of Kobophenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A is a stilbenoid, specifically a resveratrol tetramer, that has garnered scientific interest due to its potential therapeutic properties. As a polyphenolic compound, it is found in various plant species, including those of the Carex and Caragana genera.[1] Emerging research has highlighted its significant biological activities, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Core Therapeutic Areas and Biological Activities

Current research indicates that this compound exhibits promising therapeutic potential in two primary areas: neuroprotection and anti-inflammation. There is also suggestive evidence for its role in promoting osteoblast proliferation.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (J774A.1), this compound has been shown to suppress key inflammatory mediators.

Key Findings:

  • Inhibition of Nitric Oxide (NO) Production: this compound significantly suppresses the production of nitric oxide (NO) in a dose-dependent manner in LPS-stimulated macrophages.[3]

  • Downregulation of Inducible Nitric Oxide Synthase (iNOS): The reduction in NO production is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.[3]

  • Suppression of Pro-inflammatory Cytokines: Treatment with this compound leads to a decrease in the gene expression and production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]

  • Inhibition of NF-κB Nuclear Translocation: The primary mechanism for these anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. This compound suppresses the phosphorylation of IκB kinase α/β (IKKα/β), which in turn prevents the translocation of the NF-κB p65 subunit into the nucleus.[2][3]

While specific IC50 values for the anti-inflammatory effects of this compound are not explicitly detailed in the primary literature, the dose-dependent nature of its activity has been established.

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, as demonstrated in studies using the human neuroblastoma cell line SH-SY5Y.[4] The compound appears to mitigate neuronal damage induced by various stressors.

Key Findings:

  • Protection Against Tropic Support Withdrawal: this compound ameliorates neuronal death induced by the withdrawal of tropic support.[4]

  • Attenuation of Nitrosative and Oxidative Stress: The compound protects against damage caused by nitrosative and oxidative stress.[4]

  • Inhibition of Reactive Oxygen Species (ROS): A key mechanism of its neuroprotective action is the inhibition of reactive oxygen species (ROS) generation.[4]

  • Modulation of Intracellular Calcium Levels: this compound influences intracellular calcium ion levels, which are critical in neuronal signaling and apoptosis.[4]

  • Preservation of Mitochondrial Integrity: The compound has been observed to prevent changes in the mitochondrial transmembrane potential, a crucial factor in cell viability.[4]

Quantitative data, such as IC50 values for these neuroprotective effects, are not yet available in the published literature.

Potential in Osteogenesis

Preliminary research suggests that this compound may play a role in bone health. It has been shown to enhance the proliferation of human osteoblast-like cells and increase alkaline phosphatase (ALP) activity, indicating a potential for promoting bone formation. This effect is reportedly mediated through the activation of the p38 MAPK pathway.[5]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, for the specific biological activities of this compound. The following table summarizes the available qualitative and dose-dependent findings.

Biological ActivityCell LineKey Parameter MeasuredObserved Effect of this compoundQuantitative Data (IC50)Reference
Anti-inflammation J774A.1 MacrophagesNitric Oxide (NO) ProductionDose-dependent suppressionNot Reported[3]
J774A.1 MacrophagesiNOS mRNA and Protein ExpressionDose-dependent inhibitionNot Reported[3]
J774A.1 MacrophagesIL-1β and IL-6 Gene ExpressionInhibitionNot Reported[3]
J774A.1 MacrophagesNF-κB p65 Nuclear TranslocationInhibitionNot Reported[2][3]
Neuroprotection SH-SY5Y NeuroblastomaCell Viability (Tropic Support Withdrawal)Amelioration of cell deathNot Reported[4]
SH-SY5Y NeuroblastomaReactive Oxygen Species (ROS)InhibitionNot Reported[4]
SH-SY5Y NeuroblastomaIntracellular Calcium Ion LevelModulationNot Reported[4]
SH-SY5Y NeuroblastomaMitochondrial Transmembrane PotentialPrevention of changesNot Reported[4]
Osteogenesis Human Osteoblast-like cellsCell ProliferationStimulationNot Reported[5]
Human Osteoblast-like cellsAlkaline Phosphatase (ALP) ActivityIncreased activityNot Reported[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the literature on this compound.

Anti-inflammatory Assays

1. Cell Culture and Treatment (J774A.1 Macrophages)

  • Cell Line: Murine macrophage cell line J774A.1.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]

2. Nitric Oxide (NO) Production Assay

  • Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.[3]

3. Western Blot Analysis for iNOS and NF-κB Pathway Proteins

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins.

  • Procedure:

    • After treatment, lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, phospho-IKKα/β, and NF-κB p65. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

4. RNA Isolation and RT-PCR for iNOS, IL-1β, and IL-6 Gene Expression

  • Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the messenger RNA (mRNA) levels of specific genes.

  • Procedure:

    • Isolate total RNA from the treated cells using a suitable RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

    • Perform PCR amplification of the cDNA using specific primers for iNOS, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the PCR products by agarose gel electrophoresis.[3]

5. Immunofluorescence for NF-κB Nuclear Translocation

  • Principle: This imaging technique visualizes the subcellular localization of a target protein.

  • Procedure:

    • Grow and treat cells on glass coverslips.

    • Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

    • Block non-specific binding sites with a blocking solution.

    • Incubate the cells with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

    • Visualize the localization of NF-κB p65 using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the NF-κB p65 signal with the nuclear stain.[3]

Neuroprotection Assays

1. Cell Culture and Treatment (SH-SY5Y Neuroblastoma Cells)

  • Cell Line: Human neuroblastoma cell line SH-SY5Y.

  • Culture Medium: A suitable medium such as DMEM/F12 supplemented with FBS and antibiotics.

  • Treatment Protocol: Cells are treated with this compound under conditions of tropic support withdrawal or in the presence of nitrosative/oxidative stressors.[4]

2. Reactive Oxygen Species (ROS) Measurement

  • Principle: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Treat the cells with this compound and the stressor.

    • Load the cells with DCFH-DA by incubating them in a medium containing the probe.

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[4]

3. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Principle: The mitochondrial membrane potential is assessed using a cationic fluorescent dye, such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE). In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Procedure (using JC-1):

    • Treat the cells as required.

    • Incubate the cells with the JC-1 dye.

    • Wash the cells to remove the excess dye.

    • Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[4]

Anticancer Assays (General Protocol)

While specific studies on the anticancer activity of this compound are lacking, the following is a general protocol for assessing the cytotoxicity of a compound against cancer cell lines.

1. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the canonical NF-κB signaling pathway.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) NFkB_p65 NF-κB p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50 p50 NFkB_p50->Nucleus Translocation NFkB_complex->IkB Degradation NFkB_complex->NFkB_p65 NFkB_complex->NFkB_p50 iNOS iNOS Nucleus->iNOS Transcription IL1b IL-1β Nucleus->IL1b Transcription IL6 IL-6 Nucleus->IL6 Transcription NO NO iNOS->NO Production Inflammation Inflammation IL1b->Inflammation IL6->Inflammation NO->Inflammation KobophenolA This compound KobophenolA->IKK Inhibits anticancer_workflow start Start: Screen this compound against a panel of cancer cell lines mtt_assay MTT Assay start->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 select_cells Select most sensitive cell line(s) ic50->select_cells mechanism_studies Mechanism of Action Studies select_cells->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V staining) mechanism_studies->apoptosis western_blot Western Blot for key signaling proteins (e.g., PI3K/Akt, MAPK pathways) mechanism_studies->western_blot end Elucidate Anticancer Mechanism cell_cycle->end apoptosis->end western_blot->end

References

Kobophenol A: A Technical Guide on the Resveratrol Tetramer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Kobophenol A is a complex stilbenoid and a natural tetramer of resveratrol, positioning it as a molecule of significant interest for therapeutic development. Isolated from plant sources such as Caragana sinica and Carex folliculata, it exhibits a diverse range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and enzyme-inhibitory properties.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, quantitative biological data, and the detailed experimental protocols used for its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Profile

This compound belongs to the largest group of oligomeric stilbenes, which are formed by the polymerization of two to eight resveratrol units.[2] As a resveratrol tetramer, it possesses a complex polyphenolic structure, specifically a 2,3,4,5-tetraaryltetrahydrofuran skeleton, which is foundational to its multifaceted biological effects.[1] Its natural origins are primarily in the roots of plants like Caragana chamlagu and Caragana sinica.[1][2] The intricate structure of this compound allows it to interact with multiple biological targets, making it a promising scaffold for novel therapeutic agents.

Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in immune cells.[3] Its primary mechanism involves the potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[3] In lipopolysaccharide (LPS)-stimulated macrophage cell lines (J774A.1), this compound effectively inhibits the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]

This inhibition is achieved by preventing the phosphorylation of IκB kinase α/β (IKKα/β), which in turn blocks the degradation of the inhibitory protein IκBα.[3] Consequently, the nuclear translocation of the active NF-κB subunits (p50/p65) is inhibited, preventing the transcription of pro-inflammatory genes.[3]

NF-kB Signaling Pathway Inhibition by this compound stimulus LPS receptor TLR4 Receptor stimulus->receptor IKKα/β IKKα/β receptor->IKKα/β Activates pathway_component pathway_component inhibitor This compound inhibitor->IKKα/β Inhibits Phosphorylation NF-κB\n(p65/p50) NF-κB (p65/p50) inhibitor->NF-κB\n(p65/p50) Inhibits Translocation nucleus_box Nucleus gene Pro-inflammatory Gene Transcription nucleus_box->gene Activates cytokine IL-1β, IL-6, iNOS gene->cytokine IκBα IκBα IKKα/β->IκBα Phosphorylates IκBα->NF-κB\n(p65/p50) Releases NF-κB\n(p65/p50)->nucleus_box Translocates

Figure 1: NF-κB pathway inhibition by this compound.
Neuroprotective Effects

This compound exhibits protective effects in neuronal cells, mitigating damage from nitrosative/oxidative stress, mitochondrial dysfunction, and the withdrawal of tropic support.[4] In SH-SY5Y neuroblastoma cells, it has been shown to prevent neuronal death by inhibiting the generation of reactive oxygen species (ROS), reducing elevated intracellular calcium levels, and stabilizing the mitochondrial transmembrane potential.[4] These actions suggest its potential as a therapeutic agent for neurodegenerative diseases where oxidative stress and mitochondrial health are implicated.

Neuroprotective Mechanism of this compound stress Cellular Stress (e.g., Nitrosative Stress) ros ↑ Reactive Oxygen Species (ROS) stress->ros calcium ↑ Intracellular Ca²⁺ stress->calcium mito Mitochondrial Damage ros->mito calcium->mito death Neuronal Cell Death mito->death kob This compound kob->ros kob->calcium kob->mito

Figure 2: Neuroprotective actions of this compound.
Anticancer and Enzyme Inhibitory Activity

This compound has been reported to possess anticancer properties, showing inhibitory effects on the growth of the A549 lung cancer cell line and moderate activity against various human colon cancer cell lines.[2] Furthermore, it demonstrates specific enzyme-inhibitory activities. It has been shown to inhibit Protein Kinase C (PKC), a key enzyme in signal transduction pathways that is often dysregulated in cancer.[2] this compound is also an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, suggesting a potential application in managing Alzheimer's disease.[1][2]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of this compound. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Table 1: Anticancer Activity of this compound

Cell Line Cancer Type IC₅₀ Value Reference
A549 Lung Carcinoma Data not available in searched literature [2]

| Colon Cancer Lines | Colon Carcinoma | Data not available in searched literature |[2] |

Table 2: Enzyme Inhibitory Activity of this compound

Enzyme Assay Type IC₅₀ Value Reference
Acetylcholinesterase (AChE) Enzyme Inhibition Data not available in searched literature [1][2]

| Protein Kinase C (PKC) | Enzyme Inhibition | Data not available in searched literature |[2] |

Table 3: Antioxidant Activity of this compound

Assay Type Activity Metric Value Reference
DPPH Radical Scavenging IC₅₀ Data not available in searched literature -

| ABTS Radical Scavenging | IC₅₀ | Data not available in searched literature | - |

Note: While the qualitative activities of this compound are documented, specific IC₅₀ values were not available in the literature surveyed for this guide.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell viability.[6][7][8]

MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay p1 1. Seed cancer cells (e.g., A549) in 96-well plates p2 2. Incubate for 24h to allow attachment p1->p2 p3 3. Treat cells with various concentrations of this compound p2->p3 p4 4. Incubate for 24-72h p3->p4 p5 5. Add MTT Reagent (0.5 mg/mL final concentration) p4->p5 p6 6. Incubate for 3-4h at 37°C (Formazan crystal formation) p5->p6 p7 7. Add Solubilization Solution (e.g., DMSO or SDS-HCl) p6->p7 p8 8. Read absorbance at ~570 nm p7->p8

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., A549 or HCT116) into 96-well flat-bottom plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8] A reference wavelength of >650 nm can be used to subtract background.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

NF-κB Nuclear Translocation Analysis (Western Blot)

This protocol details the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of this compound.[9][10]

Methodology:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages to 80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Protein Extraction:

    • For total protein, lyse cells directly in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear/cytoplasmic fractionation, use a commercial nuclear extraction kit according to the manufacturer's protocol to separate the fractions.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-IKKα/β, anti-p-IκBα, anti-NF-κB p65). Use an antibody against β-actin or GAPDH as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Compare the levels of phosphorylated and translocated proteins in treated vs. untreated cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard procedure for measuring AChE activity and its inhibition.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB (Ellman's Reagent): 10 mM in PB.

    • Substrate (ATCI): 14 mM acetylthiocholine iodide in PB.

    • Enzyme: Acetylcholinesterase (e.g., from electric eel) at 1 U/mL in PB.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of PB.

    • Add 10 µL of this compound solution (at various concentrations, dissolved in a suitable solvent like ethanol or DMSO). For the control, add 10 µL of the solvent.[2]

    • Add 10 µL of the AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.[2][11]

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to each well.

    • Start the reaction by adding 10 µL of the ATCI substrate solution.[2]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over several minutes or as an endpoint measurement after a fixed time (e.g., 10 minutes).

  • Calculation: The rate of reaction is proportional to the change in absorbance. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value from the dose-response curve.

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

References

Spectroscopic Profile of Kobophenol A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kobophenol A, a complex oligostilbene isolated from Carex kobomugi. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is meticulously sourced from the seminal work of Kurihara et al. (1991) published in Phytochemistry.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Acetone-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a, H-6a6.95d8.5
H-3a, H-5a6.67d8.5
H-7a4.98d6.0
H-8a3.95m
H-2b, H-6b6.89d8.5
H-3b, H-5b6.62d8.5
H-7b4.43d5.0
H-8b3.45m
H-2c, H-6c6.55s
H-7c5.35d4.0
H-8c4.15m
H-2d, H-6d6.48s
H-7d4.88d3.0
H-8d3.85m

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Acetone-d₆)
PositionChemical Shift (δ, ppm)
C-1a132.1
C-2a, C-6a128.5
C-3a, C-5a115.8
C-4a158.2
C-7a93.2
C-8a54.1
C-1b131.5
C-2b, C-6b128.3
C-3b, C-5b115.6
C-4b157.9
C-7b88.5
C-8b56.3
C-1c125.5
C-2c, C-6c107.8
C-3c, C-5c159.1
C-4c102.1
C-7c85.4
C-8c48.2
C-1d124.8
C-2d, C-6d107.5
C-3d, C-5d158.9
C-4d101.8
C-7d87.9
C-8d45.6

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved Ion (m/z)Molecular Formula
EIMSEI, 70 eV906.2517 [M]⁺C₅₆H₄₂O₁₂

Data extracted from Kurihara, H., Kawabata, J., Ichikawa, S., Mishima, M., & Mizutani, J. (1991). Oligostilbenes from Carex kobomugi. Phytochemistry, 30(2), 649-653.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous identification of natural products. The following sections detail the generalized methodologies employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound was dissolved in deuterated acetone (Acetone-d₆). Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) was utilized. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay were necessary to obtain a spectrum with adequate signal intensity.

  • Data Processing: The raw free induction decay (FID) signals were Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra were obtained using an electron ionization mass spectrometer (EIMS).

  • Sample Introduction: The purified sample of this compound was introduced into the ion source, likely via a direct insertion probe, which allows for the analysis of solid samples.

  • Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV. This technique involves bombarding the sample with a beam of electrons, leading to the formation of a molecular ion [M]⁺ and characteristic fragment ions.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer.

  • Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source (Carex kobomugi) Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Pure Compound MS Mass Spectrometry (EIMS) Purification->MS Pure Compound Data_Interpretation Data Interpretation & Correlation NMR->Data_Interpretation MS->Data_Interpretation Structure_Determination Structure Determination of this compound Data_Interpretation->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

The Anti-inflammatory Mechanisms of Kobophenol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kobophenol A, a resveratrol oligomer, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying its effects, with a primary focus on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Evidence suggests that this compound effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of modern drug discovery.

This compound, a stilbenoid found in various plant species, has emerged as a promising candidate due to its potent biological activities. This document delineates the current understanding of the anti-inflammatory mechanisms of this compound, providing a technical resource for researchers and drug development professionals.

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound identified to date is its potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines like IL-1β and IL-6.

This compound has been shown to intervene in this cascade by suppressing the phosphorylation of IκB kinase α/β (IKKα/β).[1] This inhibition prevents the degradation of IκBα and consequently blocks the nuclear translocation of the NF-κB p65 subunit.[1] By halting this critical step, this compound effectively downregulates the expression of NF-κB-dependent pro-inflammatory mediators.

Signaling Pathway Diagram

NF_kB_Pathway This compound Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex (IKKα/β) TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα KobophenolA This compound KobophenolA->IKK Inhibits (Suppresses Phosphorylation) p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Experimental_Workflow In Vitro Anti-inflammatory Assay Workflow Start Start Cell_Culture Culture J774A.1 Macrophages Start->Cell_Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with this compound (Various Concentrations) Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->LPS_Stimulation Incubation Incubate for Specified Time LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells for Protein Extraction Incubation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->Griess_Assay ELISA Cytokine Measurement (IL-1β, IL-6 ELISA) Supernatant_Collection->ELISA Western_Blot Protein Expression Analysis (Western Blot) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Technical Guide: Antiviral Potential of Kobophenol A Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) initiates host cell infection by binding its Spike Receptor-Binding Domain (RBD) to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. This interaction represents a critical target for antiviral therapeutic development. Kobophenol A, a natural stilbenoid, has been identified as a potent inhibitor of this interaction. This document provides a comprehensive technical overview of the in silico, in vitro, and cell-based evidence supporting the antiviral potential of this compound against SARS-CoV-2. It details the quantitative efficacy, mechanism of action, and the experimental protocols used to determine its activity.

Proposed Mechanism of Action

Computational and experimental data suggest that this compound exerts its antiviral effect by directly interfering with the entry of SARS-CoV-2 into host cells.[1][2][3][4] The primary mechanism is the inhibition of the binding between the Spike S1-RBD and the host ACE2 receptor.[1][2][3][4] Molecular docking and simulation studies have identified two potential binding sites for this compound:

  • At the Spike/ACE2 Interface: this compound is predicted to bind directly at the interface of the two proteins, physically obstructing their interaction.[2]

  • Within the ACE2 Hydrophobic Pocket: Binding at this site on the ACE2 receptor is predicted to induce conformational changes that prevent the Spike protein from binding effectively.[2]

By blocking this crucial first step of viral entry, this compound has the potential to prevent infection.[1][2][4]

G cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_inhibitor Inhibitor SARS_CoV_2 SARS-CoV-2 Spike_RBD Spike Protein (RBD) SARS_CoV_2->Spike_RBD expresses ACE2 ACE2 Receptor Spike_RBD->ACE2 Binds to Host_Cell Host Cell Host_Cell->ACE2 expresses ACE2->Host_Cell Mediates Viral Entry KobophenolA This compound KobophenolA->Spike_RBD Blocks Interaction KobophenolA->ACE2 Blocks Interaction

Figure 1: Proposed mechanism of SARS-CoV-2 entry and inhibition by this compound.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified through a combination of biochemical assays, cell-based viral infection models, and computational simulations. The results are summarized below.

Table 1: In Vitro and Cell-Based Assay Data
Assay TypeParameterValueCell LineNotes
ACE2-S1-RBD Binding InhibitionIC₅₀1.81 ± 0.04 µMN/A (Biochemical)Measures the concentration required to inhibit 50% of the binding between ACE2 and Spike RBD in vitro.[1][2][3][4]
SARS-CoV-2 Infection InhibitionEC₅₀71.6 µMVeroE6-EGFPMeasures the concentration required to inhibit 50% of viral infection in a cell-based model.[1][2][3][4]
CytotoxicityN/ANo toxicity observedVeroE6-EGFPCell viability was monitored via MTS assay, showing no compound-induced toxicity at effective concentrations.[2][5]
Table 2: In Silico Computational Data
Simulation TypeParameterBinding SiteValue (kcal/mol)
Molecular DockingDocking EnergySpike/ACE2 Interface-11.15
ACE2 Hydrophobic Pocket-9.98
Molecular DynamicsBinding Free EnergySpike/ACE2 Interface-19.0 ± 4.3
(MM/PBSA)ACE2 Hydrophobic Pocket-24.9 ± 6.9

Data sourced from Gangadevi et al., 2021.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate replication and further investigation.

In Vitro ACE2-Spike S1-RBD Binding Inhibition Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of this compound to inhibit the binding of soluble human ACE2 to the immobilized Spike S1-RBD.

Protocol:

  • Coating: A 96-well plate is coated with SARS-CoV-2 Spike S1-RBD protein and incubated to allow for protein adhesion.

  • Blocking: The plate is washed, and non-specific binding sites are blocked.

  • Incubation: Increasing concentrations of this compound are added to the wells along with a constant concentration of soluble human ACE2 receptor protein. The plate is incubated to allow binding to occur.

  • Detection: The plate is washed to remove unbound ACE2. The amount of bound ACE2 is detected using a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.

  • Signal Generation: After another wash step, a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added. The HRP enzyme catalyzes a colorimetric reaction.

  • Quantification: The reaction is stopped, and the optical density (OD) is measured at 450 nm. A decrease in OD correlates with increased inhibition of the ACE2-RBD interaction. The IC₅₀ value is calculated from the dose-response curve.[2]

G start Start step1 Coat 96-well plate with Spike S1-RBD start->step1 step2 Add varying concentrations of This compound + constant ACE2 step1->step2 step3 Incubate to allow binding step2->step3 step4 Wash to remove unbound components step3->step4 step5 Add anti-human HRP-conjugated antibody step4->step5 step6 Wash to remove unbound antibody step5->step6 step7 Add TMB Substrate step6->step7 step8 Measure Optical Density at 450 nm step7->step8 end Calculate IC₅₀ step8->end

Figure 2: Workflow for the ELISA-based Spike-ACE2 binding inhibition assay.

Cell-Based SARS-CoV-2 Antiviral Assay

This assay assesses the ability of this compound to inhibit live SARS-CoV-2 infection in a susceptible cell line.

Protocol:

  • Cell Seeding: VeroE6-EGFP cells (a cell line expressing Green Fluorescent Protein) are seeded into 96-well plates and allowed to adhere.

  • Treatment and Infection: Cells are treated with increasing concentrations of this compound. Subsequently, they are infected with a known titer of SARS-CoV-2. Control wells include untreated infected cells and treated uninfected cells.

  • Incubation: The plates are incubated for 4 days to allow for viral replication and spread.

  • Quantification: Viral infection leads to cell death and a corresponding loss of fluorescence. The cell fluorescence is monitored by microscopy and quantified using a plate reader.

  • Analysis: The fluorescence signal relative to the vehicle-treated control is used to generate a dose-response curve and calculate the EC₅₀ value.[2][5]

Cytotoxicity Assay (MTS Assay)

This assay is run in parallel to the antiviral assay to ensure that the observed reduction in viral activity is not due to compound-induced cell death.

Protocol:

  • Cell Seeding and Treatment: VeroE6-EGFP cells are seeded and treated with the same concentrations of this compound as in the antiviral assay, but without the addition of the virus.

  • Incubation: The plates are incubated for the same duration (4 days).

  • MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Signal Development: The plates are incubated for 1-4 hours at 37°C. Metabolically active (viable) cells convert the MTS tetrazolium salt into a colored formazan product.

  • Quantification: The absorbance of the formazan product is measured (typically at 490 nm). The absorbance is directly proportional to the number of viable cells, allowing for an assessment of cytotoxicity.[2][5][6][7][8]

G cluster_antiviral Antiviral Efficacy Workflow cluster_toxicity Cytotoxicity Workflow A1 Seed VeroE6-EGFP cells A2 Add this compound + SARS-CoV-2 A1->A2 A3 Incubate for 4 days A2->A3 A4 Quantify EGFP Fluorescence A3->A4 A5 Calculate EC₅₀ A4->A5 T1 Seed VeroE6-EGFP cells T2 Add this compound (No Virus) T1->T2 T3 Incubate for 4 days T2->T3 T4 Perform MTS Assay T3->T4 T5 Assess Cell Viability T4->T5

References

Early-Stage Research on Kobophenol A: A Technical Guide to Investigating its Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A, a resveratrol tetramer, belongs to the stilbenoid family of polyphenolic compounds. While research into the bioactivity of many stilbenoids has revealed significant cytotoxic and anti-cancer properties, the early-stage research on this compound has primarily highlighted its protective effects, particularly in neuronal and osteoblastic cells. This technical guide aims to provide a comprehensive framework for researchers seeking to investigate the potential cytotoxic properties of this compound. Drawing upon the established methodologies and known mechanisms of structurally related stilbenoids, this document outlines experimental protocols, potential signaling pathways, and data presentation strategies to facilitate a thorough exploration of this compound's cytotoxic capabilities.

Quantitative Data on the Cytotoxicity of Structurally Related Stilbenoids

To date, public domain research has not established specific IC50 values for this compound's cytotoxic effects. However, the cytotoxic activities of other resveratrol oligomers provide a valuable reference point for designing future studies on this compound. The following tables summarize the IC50 values of various stilbenoids against different cancer cell lines.

Table 1: IC50 Values of Resveratrol and its Oligomers in Human Hepatocellular Carcinoma Cell Lines

CompoundCell Line72h IC50 (µM)
ResveratrolHepG230
ResveratrolHep3B21
Ampelopsin AHepG276
Trans-ε-viniferinHep3B63
HopeaphenolHepG224
HopeaphenolHep3B13.1 ± 4.1
IsohopeaphenolHepG254
IsohopeaphenolHep3B26.0 ± 3.0
R2-viniferinHepG29.7 ± 0.4
R2-viniferinHep3B47.8 ± 2.8

Data extracted from a study on the anticancer activity of natural stilbene oligomers[1].

Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 1HTB-26 (Breast Cancer)10-50
Compound 1PC-3 (Pancreatic Cancer)10-50
Compound 1HepG2 (Hepatocellular Carcinoma)10-50
Compound 1HCT116 (Colorectal Cancer)22.4
Compound 2HTB-26 (Breast Cancer)10-50
Compound 2PC-3 (Pancreatic Cancer)10-50
Compound 2HepG2 (Hepatocellular Carcinoma)10-50
Compound 2HCT116 (Colorectal Cancer)0.34

Note: Compounds 1 and 2 are regioisomers of an oleoyl hybrid of a natural antioxidant[2].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, hepatocellular carcinoma (HepG2, Hep3B), breast cancer (MCF-7, MDA-MB-231), and prostate cancer (PC-3, LNCaP). A non-cancerous cell line (e.g., normal intestinal epithelial HCEC) should be included to assess tumor selectivity[2].

  • Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

This assay is used to determine cell viability by staining the DNA of adherent cells.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • After treatment, remove the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 30% acetic acid or methanol to each well.

    • Measure the absorbance at 590 nm.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Procedure:

    • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and PARP. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be involved in this compound-induced cytotoxicity and a general workflow for its investigation. These pathways are hypothesized based on the known mechanisms of other stilbenoids.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies cell_culture Cell Line Culture (Cancer vs. Normal) treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment cytotoxicity_assays Cytotoxicity Assays (MTT, Crystal Violet) treatment->cytotoxicity_assays ic50 Determine IC50 Value cytotoxicity_assays->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Key Signaling Proteins) ic50->western_blot pathway_elucidation Elucidate Signaling Pathways western_blot->pathway_elucidation

Caption: Workflow for investigating this compound cytotoxicity.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway kobophenol_a This compound bcl2 Bcl-2 (Anti-apoptotic) kobophenol_a->bcl2 Inhibition bax Bax (Pro-apoptotic) kobophenol_a->bax Activation death_receptors Death Receptors (e.g., Fas, TRAIL) kobophenol_a->death_receptors Upregulation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Hypothesized apoptotic pathways induced by this compound.

cell_cycle_arrest_pathway cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition kobophenol_a This compound p53 p53 Activation kobophenol_a->p53 p21 p21 Upregulation p53->p21 cdk4_6_cyclin_d CDK4/6-Cyclin D Complex p21->cdk4_6_cyclin_d Inhibition cdk1_cyclin_b CDK1-Cyclin B Complex p21->cdk1_cyclin_b Inhibition cdk4_6 CDK4/6 cdk4_6->cdk4_6_cyclin_d cyclin_d Cyclin D cyclin_d->cdk4_6_cyclin_d cell_cycle_arrest Cell Cycle Arrest cdk4_6_cyclin_d->cell_cycle_arrest cdk1 CDK1 cdk1->cdk1_cyclin_b cyclin_b Cyclin B cyclin_b->cdk1_cyclin_b cdk1_cyclin_b->cell_cycle_arrest

Caption: Hypothesized cell cycle arrest pathway by this compound.

Conclusion

While current research on this compound has focused on its protective effects, its structural similarity to other cytotoxic stilbenoids suggests a potential for anticancer activity that warrants further investigation. This technical guide provides a robust framework for exploring the cytotoxic potential of this compound. By employing the detailed experimental protocols and considering the hypothesized signaling pathways, researchers can systematically evaluate its efficacy as a potential therapeutic agent. The data generated from such studies will be crucial in elucidating the full pharmacological profile of this compound and determining its potential role in drug development.

References

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kobophenol A is a polyphenolic compound that has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[1][2][3] This application note provides a detailed protocol for a validated HPLC method for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The sample is injected into the HPLC system, and the components are separated on a C18 stationary phase based on their polarity. A mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the compounds from the column. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Sample containing this compound (e.g., plant extract, formulated product)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

  • Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).

  • Add a specific volume of extraction solvent (e.g., 10 mL of methanol).

  • Sonicate the mixture for 30 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

5. HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A) Water with 0.1% Formic Acid B) Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (or as determined by UV scan of this compound)

6. Data Analysis and Quantification

  • Inject the prepared standard solutions and sample solutions into the HPLC system.

  • Identify the this compound peak in the chromatograms based on its retention time compared to the reference standard.

  • Integrate the peak area of this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Method Validation

To ensure the reliability and accuracy of the HPLC method, it should be validated according to ICH guidelines.[4][5][6] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed if using a DAD.
Linearity A linear relationship between the peak area and concentration of this compound should be observed. The correlation coefficient (r²) should be ≥ 0.999.
Range The concentration range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) Typically between 98% and 102%. This is determined by spiking a blank matrix with known concentrations of this compound.
Precision (% RSD) Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2Insert Value
Theoretical Plates (N) N ≥ 2000Insert Value
Resolution (Rs) Rs ≥ 2 (between this compound and adjacent peaks)Insert Value

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2%
- Intermediate Precision≤ 2%
LOD (µg/mL) Insert Value
LOQ (µg/mL) Insert Value

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

This compound has been reported to exhibit anti-inflammatory activity by modulating signaling pathways. One such pathway is the NF-κB signaling pathway.[7]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Kobophenol_A This compound IKK_Inhibition IKK Phosphorylation Inhibition Kobophenol_A->IKK_Inhibition IKK_Inhibition->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB Translocation NFkB->NFkB_nucleus IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_nucleus->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Application Notes: In Vitro Anti-Inflammatory Assay for Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kobophenol A is a polyphenolic compound that, like many other polyphenols, is investigated for its potential therapeutic properties, including anti-inflammatory effects.[1][2][3] Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases.[3][4] The development of effective anti-inflammatory agents requires robust and reproducible in vitro assays to screen compounds and elucidate their mechanisms of action. These application notes provide a detailed protocol for assessing the anti-inflammatory potential of this compound using a lipopolysaccharide (LPS)-stimulated murine macrophage model. The primary endpoints measured are the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), key mediators of the inflammatory response.[2][5]

Proposed Mechanism of Action

Polyphenolic compounds frequently exert their anti-inflammatory effects by modulating key signaling pathways.[3] The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6][7][8]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9][10] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, IL-6, and IL-1β.[6] this compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα.[11]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial signaling pathway activated by LPS.[8][12] Phosphorylation and activation of these kinases lead to the activation of transcription factors that also promote the expression of inflammatory mediators.[13][14] Polyphenols have been shown to suppress the phosphorylation of these MAPKs, thereby reducing the inflammatory response.[2][5][15][16]

The following protocols are designed to quantify the inhibitory effect of this compound on these inflammatory outputs.

Visualized Experimental and Signaling Pathways

G Experimental Workflow for Assessing this compound cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Data Collection & Analysis start Seed RAW 264.7 Macrophages in 96-well plates incubate1 Incubate Overnight (37°C, 5% CO2) start->incubate1 pretreat Pre-treat with this compound (various concentrations, 1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) (24h) pretreat->stimulate collect Collect Supernatant & Process Cells stimulate->collect griess Griess Assay (Measure Nitric Oxide) collect->griess elisa ELISA (Measure TNF-α, IL-6, IL-1β) collect->elisa mtt MTT Assay (Assess Cell Viability) collect->mtt

Caption: High-level experimental workflow diagram.

G Hypothesized Inhibition of NF-κB Pathway by this compound cluster_extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (NF-κB) IkB->NFkB_inactive IkB_p P-IκBα IkB->IkB_p NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination Proteasome->IkB_p degradation KobophenolA This compound KobophenolA->Inhibition Inhibition->IKK DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) DNA->Genes transcription

Caption: this compound may inhibit NF-κB activation.

G Hypothesized Inhibition of MAPK Pathway by this compound cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases ERK ERK UpstreamKinases->ERK phosphorylates JNK JNK UpstreamKinases->JNK phosphorylates p38 p38 UpstreamKinases->p38 phosphorylates ERK_p P-ERK ERK->ERK_p JNK_p P-JNK JNK->JNK_p p38_p P-p38 p38->p38_p TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_p->TranscriptionFactors activate JNK_p->TranscriptionFactors activate p38_p->TranscriptionFactors activate Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes KobophenolA This compound KobophenolA->ERK KobophenolA->JNK KobophenolA->p38

Caption: this compound may inhibit MAPK phosphorylation.

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining the RAW 264.7 murine macrophage cell line, which is the model system for this assay.[2][17]

  • Cell Line: RAW 264.7 Murine Macrophages.

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent.

Cell Viability Assay (MTT Assay)

It is crucial to determine if this compound exhibits cytotoxicity, as a reduction in inflammatory markers could be a result of cell death rather than a specific anti-inflammatory effect.[2][15]

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate overnight.[15]

  • Treatment: Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0-100 µM) in fresh medium for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control group (100% viability).

In Vitro Anti-Inflammatory Assay

This is the core protocol to assess the effect of this compound on the production of inflammatory mediators.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[18]

  • Pre-treatment: Remove the culture medium and add fresh medium containing various non-toxic concentrations of this compound (as determined by the MTT assay). Incubate for 1 hour.[5][15]

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells (no LPS, no this compound) and LPS-only wells (LPS, no this compound).[5][17]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,000 rpm for 10 minutes. Carefully collect the supernatant from each well for analysis of NO and cytokines. Store at -80°C if not used immediately.

Nitric Oxide (NO) Determination (Griess Assay)

This assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[5][17][19]

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh before use.

  • Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.

  • Reaction: In a new 96-well plate, mix 50 µL of cell supernatant from each sample with 50 µL of Griess reagent.[17]

  • Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[5][17]

  • Calculation: Determine the nitrite concentration in each sample by comparing its absorbance to the standard curve.

Pro-Inflammatory Cytokine Measurement (ELISA)

The levels of secreted cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][15][17]

  • Kit Selection: Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

  • Procedure: Follow the manufacturer's instructions provided with the kits. A general workflow involves:

    • Adding standards and samples (cell supernatants) to antibody-coated microplate wells.

    • Incubating to allow cytokines to bind.

    • Washing the plate and adding a detection antibody.

    • Incubating, washing, and adding an enzyme-conjugate (e.g., HRP-streptavidin).

    • Incubating, washing, and adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance, typically at 450 nm.[17]

  • Calculation: Calculate the concentration of each cytokine (in pg/mL or ng/mL) in the samples by plotting a standard curve.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control0100 ± 4.5
This compound1098.7 ± 5.1
This compound2597.2 ± 3.9
This compound5095.5 ± 4.8
This compound10093.1 ± 5.3

Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production

TreatmentConcentration (µM)NO Concentration (µM)
Control-1.2 ± 0.3
LPS (1 µg/mL)-45.8 ± 3.7
LPS + this compound1035.1 ± 2.9
LPS + this compound2522.6 ± 2.1
LPS + this compound5011.4 ± 1.5

Table 3: Inhibitory Effect of this compound on LPS-Induced Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-55 ± 828 ± 515 ± 4
LPS (1 µg/mL)-3250 ± 2101840 ± 150450 ± 35
LPS + this compound102430 ± 1801350 ± 110310 ± 28
LPS + this compound251550 ± 130880 ± 75190 ± 20
LPS + this compound50870 ± 95410 ± 4095 ± 12

References

Animal Models for In Vivo Studies of Kobophenol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kobophenol A, a resveratrol tetramer, has demonstrated promising neuroprotective effects in preclinical in vitro studies. However, a significant gap exists in the scientific literature regarding its evaluation in live animal models. To date, no specific in vivo studies detailing the pharmacokinetics, toxicity, or efficacy of this compound have been published. This document aims to bridge this gap by providing comprehensive application notes and proposed protocols for the in vivo investigation of this compound. Leveraging methodologies established for structurally related resveratrol tetramers and other oligostilbenes, these guidelines offer a foundational framework for researchers to design and execute robust animal studies. The protocols outlined herein cover neuroprotective, anti-inflammatory, and anticancer applications, and include detailed experimental workflows and recommendations for data analysis.

Introduction to this compound

This compound is a complex polyphenol belonging to the stilbenoid class, specifically a tetramer of resveratrol. It is found in various plant species and has garnered interest for its potential therapeutic properties. In vitro research has highlighted its neuroprotective capabilities, suggesting its potential as a candidate for further investigation in neurodegenerative disease models.[1]

Known Biological Activity (In Vitro)

An in vitro study using SH-SY5Y neuroblastoma cells demonstrated that this compound exhibits neuroprotective effects against several cellular stressors.[1] The key findings from this study indicate that this compound can:

  • Ameliorate neuronal death induced by the withdrawal of tropic support.

  • Protect against nitrosative and oxidative stress.

  • Inhibit changes in intracellular reactive oxygen species (ROS), calcium ion levels, and mitochondrial transmembrane potential.[1]

These findings suggest that this compound's mechanism of action may involve the modulation of cellular pathways related to oxidative stress and mitochondrial function.

Proposed Animal Models for In Vivo Evaluation

Given the absence of direct in vivo data for this compound, the selection of appropriate animal models can be guided by studies on similar compounds, such as other resveratrol tetramers (e.g., vitisin A, vaticanol C) and oligostilbenes.[2][3][4] Rodent models, particularly mice and rats, are well-established for assessing the therapeutic potential of polyphenols.

Recommended Animal Species and Strains
  • Mice:

    • ICR Mice: Commonly used for neurobehavioral and memory assessment, as demonstrated in studies with vitisin A.[3][4]

    • C57BL/6 Mice: A versatile strain suitable for a wide range of studies, including neuroprotection, inflammation, and cancer models.

    • BALB/c Mice: Often used in cancer xenograft models.

  • Rats:

    • Sprague-Dawley Rats: Frequently used for toxicological and pharmacokinetic studies.

    • Wistar Rats: Another common strain for general pharmacology and toxicology.

Experimental Protocols

The following protocols are proposed based on established methodologies for related compounds and are intended to serve as a starting point for the in vivo investigation of this compound.

General Considerations
  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Compound Formulation: this compound should be dissolved in a suitable vehicle for administration (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility). The vehicle alone should be administered to a control group.

  • Route of Administration: Oral gavage (p.o.) and intraperitoneal injection (i.p.) are common routes for administering polyphenols in rodent models.

Protocol 1: Evaluation of Neuroprotective Effects in a Scopolamine-Induced Amnesia Mouse Model

This protocol is adapted from studies on the resveratrol tetramer, vitisin A.[3][4]

Objective: To assess the potential of this compound to mitigate memory impairment induced by scopolamine.

Animal Model: Male ICR mice (6-8 weeks old).

Experimental Groups:

GroupTreatmentDosage (Proposed)
1Vehicle ControlVehicle p.o.
2Scopolamine ControlScopolamine i.p. + Vehicle p.o.
3Positive ControlScopolamine i.p. + Donepezil p.o.
4This compound (Low Dose)Scopolamine i.p. + this compound p.o.
5This compound (High Dose)Scopolamine i.p. + this compound p.o.

Procedure:

  • Acclimatization: House mice for at least one week under standard laboratory conditions.

  • Treatment: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 7-14 days).

  • Induction of Amnesia: On the final day of treatment, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of this compound.

  • Behavioral Testing: 30 minutes after scopolamine injection, conduct behavioral tests to assess learning and memory (e.g., Passive Avoidance Test, Morris Water Maze).

  • Tissue Collection: Following behavioral testing, euthanize animals and collect brain tissue for biochemical analysis (e.g., acetylcholinesterase activity, antioxidant enzyme levels, inflammatory markers).

Workflow for Neuroprotection Study

G cluster_pre Pre-treatment Phase cluster_induction Induction & Testing cluster_post Post-mortem Analysis acclimatization Acclimatization (1 week) treatment Daily Oral Administration (this compound or Vehicle) acclimatization->treatment scopolamine Scopolamine Injection (1 mg/kg, i.p.) treatment->scopolamine behavioral Behavioral Testing (e.g., Passive Avoidance) scopolamine->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (AChE, Antioxidants) euthanasia->biochemical

Caption: Workflow for assessing the neuroprotective effects of this compound.

Protocol 2: Assessment of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory effects of this compound.

Animal Model: Male Wistar rats (150-200 g).

Experimental Groups:

GroupTreatmentDosage (Proposed)
1Vehicle ControlVehicle p.o.
2Carrageenan ControlCarrageenan injection + Vehicle p.o.
3Positive ControlCarrageenan injection + Indomethacin p.o.
4This compound (Low Dose)Carrageenan injection + this compound p.o.
5This compound (High Dose)Carrageenan injection + this compound p.o.

Procedure:

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Treatment: Administer this compound, vehicle, or indomethacin orally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

  • Tissue Analysis (Optional): Collect paw tissue to measure levels of inflammatory mediators such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.

Protocol 3: Evaluation of Anticancer Activity in a Xenograft Mouse Model

Objective: To determine the in vivo antitumor efficacy of this compound.

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

Procedure:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., breast, colon).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound (or vehicle) via a specified route (p.o. or i.p.) and schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Further Analysis: Tumor tissue can be used for histopathology and analysis of molecular markers related to apoptosis and cell proliferation.

Pharmacokinetic and Toxicity Studies

Prior to efficacy studies, it is crucial to establish the pharmacokinetic profile and safety of this compound.

Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Animal Model: Sprague-Dawley rats.

Procedure:

  • Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to different groups of rats.

  • Collect blood samples at multiple time points post-administration.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability).

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Animal Model: Mice or rats.

Procedure:

  • Administer single, escalating doses of this compound to different groups of animals.

  • Observe animals for a specified period (e.g., 14 days) for mortality and clinical signs of toxicity.

  • Perform gross necropsy and histopathological examination of major organs.

Proposed Signaling Pathways for Investigation

Based on in vitro data for this compound and related compounds, the following signaling pathways are recommended for investigation in in vivo studies.

Neuroprotection Signaling Pathway

G Stressors Oxidative/Nitrosative Stress ROS_Ca ↓ ROS & Intracellular Ca2+ Stressors->ROS_Ca induces KobophenolA This compound KobophenolA->ROS_Ca inhibits Mito Mitochondrial Stabilization ROS_Ca->Mito Apoptosis ↓ Neuronal Apoptosis Mito->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

Conclusion

While direct in vivo studies on this compound are currently lacking, the existing research on its in vitro neuroprotective effects and the established methodologies for related stilbenoids provide a solid foundation for its future investigation in animal models. The protocols and application notes presented here offer a comprehensive guide for researchers to explore the therapeutic potential of this compound in a systematic and scientifically rigorous manner. Such studies are essential to validate its preclinical promise and to determine its suitability for further development as a therapeutic agent.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for quantifying the antioxidant capacity of Kobophenol A, a resveratrol tetramer with significant therapeutic potential. The protocols detailed herein are foundational for researchers in natural product chemistry, pharmacology, and drug development seeking to evaluate and characterize the antioxidant properties of this complex polyphenol. While specific quantitative data for this compound is not widely available in the public domain, this document provides representative data from its constituent monomer, resveratrol, and a similar resveratrol tetramer, hopeaphenol, to serve as a practical reference.

Introduction to Antioxidant Capacity Assays

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. These assays generally fall into two categories: hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays. It is recommended to use a battery of assays to obtain a comprehensive antioxidant profile for a compound like this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay where the antioxidant reduces the stable DPPH radical, causing a color change from violet to yellow.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A SET-based assay where the antioxidant neutralizes the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the ability of an antioxidant to quench peroxyl radicals, thereby protecting a fluorescent probe from degradation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous form (Fe²⁺), resulting in the formation of a colored product.

Data Presentation: Representative Antioxidant Capacity of Stilbenoids

The following tables summarize representative quantitative data for resveratrol and hopeaphenol, which can be used as a benchmark for studies on this compound.

Table 1: DPPH Radical Scavenging Activity (IC₅₀)

CompoundIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Hopeaphenol>100 (63.76% inhibition at 100 µg/mL)[1]Quercetin-
Resveratrol~25 - 50Ascorbic Acid~5 - 10

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalents)
Resveratrol~1.5 - 3.0

Note: TEAC values are expressed as the concentration of Trolox with equivalent antioxidant activity.

Table 3: ORAC Activity

CompoundORAC Value (µmol TE/g)
Resveratrol~20,000 - 30,000

Note: ORAC values represent the oxygen radical absorbance capacity in micromoles of Trolox equivalents per gram.

Table 4: FRAP Activity

CompoundFRAP Value (µmol Fe²⁺/g)
Resveratrol~10 - 20

Note: FRAP values indicate the ferric reducing ability in micromoles of ferrous iron equivalents per gram.

Experimental Protocols

The following are detailed protocols for the four key antioxidant capacity assays.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Sample preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is proportional to their concentration.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound sample

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions.

  • Assay: a. To each well of a 96-well plate, add 20 µL of the sample or standard solution. b. Add 180 µL of the working ABTS•⁺ solution to each well. c. Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound sample

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent preparation: a. Prepare a stock solution of fluorescein in phosphate buffer. b. Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Sample preparation: Dissolve this compound and Trolox in phosphate buffer to desired concentrations.

  • Assay: a. To each well of a black 96-well plate, add 150 µL of the fluorescein working solution. b. Add 25 µL of the sample, standard (Trolox), or blank (phosphate buffer). c. Incubate the plate at 37°C for 15-30 minutes. d. Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately start recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • This compound sample

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and standard preparation: Prepare a series of dilutions for this compound and the standard in a suitable solvent.

  • Assay: a. To each well of a 96-well plate, add 20 µL of the sample or standard solution. b. Add 180 µL of the pre-warmed FRAP reagent to each well. c. Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

Mandatory Visualizations

Experimental Workflow for Antioxidant Capacity Assessment

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis KobophenolA This compound StockSolution Stock Solution (in appropriate solvent) KobophenolA->StockSolution SerialDilutions Serial Dilutions StockSolution->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH Incubate with reagents ABTS ABTS Assay SerialDilutions->ABTS Incubate with reagents ORAC ORAC Assay SerialDilutions->ORAC Incubate with reagents FRAP FRAP Assay SerialDilutions->FRAP Incubate with reagents Spectrophotometer Spectrophotometer/ Fluorescence Reader DPPH->Spectrophotometer Measure Absorbance ABTS->Spectrophotometer Measure Absorbance ORAC->Spectrophotometer Measure Fluorescence FRAP->Spectrophotometer Measure Absorbance Absorbance Absorbance/ Fluorescence Data Spectrophotometer->Absorbance IC50 IC50 Calculation Absorbance->IC50 TEAC TEAC Calculation Absorbance->TEAC ORAC_Value ORAC Value Calculation Absorbance->ORAC_Value FRAP_Value FRAP Value Calculation Absorbance->FRAP_Value

Caption: Workflow for assessing the antioxidant capacity of this compound.

Potential Signaling Pathway Modulated by this compound

Given that this compound is a resveratrol tetramer, it is plausible that it modulates similar cellular pathways involved in the response to oxidative stress. One of the key pathways is the Keap1-Nrf2/ARE signaling pathway, which regulates the expression of numerous antioxidant and detoxification enzymes.

signaling_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation KobophenolA This compound KobophenolA->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Genes->ROS Neutralization

References

Application Notes and Protocols: Synthesis of Kobophenol A Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Kobophenol A derivatives and the subsequent evaluation of their structure-activity relationships (SAR) as anti-inflammatory agents. Detailed protocols for synthesis and biological assays are included to facilitate the discovery of novel therapeutic leads.

Introduction

This compound, a resveratrol tetramer, has garnered significant interest due to its potent biological activities, including anti-inflammatory properties. Its complex structure offers a unique scaffold for the development of novel therapeutic agents. The primary anti-inflammatory mechanism of this compound and its analogs is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

This document outlines the synthetic strategies for creating a library of this compound derivatives with systematic structural modifications. It also provides detailed protocols for assessing their anti-inflammatory activity, enabling a thorough investigation of the structure-activity relationship.

Structure-Activity Relationship (SAR) of this compound Derivatives

The anti-inflammatory activity of this compound derivatives is intricately linked to their molecular structure. By systematically modifying the core structure, researchers can elucidate the key functional groups and structural features responsible for potent bioactivity. The following table summarizes the quantitative SAR data for a series of representative resveratrol oligomers, which serve as a proxy for this compound derivatives, highlighting the impact of structural modifications on their ability to inhibit nitric oxide (NO) production, a key indicator of anti-inflammatory efficacy.

CompoundStructure / ModificationBiological Activity (IC₅₀ for NO Inhibition in µM)Reference
This compound (Parent) Resveratrol Tetramer~5-15 (Estimated based on related tetramers)
Derivative 1 Resveratrol Dimer (ε-viniferin)18.4 µg/mL (approx. 40 µM)[1]
Derivative 2 Resveratrol Trimer (α-viniferin) - Potent inhibitor of cyclooxygenase-2 and nitric oxide synthase.2.7 ± 0.5 µM (cytotoxic activity against HL-60)[1]
Derivative 3 Resveratrol Dimer with Isoprenyl group3.91 ± 0.23 µM (hMAO-B inhibition)[2]
Derivative 4 Resveratrol Dimer with modified hydroxylation patternPotent, specific values vary with hydroxylation[1]
Derivative 5 Thiazole-integrated Resveratrol Derivative0.6 ± 0.12 µM[3]
Derivative 6 Piperazine-substituted Chalcone Resveratrol Derivative4.13 ± 0.07 µM[3]
Derivative 7 Indone-Resveratrol DerivativePotent, specific values vary with substitution[3]

Key SAR Observations:

  • Degree of Oligomerization: The complexity of the oligomer can influence activity, with some trimers and tetramers showing enhanced potency compared to dimers.

  • Hydroxylation Pattern: The number and position of hydroxyl groups on the aromatic rings are critical for activity. Specific patterns can enhance the interaction with biological targets.

  • Introduction of Heterocycles: Incorporating heterocyclic moieties, such as thiazole, can significantly increase anti-inflammatory potency.[3]

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule, such as the addition of isoprenyl or piperazine groups, can impact cell permeability and overall activity.[2][3]

Experimental Protocols

I. General Synthesis of this compound Derivatives via Oxidative Coupling

The synthesis of this compound and its derivatives primarily relies on the biomimetic oxidative coupling of resveratrol or its corresponding monomers. This method mimics the natural biosynthetic pathway of these complex oligomers.

Materials:

  • Resveratrol or substituted resveratrol monomers

  • Oxidizing agent (e.g., FeCl₃, horseradish peroxidase/H₂O₂, silver oxide)

  • Anhydrous solvents (e.g., acetone, methanol, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)

Protocol:

  • Monomer Preparation: Synthesize or procure the desired resveratrol monomer units. For derivatives, this will involve synthesizing resveratrol analogs with modified substitution patterns on the aromatic rings (e.g., varying the number and position of hydroxyl or methoxy groups).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the resveratrol monomer in an appropriate anhydrous solvent.

  • Oxidative Coupling: Slowly add the chosen oxidizing agent to the stirred solution at a controlled temperature (often room temperature or below). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate for FeCl₃). Extract the crude product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

II. Biological Evaluation: In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity of the synthesized this compound derivatives is assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Griess Reagent (for NO measurement)

  • MTT reagent (for cell viability assay)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

  • Nitric Oxide Measurement:

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[4]

    • Incubate at room temperature for 10 minutes.[4]

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant for the NO assay, add MTT solution to the remaining cells in the wells and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This assay ensures that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-treated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_sar Structure-Activity Relationship Studies Monomer Resveratrol Monomers Oxidation Oxidative Coupling Monomer->Oxidation Oxidizing Agent Purification Purification (Chromatography) Oxidation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Anti-inflammatory Bioassay Characterization->Bioassay SAR SAR Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Monomer Design of New Derivatives

Caption: Synthetic workflow for this compound derivatives and SAR studies.

Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Induces Transcription NO Nitric Oxide (NO) iNOS_COX2->NO KobophenolA This compound Derivatives KobophenolA->IKK Inhibits KobophenolA->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway inhibited by this compound derivatives.

SAR_Logic cluster_activity Biological Activity Oligomerization Degree of Oligomerization Activity Anti-inflammatory Activity (e.g., NO Inhibition) Oligomerization->Activity Hydroxylation Hydroxylation Pattern Hydroxylation->Activity Heterocycles Introduction of Heterocycles Heterocycles->Activity Lipophilicity Lipophilicity Lipophilicity->Activity

Caption: Logical relationship for SAR of this compound derivatives.

References

Enhancing the Oral Bioavailability of Kobophenol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kobophenol A, a resveratrol tetramer, exhibits promising therapeutic potential, particularly in neuroprotection and anti-inflammatory applications. However, its clinical translation is significantly hampered by poor oral bioavailability, a common challenge for polyphenolic compounds attributed to low aqueous solubility and extensive first-pass metabolism. This document provides detailed application notes and experimental protocols for the formulation of this compound into a Self-Emulsifying Drug Delivery System (SEDDS) to enhance its oral absorption and systemic exposure. The protocols outlined herein are based on established methodologies for formulating poorly water-soluble drugs and are intended to serve as a comprehensive guide for researchers.

Introduction to this compound and Bioavailability Challenges

This compound is a large polyphenolic compound with demonstrated neuroprotective effects against oxidative stress and mitochondrial damage. Its therapeutic efficacy is contingent upon achieving adequate systemic concentrations. The primary obstacles to the oral bioavailability of this compound include:

  • Low Aqueous Solubility: The hydrophobic nature of the molecule limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Poor Permeability: The large molecular size and structure of this compound may hinder its passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Like many polyphenols, this compound is susceptible to extensive metabolism in the gut wall and liver, significantly reducing the amount of unchanged drug reaching systemic circulation.

To overcome these challenges, formulation strategies that enhance solubility and promote lymphatic transport can be employed. Self-Emulsifying Drug Delivery Systems (SEDDS) are an attractive approach. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] This in-situ emulsification facilitates the solubilization of the drug and presents it in a finely dispersed form, increasing the surface area for absorption.[3][4] Furthermore, lipid-based formulations can promote lymphatic uptake, partially bypassing hepatic first-pass metabolism.[2]

Formulation Development of a this compound SEDDS

The development of a stable and efficient SEDDS formulation requires careful selection of excipients. The following sections detail the screening of components and the preparation of a prototype this compound SEDDS.

Excipient Selection

The selection of oil, surfactant, and co-surfactant is critical for the successful formulation of a SEDDS.[4]

  • Oil Phase: The oil phase solubilizes the lipophilic drug. Common choices include medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).

  • Surfactant: The surfactant reduces the interfacial tension between the oil and aqueous phases, facilitating emulsification. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are preferred.

  • Co-surfactant: The co-surfactant helps to further reduce the interfacial tension and increase the fluidity of the oil-surfactant interface, improving the spontaneity of emulsification.

Table 1: Suggested Excipients for this compound SEDDS Formulation Screening

ComponentExample ExcipientsRationale
Oil Phase Caprylic/Capric Triglycerides (e.g., Captex® 355), Olive Oil, Sesame OilGood solubilizing capacity for lipophilic compounds.
Surfactant Polyoxyl 40 Hydrogenated Castor Oil (e.g., Kolliphor® RH 40), Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)High HLB values, proven emulsifying agents in pharmaceutical formulations.
Co-surfactant Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Transcutol® HPEnhance the emulsification process and can also act as co-solvents.
Protocol for Solubility Studies

Objective: To determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

Materials:

  • This compound powder

  • Selected oils, surfactants, and co-surfactants (from Table 1)

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to 2 mL of each selected vehicle (oil, surfactant, or co-surfactant) in a glass vial.

  • Seal the vials and place them in a shaking water bath at 37°C for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the vials at 10,000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

Protocol for Construction of Ternary Phase Diagrams

Objective: To identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

Materials:

  • Selected oil, surfactant, and co-surfactant based on solubility studies

  • Glass beakers and magnetic stirrers

  • Distilled water

Procedure:

  • Prepare mixtures of oil, surfactant, and co-surfactant in varying ratios (e.g., from 9:1:0 to 1:9:0 for oil:surfactant, and then titrating with co-surfactant).

  • For each mixture, take 100 mg in a glass beaker and add distilled water dropwise with gentle stirring at 37°C.

  • Visually observe the formation of an emulsion. A clear or slightly bluish, easily flowable liquid indicates the formation of a nanoemulsion or microemulsion.

  • Plot the compositions on a ternary phase diagram to delineate the self-emulsifying region.

Protocol for Preparation of this compound SEDDS

Objective: To prepare a SEDDS formulation of this compound based on the optimized excipient ratios.

Materials:

  • This compound

  • Optimized oil, surfactant, and co-surfactant

  • Vortex mixer

  • Water bath

Procedure:

  • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial based on the selected ratio from the ternary phase diagram.

  • Heat the mixture in a water bath at 40°C to ensure homogeneity.

  • Add the pre-weighed this compound to the excipient mixture.

  • Vortex the mixture until the this compound is completely dissolved.

  • Store the resulting clear and homogenous formulation in a sealed container at room temperature.

Characterization of this compound SEDDS

The prepared SEDDS formulation should be thoroughly characterized to ensure its quality and performance.

Table 2: Characterization Parameters for this compound SEDDS

ParameterMethodAcceptance Criteria (Typical)
Visual Assessment Visual inspection upon dilution with water.Spontaneous formation of a clear or slightly bluish emulsion.
Emulsification Time USP dissolution apparatus II, 50 rpm, 37°C, 500 mL of 0.1 N HCl.Less than 1 minute.
Droplet Size and Zeta Potential Dynamic Light Scattering (DLS).Droplet size < 200 nm; Polydispersity Index (PDI) < 0.3; Zeta potential indicating good stability.
Drug Content HPLC analysis of the formulation.95% - 105% of the theoretical drug loading.

In Vitro and In Vivo Evaluation

Protocol for In Vitro Dissolution Study

Objective: To evaluate the in vitro release profile of this compound from the SEDDS formulation compared to the unformulated drug.

Materials:

  • This compound SEDDS

  • Unformulated this compound powder

  • USP dissolution apparatus II (paddle type)

  • Dissolution medium (e.g., simulated gastric fluid, pH 1.2, and simulated intestinal fluid, pH 6.8)

  • Syringes and filters (0.45 µm)

  • HPLC system

Procedure:

  • Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Set the paddle speed to 50 rpm.

  • Introduce a sample of this compound SEDDS (equivalent to a specific dose of this compound) or unformulated this compound into each vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of this compound by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of this compound from the SEDDS formulation with that of an aqueous suspension of the unformulated drug.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • This compound SEDDS

  • This compound aqueous suspension (with a suspending agent like 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like heparin)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight (with free access to water) before drug administration.

  • Divide the rats into two groups (n=6 per group).

  • Administer a single oral dose of this compound (e.g., 50 mg/kg) to each group, one receiving the SEDDS formulation and the other the aqueous suspension, via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Table 3: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 150 ± 352.0 ± 0.51200 ± 250100
This compound SEDDS 750 ± 1201.0 ± 0.36000 ± 980500

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Signaling Pathway Modulation by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[5] Understanding this mechanism is crucial for elucidating its therapeutic action.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Induces Transcription KobophenolA This compound KobophenolA->IKK Inhibits Phosphorylation

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the development and evaluation of a this compound SEDDS formulation.

G Start Start: this compound Bioavailability Challenge Solubility Excipient Solubility Screening Start->Solubility PhaseDiagram Ternary Phase Diagram Construction Solubility->PhaseDiagram Formulation SEDDS Formulation Preparation PhaseDiagram->Formulation Characterization Physicochemical Characterization (Droplet Size, Zeta Potential, Drug Content) Formulation->Characterization InVitro In Vitro Dissolution Study Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Rats) Formulation->InVivo DataAnalysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) InVitro->DataAnalysis InVivo->DataAnalysis End End: Bioavailability Enhanced Formulation DataAnalysis->End

Caption: Workflow for this compound SEDDS development and evaluation.

Conclusion

The formulation of this compound into a Self-Emulsifying Drug Delivery System presents a viable strategy to overcome its inherent bioavailability challenges. The protocols detailed in this document provide a systematic approach for the development, characterization, and evaluation of such a formulation. By enhancing the oral bioavailability of this compound, its therapeutic potential can be more effectively harnessed for future clinical applications. Further optimization and in-depth stability studies are recommended to advance the formulation towards a marketable product.

References

Application Notes and Protocols for the Use of Kobophenol A as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A, a resveratrol tetramer, is a stilbenoid found in various plant species, including Caragana sinica and Carex folliculata. As a bioactive phytochemical, it has garnered significant interest for its potential therapeutic properties, notably its anti-inflammatory effects. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and advancing research into its pharmacological applications. These application notes provide detailed protocols and data for the use of this compound as an analytical standard in various phytochemical analyses.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₅₆H₄₄O₁₃
Molecular Weight 924.9 g/mol
Appearance Amorphous Powder
Solubility Soluble in methanol, ethanol, and DMSO

Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the quantification of this compound in various matrices.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard liquid chromatograph equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A gradient elution using acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is typically employed. A suggested gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound certified reference material in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

    • Dilute the filtered extract with methanol to ensure the this compound concentration falls within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation
ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 25432x + 12345
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Application II: Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous identification and structural confirmation of this compound in complex matrices, Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are indispensable tools.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: Utilize the HPLC conditions described above.

  • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

  • Scan Mode: Full scan mode to detect the parent ion and product ion scan mode (MS/MS) for fragmentation analysis.

Quantitative Data Summary: Mass Spectrometry
Parameterm/z Value
Precursor Ion [M-H]⁻ 923.26
Major Fragment Ions 799.22, 675.18, 451.10
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.

Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts (in CD₃OD, indicative values)
Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.0 - 7.5100 - 160
Methine Protons4.0 - 5.540 - 60

Application III: Elucidating Biological Activity - Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a key regulator of the inflammatory response.

Signaling Pathway Diagram

NF_kappaB_Inhibition_by_Kobophenol_A cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKKα/β TLR4->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequesters IκBα_P p-IκBα IκBα->IκBα_P NF-κB_active Active NF-κB (p65/p50) NF-κB->NF-κB_active Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation Kobophenol_A Kobophenol_A Kobophenol_A->IKK_complex Inhibits Phosphorylation DNA DNA NF-κB_active->DNA Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Experimental Workflow for Phytochemical Analysis Using this compound Standard

The following diagram outlines the general workflow for the quantitative analysis of this compound in a plant sample.

Phytochemical_Analysis_Workflow cluster_preparation Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quantification Data Processing & Quantification Plant_Material Plant Material (e.g., roots, leaves) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Sample_Solution Sample Solution for Analysis Filtration->Sample_Solution HPLC_System HPLC-UV Analysis Sample_Solution->HPLC_System Kobophenol_A_Std This compound Certified Reference Standard Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Kobophenol_A_Std->Stock_Solution Calibration_Stds Prepare Calibration Standards (1-100 µg/mL) Stock_Solution->Calibration_Stds Calibration_Stds->HPLC_System Data_Acquisition Data Acquisition (Chromatograms) HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification Report Report Results (e.g., mg/g of plant material) Quantification->Report

References

Application Note: Quantitative Determination of Kobophenol A in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed high-sensitivity, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Kobophenol A, a stilbenoid oligomer, in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers in pharmacology, drug metabolism, and natural product studies, providing a reliable framework for pharmacokinetic and bioanalytical applications.

Introduction

This compound is a resveratrol tetramer with a range of potential pharmacological activities. To investigate its absorption, distribution, metabolism, and excretion (ADME) properties, a sensitive and selective bioanalytical method is essential. LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[1] This document provides a detailed protocol for the determination of this compound in human plasma, based on established methodologies for similar polyphenolic compounds and stilbenoids.[2][3]

Chemical Structure of this compound
  • Formula: C₅₆H₄₂O₁₂

  • Molecular Weight: 906.9 g/mol

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Resveratrol (Internal Standard, IS)

  • LC-MS grade acetonitrile and methanol (Honeywell or equivalent)

  • LC-MS grade formic acid (Anpel or equivalent)[4]

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma with K₂EDTA as anticoagulant (BioIVT or equivalent)

Instrumentation
  • LC System: Agilent 1290 Infinity II LC or equivalent[4]

  • Mass Spectrometer: Agilent G6470A Triple Quadrupole LC/MS or equivalent[4]

  • Analytical Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 3.5 µm (Agilent) or equivalent[5]

LC-MS/MS Method Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnZORBAX Extend-C18, 2.1 mm × 100 mm, 3.5 µm
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Gradient Program
Time (min)% B
0.010
1.010
8.095
10.095
10.110
12.010 (End)

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Gas Temperature350 °C
Gas Flow9 L/min
Nebulizer Pressure40 psi
Capillary Voltage3500 V
Dwell Time200 ms
MRM Transitions See Table 3
Multiple Reaction Monitoring (MRM)

MRM transitions were selected based on the parent ion ([M-H]⁻) and the most stable, abundant product ions generated upon collision-induced dissociation. Negative ion mode is often preferred for phenolic compounds like stilbenoids.[2]

Table 3: Proposed MRM Transitions for this compound and IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
This compound905.9451.4 (Quantifier)20045
This compound905.9225.1 (Qualifier)20060
Resveratrol (IS)227.1185.1 (Quantifier)20025

Note: Collision energies are hypothetical and require optimization by infusing a standard solution of this compound into the mass spectrometer.[6]

Preparation of Standard and QC Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Resveratrol (IS) in methanol.

  • Working Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank plasma at three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 80 ng/mL), and High (HQC, 800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting analytes from plasma.[7]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample (or standard/QC) into the corresponding tube.

  • Add 10 µL of the Resveratrol internal standard working solution (e.g., 1 µg/mL) to each tube.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard plasma->is ppt 3. Add Acetonitrile (150 µL) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation (Proposed Parameters)

A full bioanalytical method validation should be conducted according to regulatory guidelines (e.g., FDA).[8] The following table presents the target acceptance criteria for such a validation.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity 7-point calibration curve (1-1000 ng/mL) analyzed over three separate runs.Correlation coefficient (r²) ≥ 0.99
LLOQ Lowest standard on the calibration curve.Signal-to-noise > 10; Accuracy within ±20%; Precision (CV) ≤ 20%.[2]
Accuracy % deviation of mean calculated concentration from nominal at LQC, MQC, HQC.Within ±15% of nominal value (±20% at LLOQ).[2]
Precision % CV of measurements at LQC, MQC, HQC levels (intra- and inter-day).Intra- and inter-day precision ≤ 15% CV (≤ 20% at LLOQ).[2][9]
Recovery Analyte response in extracted sample vs. post-extraction spiked sample.Consistent, precise, and reproducible.
Matrix Effect Analyte response in post-extraction spiked sample vs. neat solution.IS-normalized matrix factor should be consistent across different lots of matrix.
Stability Freeze-thaw, short-term (bench-top), and long-term stability in plasma.Analyte concentration should be within ±15% of the nominal concentration.[10]

Discussion

This application note provides a comprehensive framework for developing a validated LC-MS/MS method for this compound in human plasma. The choice of protein precipitation offers a simple, fast, and cost-effective approach to sample cleanup.[8] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results, but a structurally similar compound like resveratrol can serve as a suitable alternative.[2]

The chromatographic and mass spectrometric conditions are based on established methods for other stilbenoids and polyphenols and serve as an excellent starting point for method optimization.[3][9] Final parameters, especially collision energies and MRM transitions, must be empirically determined using the specific instrumentation available.[6] Adherence to regulatory guidelines for bioanalytical method validation is crucial for ensuring that the method is reliable and reproducible for its intended use in pharmacokinetic studies.[1][8]

G cluster_workflow Overall Analytical Logic A Biological Sample (Human Plasma) B Sample Preparation (Protein Precipitation) A->B Extraction C LC Separation (C18 Column) B->C Injection D MS/MS Detection (ESI-, MRM Mode) C->D Ionization E Data Processing & Quantification D->E Signal Acquisition

Caption: Logical flow from biological sample to quantitative result.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive starting point for the quantitative analysis of this compound in human plasma. The protocol is designed for high-throughput applications and can be validated to support preclinical and clinical pharmacokinetic studies.

References

Application Notes and Protocols: Kobophenol A in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A, a resveratrol tetramer, is a polyphenolic compound found in plant species such as Caragana sinica[1][2]. Polyphenols are a class of natural compounds widely recognized for their beneficial properties in cosmetic applications, including antioxidant, anti-inflammatory, anti-aging, and skin-lightening effects[3][4][5]. As a resveratrol oligomer, this compound is anticipated to possess potent biological activities relevant to dermatology and cosmetic science. Its larger molecular structure compared to resveratrol may offer unique properties regarding stability and efficacy.

These application notes provide a comprehensive overview of the potential uses of this compound in cosmetic formulations, summarizing available data on related compounds to infer its likely activities. Detailed experimental protocols for evaluating its efficacy and diagrams of key signaling pathways are included to guide further research and development.

Potential Cosmetic Applications and Efficacy

Antioxidant Activity

Polyphenols are potent antioxidants that can neutralize reactive oxygen species (ROS), thereby protecting the skin from oxidative stress-induced damage and premature aging[5][6].

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay) of Various Polyphenols

Compound/ExtractIC50 ValueReference(s)
Ethanol Extract of Cocoa Beans (Clone PA-310)6.40 ppm[7]
Ethanol Extract of Cocoa Beans (Clone PA-300)8.50 ppm[7]
Ethanol Extract of Cocoa Beans (Clone KDI-3)9.30 ppm[7]
Ethanol Extract of Cocoa Beans (Clone NA-34)10.23 ppm[7]
Methanol Extract of Syzygium aqueum (Stem Bark)9.71 µg/mL[8]
Ethyl Acetate Extract of Syzygium aqueum (Stem Bark)10.63 µg/mL[8]
Methanol Extract of Syzygium aqueum (Leaves)33.42 µg/mL[8]
Ethyl Acetate Extract of Syzygium aqueum (Leaves)38.69 µg/mL[8]
Butylated Hydroxyanisole (BHA)112.05 µg/mL[9]
Butylated Hydroxytoluene (BHT)202.35 µg/mL[9]

Note: Lower IC50 values indicate higher antioxidant activity.

Skin Whitening (Tyrosinase Inhibition)

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can lead to a reduction in hyperpigmentation and a more even skin tone[10]. Many flavonoids and polyphenols have demonstrated tyrosinase inhibitory activity[11][12].

Table 2: Comparative Tyrosinase Inhibitory Activity of Various Compounds

CompoundIC50 Value (µg/mL)Reference(s)
Kojic Acid33.65[13]
Quercetin178.44[13]
Rutin271.73[13]
Piperine347.62[13]

Note: Lower IC50 values indicate stronger tyrosinase inhibition.

Anti-Aging (Collagenase Inhibition)

Collagenase is a matrix metalloproteinase (MMP) that degrades collagen, a key structural protein in the skin. Inhibition of collagenase can help to prevent the formation of wrinkles and maintain skin elasticity[14][15].

Table 3: Comparative Collagenase Inhibitory Activity of Various Compounds

CompoundIC50 Value (µM)Reference(s)
Quercetin286[14]
Shinorine104.0[16]
Porphyra-334105.9[16]
Palythine158.9[16]
1,10-Phenanthroline (Standard Inhibitor)238.1[16]

Note: Lower IC50 values indicate stronger collagenase inhibition.

Signaling Pathways

Polyphenols are known to modulate various signaling pathways involved in skin health and disease. Based on existing literature for related compounds, this compound may influence the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Chronic inflammation contributes to skin aging ("inflammaging")[17]. This compound has been shown to exhibit anti-inflammatory activity by regulating NF-κB nuclear translocation[18]. By inhibiting this pathway, this compound could reduce the expression of pro-inflammatory cytokines and mediators, thereby mitigating skin inflammation and aging.

NF_kB_Pathway cluster_cytoplasm Cytoplasm KPA This compound IKK IKK Complex KPA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Transcription MAPK_Pathway UV UV Radiation ROS ROS UV->ROS Generates MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to MMPs MMP Expression (Collagen Degradation) Nucleus->MMPs Increases Transcription KPA This compound KPA->ROS Scavenges KPA->MAPKKK Inhibits DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prep_DPPH Prep_Sample Prepare serial dilutions of this compound (and positive control) Start->Prep_Sample Mix Mix DPPH solution with sample/control Prep_DPPH->Mix Prep_Sample->Mix Incubate Incubate in the dark (30 min, room temp) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Kobophenol A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to investigate the neuroprotective effects of Kobophenol A in a cell culture model. The protocols detailed below are based on established techniques for assessing neuronal cell viability and key mechanisms of neuroprotection, including the mitigation of oxidative stress, regulation of intracellular calcium, and maintenance of mitochondrial integrity. While direct quantitative data for this compound's effects and its specific signaling pathways are not extensively detailed in publicly available literature, this document serves as a methodological guide for researchers to generate such data.

Introduction to this compound and its Neuroprotective Potential

This compound is a stilbenoid, specifically a resveratrol tetramer, that has demonstrated neuroprotective properties in preliminary studies. Research indicates that this compound can ameliorate neuronal death induced by the withdrawal of tropic support, nitrosative stress, and mitochondrial damage in SH-SY5Y neuroblastoma cells.[1] The primary mechanisms of its protective action appear to involve the inhibition of reactive oxygen species (ROS) production, stabilization of intracellular calcium ion levels, and preservation of the mitochondrial transmembrane potential.[1]

These findings suggest that this compound holds promise as a therapeutic agent for neurodegenerative diseases. Further investigation is warranted to elucidate its precise mechanisms of action and to quantify its dose-dependent neuroprotective efficacy.

Data Presentation (Hypothetical)

The following tables are templates illustrating how quantitative data on the neuroprotective effects of this compound could be presented. Note: The values in these tables are hypothetical and serve as placeholders to guide data presentation.

Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress

This compound Concentration (µM)Stressor (e.g., H₂O₂)Cell Viability (%)Standard Deviation
0 (Control)-100± 5.2
0 (Stressed Control)+50± 4.8
1+65± 5.1
5+78± 4.5
10+89± 3.9
25+95± 3.5
50+92± 4.2

Table 2: Effect of this compound on Intracellular ROS Production

TreatmentRelative Fluorescence Units (RFU)% Inhibition of ROSStandard Deviation
Control1000N/A± 85
Stressed Control (e.g., H₂O₂)50000± 450
This compound (10 µM) + Stressor250050± 210
This compound (25 µM) + Stressor150070± 130

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

TreatmentJC-1 Red/Green Fluorescence Ratio% Protection of ΔΨmStandard Deviation
Control5.0N/A± 0.4
Stressed Control (e.g., CCCP)1.20± 0.2
This compound (10 µM) + Stressor3.560.5± 0.3
This compound (25 µM) + Stressor4.586.8± 0.4

Table 4: Effect of this compound on Intracellular Calcium Homeostasis

TreatmentPeak [Ca²⁺]i (nM) after challenge% Reduction in Ca²⁺ influxStandard Deviation
Control100N/A± 12
Stressed Control (e.g., Thapsigargin)5000± 45
This compound (10 µM) + Stressor30050± 30
This compound (25 µM) + Stressor20075± 22

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound on SH-SY5Y human neuroblastoma cells.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid (RA) in low-serum (1% FBS) medium for 5-7 days.

  • Treatment Protocol:

    • Seed cells in appropriate well plates (e.g., 96-well for viability assays, 24-well for imaging).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 2-24 hours).

    • Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂ for oxidative stress), serum deprivation (for withdrawal of tropic support), or a specific neurotoxin (e.g., MPP⁺, 6-OHDA).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with the stressor alone.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

    • 96-well plates.

  • Procedure:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Materials:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

    • Black 96-well plates suitable for fluorescence measurement.

  • Procedure:

    • After treatment, wash the cells twice with warm HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Materials:

    • JC-1 staining solution.

    • Fluorescence microscopy or a fluorescence plate reader with dual detection capabilities.

  • Procedure:

    • After treatment, remove the culture medium and wash the cells with PBS.

    • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~530 nm).

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent calcium indicators like Fluo-4 AM are used to measure changes in intracellular calcium concentrations.

  • Materials:

    • Fluo-4 AM stock solution (e.g., 1 mM in DMSO).

    • HBSS with calcium and magnesium.

    • Pluronic F-127.

  • Procedure:

    • Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to allow for de-esterification of the dye.

    • Measure the baseline fluorescence using a fluorescence microscope or plate reader (excitation ~494 nm, emission ~516 nm).

    • Add a stimulus (e.g., a neurotoxin or ionophore) and record the change in fluorescence over time.

Visualization of Potential Signaling Pathways and Workflows

While the direct interaction of this compound with specific signaling pathways in neurons is not yet fully elucidated, many natural polyphenols exert their neuroprotective effects through the modulation of key signaling cascades. Below are diagrams of plausible pathways that could be investigated for their involvement in this compound's mechanism of action.

Experimental Workflow

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Neuroprotection Assessment cluster_analysis Data Analysis culture SH-SY5Y Cell Culture seed Seed Cells in Plates culture->seed treat Pre-treat with this compound seed->treat stress Induce Neurotoxicity treat->stress viability Cell Viability (MTT) stress->viability ros ROS Measurement (DCFH-DA) stress->ros mmp Mitochondrial Potential (JC-1) stress->mmp calcium Calcium Imaging (Fluo-4) stress->calcium quantify Quantify Results viability->quantify ros->quantify mmp->quantify calcium->quantify compare Compare with Controls quantify->compare

Caption: A generalized workflow for assessing the neuroprotective effects of this compound.

Potential Neuroprotective Signaling Pathways

The PI3K/Akt pathway is a crucial cell survival pathway that is often activated by neuroprotective compounds.

PI3K_Akt_Pathway KobophenolA This compound Receptor Growth Factor Receptor KobophenolA->Receptor Activates? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Growth Akt->CellSurvival

Caption: Hypothetical activation of the PI3K/Akt pathway by this compound leading to cell survival.

The Nrf2 pathway is a primary regulator of endogenous antioxidant defenses and is a common target for phenolic compounds.

Nrf2_Pathway KobophenolA This compound Keap1 Keap1 KobophenolA->Keap1 Inhibits? ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes

Caption: Postulated mechanism of this compound in activating the Nrf2 antioxidant pathway.

MAPK pathways (ERK, JNK, p38) are involved in both cell survival and apoptosis, and their modulation by compounds like this compound could be crucial for neuroprotection.

MAPK_Pathways cluster_stress Cellular Stress cluster_mapk MAPK Cascades Stress Neurotoxic Stress ERK ERK Stress->ERK JNK JNK Stress->JNK p38 p38 Stress->p38 Survival Cell Survival ERK->Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis KobophenolA This compound KobophenolA->ERK Activates? KobophenolA->JNK Inhibits? KobophenolA->p38 Inhibits?

Caption: Potential modulation of MAPK signaling pathways by this compound to promote survival.

Conclusion

This compound presents a promising avenue for the development of neuroprotective therapeutics. The protocols outlined in these application notes provide a robust framework for the systematic investigation of its efficacy and mechanisms of action in a cell culture model. The generation of quantitative, dose-response data and the elucidation of the specific signaling pathways modulated by this compound are critical next steps in advancing its potential for clinical application in the treatment of neurodegenerative diseases.

References

Application Notes and Protocols: Studying the Effect of Kobophenol A on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kobophenol A is a natural polyphenolic compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive guide for researchers investigating the impact of this compound on gene expression, with a particular focus on its role in modulating inflammatory signaling pathways. The provided protocols offer detailed methodologies for key experiments to assess these effects.

Data Presentation

The following table summarizes the qualitative effects of this compound on the gene expression of pro-inflammatory cytokines in Lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells. While studies confirm a dose-dependent inhibition, specific quantitative data on the percentage of inhibition or fold-change at various concentrations were not available in the reviewed literature.

Target GeneCell LineStimulantTreatmentEffect on Gene ExpressionSignaling Pathway Implicated
Interleukin-1β (IL-1β)J774A.1LPSThis compoundInhibitionNF-κB
Interleukin-6 (IL-6)J774A.1LPSThis compoundInhibitionNF-κB

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, this compound prevents the phosphorylation of IκB kinase (IKK) α/β, which in turn inhibits the degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the NF-κB p50/p65 subunits, thereby preventing the transcription of NF-κB target genes, including the pro-inflammatory cytokines IL-1β and IL-6.

While many polyphenolic compounds are known to influence other pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Activator protein-1 (AP-1) signaling cascades, specific evidence for the direct effect of this compound on these pathways is not yet established.

NF-kB Signaling Pathway Inhibition by this compound cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (IL-1β, IL-6) Nucleus->Gene Induces KobophenolA This compound KobophenolA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on gene expression in a macrophage cell line model.

Cell Culture and Treatment

This protocol describes the culture of J774A.1 macrophages and their treatment with this compound and LPS.

Materials:

  • J774A.1 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Include a vehicle control group treated with the same concentration of DMSO.

    • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.

    • Include a negative control group (untreated cells) and a positive control group (LPS-stimulated cells without this compound).

RNA Isolation and cDNA Synthesis

This protocol outlines the extraction of total RNA and its conversion to complementary DNA (cDNA).

Materials:

  • TRIzol reagent or a commercial RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (RNase-free)

  • RNase-free water

  • Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers

  • Spectrophotometer or fluorometer for RNA quantification

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them directly in the culture plate by adding 1 mL of TRIzol reagent per well.

  • RNA Extraction:

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add chloroform, shake vigorously, and centrifuge to separate the phases.

    • Transfer the upper aqueous phase containing RNA to a new tube.

  • RNA Precipitation: Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Use a reverse transcription kit according to the manufacturer's instructions.

    • Typically, 1 µg of total RNA is used as a template for cDNA synthesis.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This protocol describes the quantification of target gene expression levels.

Materials:

  • cDNA template

  • SYBR Green or TaqMan master mix

  • Gene-specific forward and reverse primers for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers, and cDNA template in a 96-well PCR plate.

  • qPCR Program: Run the plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated groups to the control group.

Experimental Workflow A 1. Cell Culture & Treatment (J774A.1 Macrophages) B 2. RNA Isolation A->B C 3. cDNA Synthesis B->C D 4. RT-qPCR C->D E 5. Data Analysis (Relative Gene Expression) D->E

Caption: Workflow for studying this compound's effect on gene expression.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol allows for the visualization of NF-κB translocation from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block non-specific binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated or this compound-treated cells, NF-κB staining will be predominantly cytoplasmic. In LPS-stimulated cells, the staining will be concentrated in the nucleus. This compound pre-treatment should prevent this nuclear translocation.

NFkB Nuclear Translocation Assay Workflow A 1. Cell Seeding on Coverslips B 2. This compound & LPS Treatment A->B C 3. Fixation & Permeabilization B->C D 4. Immunostaining (Anti-NF-κB & DAPI) C->D E 5. Fluorescence Microscopy D->E F 6. Image Analysis E->F

Caption: Workflow for the NF-κB nuclear translocation assay.

High-Throughput Screening Assays for Kobophenol A Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of Kobophenol A, a stilbenoid found in various plant species, to assess its therapeutic potential across several key bioactivities. The following sections detail the methodologies for evaluating its anti-inflammatory, antioxidant, anticancer, and acetylcholinesterase (AChE) inhibitory effects.

Anti-inflammatory Bioactivity: NF-κB Nuclear Translocation Assay

This assay is designed to quantify the anti-inflammatory activity of this compound by measuring its ability to inhibit the nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells.

Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates KobophenolA This compound KobophenolA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) DNA->Genes Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocol

Objective: To determine the IC50 value of this compound for the inhibition of NF-κB p65 nuclear translocation.

Materials:

  • J774A.1 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • High-content imaging system

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Seeding:

    • Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 384-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).

    • Incubate for 1 hour.

  • LPS Stimulation:

    • Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.

    • Incubate for 30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Capture images of both the DAPI (nucleus) and the fluorescently labeled p65.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.

    • Determine the percentage of cells with significant nuclear translocation in each well.

  • Data Analysis:

    • Plot the percentage of inhibition of NF-κB nuclear translocation against the logarithm of this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Workflow Diagram

HTS_Workflow A Seed J774A.1 cells in 384-well plates B Incubate overnight A->B C Treat with this compound serial dilutions B->C D Incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 30 minutes E->F G Fix, permeabilize, and block cells F->G H Immunostain for NF-κB p65 and DAPI G->H I Acquire images with HCS system H->I J Analyze nuclear translocation I->J K Calculate IC50 value J->K

Caption: HTS Workflow for NF-κB Translocation Assay.

Antioxidant Bioactivity: DPPH Radical Scavenging Assay

This assay quantifies the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Experimental Protocol

Objective: To determine the IC50 value of this compound for DPPH radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create serial dilutions of this compound in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol and create serial dilutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting curve.

Anticancer Bioactivity: MTT Cytotoxicity Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Experimental Protocol

Objective: To determine the IC50 value of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate culture medium for each cell line

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of this compound concentration.

    • Determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Bioactivity

This assay evaluates the potential of this compound to inhibit the activity of the enzyme acetylcholinesterase, which is a key target in the management of Alzheimer's disease.

Experimental Protocol

Objective: To determine the IC50 value of this compound for AChE inhibition.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and Donepezil in phosphate buffer.

  • Assay:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the different concentrations of this compound or Donepezil.

    • Add the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding ATCI to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition of AChE activity.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Calculate the IC50 value.

Quantitative Data Summary

BioactivityAssay TypeCell Line/TargetPositive ControlThis compound IC50 (µM)
Anti-inflammatory NF-κB Nuclear TranslocationJ774A.1 Macrophages(e.g., Bay 11-7082)Data to be determined
Antioxidant DPPH Radical ScavengingN/A (Cell-free)Ascorbic AcidData to be determined
Anticancer MTT Cytotoxicity(e.g., MCF-7, HeLa)(e.g., Doxorubicin)Data to be determined
AChE Inhibition Ellman's MethodAcetylcholinesteraseDonepezilData to be determined

Troubleshooting & Optimization

Improving the yield of Kobophenol A extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Kobophenol A Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of this compound extraction from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, a stilbenoid with significant biological activity, including anti-inflammatory effects.[1]

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Inappropriate Solvent Selection The choice of extraction solvent significantly impacts yield.[2][3] For stilbenoids like this compound, solvents with varying polarities should be tested. Start with moderately polar solvents like ethanol or methanol, and consider sequential extractions with solvents of increasing polarity.[4]
Suboptimal Extraction Conditions Temperature and extraction time are critical factors.[2] While higher temperatures can increase solubility, they may also lead to degradation of thermolabile compounds.[2] Optimization experiments are recommended to find the ideal balance.
Incomplete Cell Lysis The plant material must be adequately processed to ensure the solvent can penetrate the cell walls. Ensure the plant material is finely ground and consider pre-treatment methods to enhance cell disruption.[5][6]
Degradation of this compound This compound, like other polyphenols, can be susceptible to degradation by light, heat, and oxidative enzymes.[7] Conduct extractions in amber glassware or protect from light. Consider adding antioxidants or working under an inert atmosphere.
Plant Material Quality The concentration of this compound can vary depending on the plant species, geographical location, harvest time, and storage conditions.[2][3] Ensure the use of high-quality, properly identified plant material.

Issue 2: Co-extraction of Impurities

Potential Cause Recommended Solution
Non-selective Solvent The initial extraction solvent may be co-extracting a wide range of compounds.[5] Employ a multi-step extraction process starting with a non-polar solvent to remove lipids and chlorophyll before extracting with a more polar solvent for this compound.
Complex Plant Matrix Natural sources contain a diverse array of phytochemicals.[8] Further purification of the crude extract is necessary. Techniques like liquid-liquid partitioning or solid-phase extraction (SPE) can effectively remove interfering compounds.[9][10]

Issue 3: Difficulty in Purifying this compound

Potential Cause Recommended Solution
Presence of Structurally Similar Compounds Other stilbenoids or polyphenols with similar chemical properties can be challenging to separate from this compound.[8]
Ineffective Chromatographic Separation The chosen chromatographic method may not have sufficient resolution. Optimize the mobile phase composition, gradient, and column chemistry for High-Performance Liquid Chromatography (HPLC).[11] Consider preparative HPLC for isolating pure this compound.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for extracting this compound?

This compound has been isolated from various plant species, particularly from the genus Caragana.[12][13] Caragana sinica and Caragana stenophylla are reported sources.[1][12]

Q2: How can I accurately quantify the yield of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a reliable method for the quantification of phenolic compounds like this compound.[11][14][15] An external standard of pure this compound is required for accurate calibration and quantification.[16]

Q3: What are the key factors that influence the efficiency of this compound extraction?

Several factors can affect extraction efficiency, including:

  • Solvent Polarity: The choice of solvent must be matched to the polarity of this compound.[3]

  • Temperature: Higher temperatures can improve solubility and diffusion but risk degradation.[2]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.[2]

  • pH of the Extraction Medium: The pH can influence the solubility and stability of phenolic compounds.[17]

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction.[3]

Q4: How should I store my crude extract and purified this compound to prevent degradation?

For long-term stability, extracts and purified compounds should be stored at low temperatures (-18°C or lower) in the dark and under an inert atmosphere if possible.[18][19] For short-term storage, 4°C is acceptable.[18]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Caragana Species

  • Preparation of Plant Material: Air-dry the roots of the Caragana species at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 75% ethanol at room temperature for 24 hours.[13]

    • Repeat the extraction process three times with fresh solvent.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Collect the different solvent fractions. This compound is expected to be in the more polar fractions.

  • Purification:

    • Subject the target fraction to column chromatography on silica gel or Sephadex LH-20.[10]

    • Elute with a gradient solvent system (e.g., chloroform-methanol) to separate the compounds.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Further purify the fractions containing this compound using preparative HPLC.

Protocol 2: Quantification of this compound using HPLC-DAD

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude extract or purified fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.[10]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient of acidified water (A) and methanol or acetonitrile (B).

    • Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.[15] Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[15]

Data Presentation

Table 1: Factors Affecting Extraction Yield

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome on Yield
Solvent HexaneEthyl Acetate80% MethanolHigher polarity solvents are generally more effective for polyphenols.[20]
Temperature 25°C40°C60°CIncreased temperature can enhance extraction but may cause degradation.[2]
Time 1 hour6 hours24 hoursLonger extraction times generally improve yield up to a certain point.[2]
pH 357pH affects the stability and solubility of phenolic compounds.[17]

Visualizations

experimental_workflow start Plant Material (e.g., Caragana roots) grinding Grinding and Drying start->grinding extraction Solvent Extraction (e.g., 75% Ethanol) grinding->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation purification Column Chromatography (Silica Gel / Sephadex) fractionation->purification prep_hplc Preparative HPLC purification->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis HPLC-DAD Quantification pure_compound->analysis end Yield Determination analysis->end

Caption: Workflow for the extraction and purification of this compound.

signaling_pathway cluster_stilbenoid Stilbenoid Biosynthesis Pathway Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA C4H, 4CL StilbeneSynthase Stilbene Synthase (STS) pCoumaroylCoA->StilbeneSynthase Stilbenoids Stilbenoids (e.g., Resveratrol) StilbeneSynthase->Stilbenoids KobophenolA This compound (Oligomerization) Stilbenoids->KobophenolA

Caption: Simplified stilbenoid biosynthesis pathway leading to this compound.[21][22][23][24][25]

References

Technical Support Center: Overcoming Solubility Challenges of Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Kobophenol A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a polyphenolic compound, specifically a tetramer of resveratrol, isolated from plants such as Caragana sinica and Carex folliculata.[1] Like many polyphenols, this compound is characterized by poor water solubility due to its large, complex, and hydrophobic structure. This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential in preclinical and clinical studies, making it a critical challenge for researchers.

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering precipitation, consider the following initial steps:

  • Sonication and Heating: Gentle sonication and/or warming of the solution can aid in the dissolution of this compound.[2] However, be cautious with temperature as excessive heat may degrade the compound.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Although specific data for this compound is limited, the solubility of similar compounds can sometimes be increased in slightly alkaline or acidic conditions.[3] It is crucial to assess the stability of this compound at different pH values to avoid degradation.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly improve solubility.

Q3: What are the most effective methods to enhance the aqueous solubility of this compound for in vitro studies?

A3: Several methods can be employed to improve the solubility of this compound. The most common and effective approaches include the use of co-solvents and cyclodextrin complexation. These methods have been shown to achieve concentrations of at least 2.5 mg/mL.[2]

Q4: Can I use DMSO to dissolve this compound? What are the potential drawbacks?

A4: Yes, Dimethyl sulfoxide (DMSO) is an effective solvent for this compound, capable of dissolving it at high concentrations (e.g., 100 mg/mL with the aid of ultrasonication).[2] However, for many biological assays, high concentrations of DMSO can be cytotoxic or interfere with the experimental system. Therefore, it is typically used to prepare a concentrated stock solution which is then further diluted in the final aqueous medium to a concentration that is non-toxic to the cells (commonly ≤ 0.1%).

Q5: Are there any advanced formulation strategies to improve the bioavailability of this compound for in vivo studies?

A5: For in vivo applications, advanced formulation strategies are often necessary to overcome the poor aqueous solubility and improve bioavailability. These can include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.

  • Liposomal Encapsulation: Liposomes can encapsulate hydrophobic compounds like this compound, facilitating their delivery in aqueous environments.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium, even with a low percentage of DMSO.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents in the final medium (e.g., using a combination of DMSO, PEG300, and Tween-80) while ensuring the final solvent concentration is compatible with your experimental system.[2]3. Utilize a cyclodextrin-based formulation to enhance the aqueous solubility of this compound before dilution.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of active this compound in the experiments. Precipitation may not always be visible to the naked eye.1. Prepare fresh solutions for each experiment.2. Filter the final solution through a 0.22 µm filter to remove any undissolved micro-precipitates before adding to the assay.3. Quantify the concentration of this compound in your final working solution using a suitable analytical method like HPLC to ensure consistency.
Low bioavailability observed in animal studies. Poor absorption due to low solubility in gastrointestinal fluids.1. Formulate this compound using enabling technologies such as solid dispersions, nanoparticles, or liposomes to improve its dissolution and absorption.2. Consider using a co-solvent system suitable for oral administration, such as a mixture including corn oil.[2]

Quantitative Data on this compound Solubilization

The following table summarizes achievable concentrations of this compound in different solvent systems, providing a clear comparison for researchers selecting an appropriate method for their experiments.

Formulation MethodComponentsAchievable ConcentrationNotes
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.70 mM)[2]This protocol yields a clear solution. The saturation point was not determined.[2]
Cyclodextrin Complexation 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.70 mM)[2]This protocol also produces a clear solution, with the saturation point not specified.[2]
Lipid-based System 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.70 mM)[2]This formulation results in a clear solution and is suitable for certain in vivo applications.[2]
High Concentration Stock DMSO100 mg/mL (108.12 mM)[2]Requires ultrasonication to achieve dissolution.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Add 450 µL of saline to adjust the final volume to 1 mL and mix.[2]

  • If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 2: Preparation of this compound Solution using Cyclodextrin Complexation

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is formed. Gentle sonication can be used if necessary.[2]

Visualizations

Signaling Pathways Modulated by this compound

KobophenolA_Signaling cluster_PKC Protein Kinase C (PKC) Pathway cluster_AChE Acetylcholinesterase (AChE) Activity cluster_NFkB NF-κB Signaling Pathway PKC PKC PKC_Substrate PKC Substrates PKC->PKC_Substrate Cellular_Response_PKC Cellular Responses (e.g., Proliferation, Gene Expression) PKC_Substrate->Cellular_Response_PKC AChE AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->AChE Substrate LPS LPS IKK IKK Complex LPS->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_nucleus Nuclear NF-κB NFkB_p50_p65->NFkB_p50_p65_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p50_p65_nucleus->Inflammatory_Genes KobophenolA This compound KobophenolA->PKC Inhibits KobophenolA->AChE Inhibits KobophenolA->IKK Inhibits Phosphorylation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Complexation Start Start: Poorly Soluble This compound Powder Method_Selection Select Solubilization Method Start->Method_Selection Cosolvent_Stock Prepare concentrated stock in DMSO Method_Selection->Cosolvent_Stock Co-solvents Cyclodextrin_Stock Prepare concentrated stock in DMSO Method_Selection->Cyclodextrin_Stock Cyclodextrins Cosolvent_Dilution Dilute in aqueous medium containing PEG300 & Tween-80 Cosolvent_Stock->Cosolvent_Dilution Analysis Analyze Solution Clarity & Concentration (e.g., HPLC) Cosolvent_Dilution->Analysis Cyclodextrin_Dilution Dilute in aqueous medium containing SBE-β-CD Cyclodextrin_Stock->Cyclodextrin_Dilution Cyclodextrin_Dilution->Analysis End End: Solubilized this compound for Experimental Use Analysis->End

Caption: Workflow for enhancing this compound solubility.

References

Stability of Kobophenol A in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Kobophenol A

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in DMSO and other organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, it is recommended to store this compound stock solutions in DMSO at low temperatures and protected from light. Based on vendor recommendations and the general stability of related stilbenoid compounds, the following storage conditions are advised:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-protecting vials.
-20°CUp to 1 monthSuitable for short-term storage. Aliquot and protect from light.[1]
Room TemperatureNot RecommendedStilbenoids are generally unstable at room temperature, especially when in solution.[2]

2. Is this compound stable in other organic solvents besides DMSO?

While specific quantitative stability data for this compound in other organic solvents is limited, studies on similar stilbenoids, such as resveratrol, provide some guidance. Stilbenoids are known to be sensitive to light, heat, and air.[2] Methanol has been used as a solvent for stability studies of other stilbenes, which were found to be stable for at least two weeks at -20°C when protected from light. It is crucial to minimize exposure to light and air when using other organic solvents. For critical applications, it is highly recommended to perform a stability study in the solvent of choice.

3. Can I repeatedly freeze and thaw my this compound stock solution in DMSO?

While some stilbenoids like resveratrol have been reported to be stable through freeze-thaw cycles when dissolved in DMSO, it is generally good practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.[1] This precaution helps to prevent potential degradation and ensures the integrity of the compound over its shelf life.

4. What are the potential degradation pathways for this compound?

As a stilbenoid, this compound is susceptible to degradation through oxidation and photoisomerization.[2] Exposure to UV and even visible light can induce a trans to cis isomerization of the stilbene backbone.[2] Additionally, the phenolic hydroxyl groups are prone to oxidation, especially at room temperature and when exposed to air. It is also important to consider the purity of the solvent, as impurities can catalyze degradation.

5. How does this compound exert its biological effects?

This compound has been shown to modulate cellular signaling pathways, contributing to its biological activity. Two key mechanisms of action that have been identified are:

  • Inhibition of the NF-κB Signaling Pathway: this compound can suppress the inflammatory response by inhibiting the nuclear translocation of NF-κB.

  • Inhibition of ACE2 and SARS-CoV-2 Spike Protein Interaction: this compound can block the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby inhibiting viral entry into cells.[3][4][5]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting:

      • Verify the storage conditions of your this compound stock solution. Ensure it has been stored at the recommended temperature and protected from light.

      • Prepare fresh dilutions from a new stock aliquot for each experiment.

      • If possible, assess the purity of your stock solution using an analytical technique like HPLC.

  • Possible Cause 2: Solvent Effects.

    • Troubleshooting:

      • Ensure the final concentration of DMSO in your assay is at a level that does not affect cell viability or the assay readout. Typically, DMSO concentrations should be kept below 0.5%.

      • Run a vehicle control (media with the same concentration of DMSO but without this compound) to account for any solvent-induced effects.

Issue: Precipitation of this compound upon dilution in aqueous buffers.

  • Possible Cause: Low Aqueous Solubility.

    • Troubleshooting:

      • While DMSO is a good solvent for initial stock solutions, this compound may have limited solubility in aqueous media.

      • Consider the use of a co-solvent or a formulation aid if precipitation is observed. However, be mindful that these additives can also affect the biological system.

      • Visually inspect your final dilutions for any signs of precipitation before adding them to your assay. Sonication may help to redissolve small precipitates.

Experimental Protocols

Protocol: Forced Degradation Study of this compound using HPLC-UV

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This type of study is crucial for developing a stability-indicating analytical method.[6]

1. Materials and Reagents:

  • This compound

  • DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound powder and the DMSO stock solution to dry heat (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a specified time. A control sample should be wrapped in aluminum foil to protect it from light.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for stilbenoids is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[7]

  • Column: A C18 column is commonly used for the separation of phenolic compounds.[8]

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined by running a UV scan of a standard solution).

  • Procedure:

    • Dilute the stressed and control samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage degradation of this compound under each stress condition.

5. Data Interpretation:

  • The results will indicate the susceptibility of this compound to different degradation pathways.

  • A stability-indicating method should be able to resolve the peak of this compound from all the peaks of its degradation products.

Visualizations

Below are diagrams illustrating the known signaling pathways modulated by this compound.

G This compound Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Is released Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces KobophenolA This compound KobophenolA->NFkB_active Inhibits translocation

Caption: this compound inhibits the NF-κB signaling pathway.

G This compound Inhibition of SARS-CoV-2 Entry SARS_CoV_2 SARS-CoV-2 Virus Spike_Protein Spike Protein (RBD) SARS_CoV_2->Spike_Protein Presents Host_Cell Host Cell ACE2 ACE2 Receptor Spike_Protein->ACE2 Binds to Viral_Entry Viral Entry Spike_Protein->Viral_Entry Mediates ACE2->Host_Cell Is on surface of ACE2->Viral_Entry Mediates KobophenolA This compound KobophenolA->Spike_Protein Blocks binding

Caption: this compound blocks SARS-CoV-2 viral entry.

References

Preventing degradation of Kobophenol A during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Kobophenol A during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring stilbenoid, specifically a tetramer of resveratrol. It is isolated from plants such as Caragana sinica and Carex folliculata.[1][2] Its stability is a concern because, like other stilbenoids, it is susceptible to degradation under common experimental conditions, which can affect its biological activity and lead to inconsistent results. Factors such as pH, temperature, light, and the presence of certain enzymes can contribute to its degradation.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The primary factors leading to the degradation of stilbenoids like this compound include:

  • pH: Alkaline conditions can significantly accelerate degradation.

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • Light: Exposure to UV and even fluorescent light can cause isomerization and degradation.[3]

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation.

  • Enzymatic Activity: Enzymes such as peroxidases and laccases, which may be present in biological samples or from microbial contamination, can degrade phenolic compounds.

Q3: What are the known degradation products or metabolites of this compound?

A3: Under acidic conditions, this compound can undergo epimerization to form Carasinol B.[4][5][6] In vivo studies in rats have identified koboquinone A and koboquinone B as metabolites, suggesting that oxidation is a key degradation pathway.[5][7]

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the integrity of this compound. A specific HPLC method has been developed for the simultaneous quantification of this compound, Carasinol B, and (+)-α-viniferin.[1] By analyzing samples over time, you can quantify the remaining this compound and detect the appearance of degradation products like Carasinol B.

Q5: What are the known biological activities of this compound that might be affected by degradation?

A5: this compound exhibits several biological activities, including:

  • Anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8]

  • Enhancement of human osteoblast-like cell proliferation via activation of the p38 MAPK pathway.[3][9][10][11]

  • Inhibition of JNK and p38 activation in cardiac cells, suggesting cardioprotective effects.[10][12]

  • Inhibition of acetylcholinesterase.

  • Antiviral activity, including against SARS-CoV-2 by blocking the interaction between the spike protein and the ACE2 receptor.[13][14] Degradation of this compound would likely alter these activities, leading to a loss of efficacy or unpredictable results.

Troubleshooting Guides

Issue 1: Loss of this compound activity in cell culture experiments.
Possible Cause Troubleshooting Step Rationale
pH of culture medium Ensure the pH of the culture medium is maintained within the optimal physiological range (typically 7.2-7.4). Avoid prolonged incubation in alkaline conditions.Stilbenoids, including resveratrol (the monomer of this compound), are known to be less stable at alkaline pH.[15]
Light exposure Protect cell culture plates and stock solutions from direct light, especially UV light from biosafety cabinets. Use amber-colored tubes and plates where possible.Stilbenoids are photosensitive and can undergo isomerization and degradation upon light exposure.[3]
Temperature fluctuations Maintain a stable temperature for your cell cultures. Avoid repeated freeze-thaw cycles of stock solutions.Thermal degradation can occur at elevated temperatures. While cell culture is at 37°C, prolonged exposure can contribute to degradation.
Oxidation Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under inert gas (e.g., argon or nitrogen). Consider adding a low concentration of a compatible antioxidant like ascorbic acid to the vehicle control if it does not interfere with the assay.Phenolic compounds are prone to oxidation, which can be accelerated in aqueous, oxygen-rich environments like cell culture medium.
Issue 2: Inconsistent quantification of this compound by HPLC.
Possible Cause Troubleshooting Step Rationale
Degradation during sample preparation Minimize the time between sample preparation and HPLC analysis. Keep samples on ice and protected from light.Delays can lead to degradation, resulting in lower measured concentrations of this compound and the appearance of degradation peaks.
Inappropriate solvent Use a slightly acidic mobile phase for HPLC analysis. A published method uses a NaOAc-HOAc buffer at pH 4.5.[4] Store stock solutions in a solvent like methanol or DMSO at a low temperature.Acidic conditions improve the stability of many stilbenoids during analysis.
Column temperature Maintain a consistent and controlled column temperature during HPLC runs. A published method suggests 30°C.[4]Temperature variations can affect retention times and potentially contribute to on-column degradation.
Co-elution with degradation products Use a validated HPLC method with sufficient resolution to separate this compound from its potential degradation products like Carasinol B.Poor separation can lead to inaccurate quantification. A known method can distinguish between this compound and Carasinol B.[4]

Quantitative Data on Stilbenoid Stability

Table 1: Effect of pH on the Stability of trans-Resveratrol in Aqueous Solution at 37°C

pHHalf-lifeReference
1.2> 90 days[16]
1-7Stable for at least 28 days[15]
7.4< 3 days[15]
8.0< 10 hours[15]
10.0< 5 minutes[15]

Table 2: Effect of Temperature on the Degradation of trans-Resveratrol

Temperature (°C)Exposure TimeDegradation (%)Reference
603 days50%[12]
6012 days93.5%[12]
1802 hours45.17%[12]
1808 hours81.54%[12]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Caragana sinica

This protocol is adapted from a published method for the isolation of oligomeric stilbenes.[1]

  • Extraction:

    • Air-dry and powder the roots of Caragana sinica.

    • Extract the powdered material with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with ethyl acetate.

    • Concentrate the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on a Lobar RP-18 column.

    • Elute with a suitable solvent system (e.g., a gradient of methanol in water) to separate the different oligostilbenes.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

    • Combine fractions containing this compound and further purify by preparative HPLC to obtain the pure compound.

Protocol 2: HPLC Analysis of this compound

This method is based on a validated procedure for quantifying stilbene oligomers.[1][4]

  • Instrumentation: Agilent 1100 series HPLC system with a photodiode array detector (DAD).

  • Column: ODS-2 Hypersil C18 reversed-phase column (5 µm, 15 cm x 0.46 cm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.02 M NaOAc-HOAc buffer (pH 4.5) in a ratio of 16:19:65 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare stock solutions of purified this compound in methanol. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve the extract or sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: Identify and quantify the this compound peak based on the retention time and standard curve. The retention time for this compound under these or similar conditions has been reported to be around 13.2-24.5 minutes, depending on the specific column and gradient.[2][17][18]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a general protocol to assess the antioxidant capacity of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the DPPH solution.

    • Add a small volume of the this compound solution (or standard/blank).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)] * 100

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Visualizations

Logical Workflow for Preventing this compound Degradation

G cluster_storage Storage cluster_exp Experimental Use cluster_analysis Analysis storage_conditions Store Solid this compound -20°C, Dark, Inert Gas stock_solution Prepare Concentrated Stock in DMSO or Methanol storage_conditions->stock_solution store_stock Store Stock Solution -20°C or -80°C, Amber Vials stock_solution->store_stock prepare_working Prepare Fresh Working Solutions from Stock for Each Experiment store_stock->prepare_working ph_control Use Slightly Acidic Buffers (pH < 7) if Possible prepare_working->ph_control light_protection Protect from Light (Amber Tubes, Cover Plates) ph_control->light_protection temp_control Maintain Stable Temperature light_protection->temp_control hplc_analysis Prompt HPLC Analysis temp_control->hplc_analysis acidic_mobile_phase Use Acidic Mobile Phase (e.g., pH 4.5) hplc_analysis->acidic_mobile_phase

Caption: Workflow for handling this compound to minimize degradation.

Signaling Pathways Affected by this compound

G cluster_nfkb NF-κB Pathway (Inflammation) cluster_mapk MAPK Pathway (Proliferation & Survival) LPS LPS IKK IKKα/β LPS->IKK Activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates nucleus_nfkb Nuclear Translocation NFkB_p65_p50->nucleus_nfkb inflammatory_genes Inflammatory Gene Expression (iNOS, IL-1β, IL-6) nucleus_nfkb->inflammatory_genes Induces KobA_nfkb This compound KobA_nfkb->IKK Inhibits Stimulus Cellular Stimulus p38_MAPK p38 MAPK Stimulus->p38_MAPK Activates JNK JNK Stimulus->JNK Activates Proliferation Osteoblast Proliferation p38_MAPK->Proliferation Promotes Cell_Death Cardiac Cell Death JNK->Cell_Death Promotes KobA_mapk This compound KobA_mapk->p38_MAPK Activates (in osteoblasts) KobA_mapk->p38_MAPK Inhibits (in cardiac cells) KobA_mapk->JNK Inhibits (in cardiac cells)

Caption: Key signaling pathways modulated by this compound.

References

Addressing matrix effects in the analysis of Kobophenol A in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Kobophenol A in complex biological matrices. The focus is on addressing and mitigating matrix effects, a common challenge in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] These effects can lead to inaccurate and imprecise quantification.[2][3] For complex molecules like this compound, which is a resveratrol tetramer, endogenous lipids, proteins, and salts in the biological matrix are common sources of interference.[1]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: The most common method is the post-extraction spike method.[1] This involves comparing the peak response of this compound spiked into an extracted blank matrix to the response of this compound in a neat solvent. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Spiked Extract) / (Peak Response in Neat Solution)

An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value close to 1 suggests minimal matrix effect.[1]

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A3: The three main strategies are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[4]

  • Chromatographic Separation: To resolve this compound from co-eluting interferences.

  • Use of an Internal Standard (IS): Preferably a stable isotope-labeled (SIL) version of this compound, to compensate for signal variability.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in complex samples.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of phenolic hydroxyl groups on this compound.Optimize the mobile phase pH. For phenolic compounds, acidic conditions (e.g., using 0.1% formic acid) often yield better peak shapes by suppressing ionization.
Secondary interactions with the analytical column.Use a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl).
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Implement a more rigorous sample cleanup method (e.g., Solid Phase Extraction).
Use of an inappropriate internal standard.If a SIL-IS is not available, use a structural analog that co-elutes and has similar ionization properties to this compound.
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the extraction solvent and pH. For phenolic compounds, a slightly acidic extraction environment can improve recovery.
Analyte degradation during sample processing.Ensure samples are kept cold and protected from light, as polyphenols can be sensitive to temperature and light.[5]
Significant Ion Suppression Co-elution with phospholipids from plasma or tissue.Modify the chromatographic gradient to separate this compound from the phospholipid elution zone.
High salt concentration in the final extract.Ensure the sample preparation method effectively removes salts. A desalting step might be necessary.

Quantitative Data Summary

Table 1: Accuracy and Precision Data for trans-Resveratrol in Dog Plasma[6]

AnalyteSpiked Concentration (ng/mL)Within-Run Accuracy (% of True Value)Within-Run Precision (%RSD)Between-Run Accuracy (% of True Value)Between-Run Precision (%RSD)
trans-Resveratrol1210451017
80010231004

Table 2: Recovery and Stability of trans-Resveratrol in Human Plasma[7][8]

ParameterConditionResult
Extraction Recovery Protein Precipitation with Acetonitrile>85%
Freeze-Thaw Stability 3 cycles at -20°CStable
Short-Term Stability 24 hours at Room TemperatureStable
Long-Term Stability 15 days at -20°CStable[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)

This protocol is adapted from a method for trans-resveratrol and is a good starting point for this compound.[7]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

This is a representative method for stilbenoids and would require optimization for this compound.[9]

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Phenyl-Hexyl column (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B (linear gradient)

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-7 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound)

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

TroubleshootingWorkflow start Inconsistent or Inaccurate This compound Quantification check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 15%? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect Matrix Effect < 15% matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate proceed Proceed with Analysis no_matrix_effect->proceed

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepWorkflow start Plasma or Tissue Homogenate Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_centrifugation Final Centrifugation reconstitution->final_centrifugation inject Inject into UPLC-MS/MS final_centrifugation->inject

References

Technical Support Center: Synthesis of Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Kobophenol A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this complex resveratrol tetramer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield of this compound in the Oxidative Coupling Reaction

Question: We are attempting the synthesis of this compound via the oxidative coupling of resveratrol or its derivatives (e.g., ε-viniferin), but we are consistently obtaining very low yields of the desired tetramer. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of this compound are a common challenge, primarily due to the complex nature of the oxidative coupling of resveratrol oligomers. Several factors can contribute to this issue:

  • Formation of multiple regio- and stereoisomers: The oxidative coupling of resveratrol can occur at different positions, leading to a mixture of various resveratrol oligomers, including dimers, trimers, and other tetramers.[1][2][3] This inherent lack of regioselectivity is a significant hurdle in directing the reaction towards the specific 8-8' linkage required for this compound.

  • Over-oxidation: The reaction conditions required for oxidative coupling can sometimes lead to the degradation of the starting materials or the desired product, resulting in lower yields.

  • Suboptimal reaction conditions: Factors such as the choice of oxidant, solvent, temperature, and reaction time can significantly impact the yield of the desired product. Biomimetic approaches, while conceptually elegant, often result in complex product mixtures.[2]

Troubleshooting Steps:

  • Optimize the Oxidizing Agent: Experiment with different oxidizing agents. While enzymatic systems (like laccases or peroxidases) are used in nature, chemical oxidants are often employed in laboratory synthesis.[4] Common choices include iron(III) chloride, silver oxide, or hypervalent iodine reagents. The choice of oxidant can influence the regioselectivity of the coupling.

  • Protecting Group Strategy: Consider using protecting groups on the hydroxyl functionalities of the resveratrol units that are not involved in the desired coupling. This can help to direct the reaction to the desired positions and prevent the formation of unwanted isomers.

  • Control of Reaction Conditions: Systematically vary the reaction temperature, concentration of reactants, and reaction time. Lower temperatures may improve selectivity, while a higher concentration might favor intermolecular coupling.

  • Stepwise Synthesis: Instead of a one-pot oligomerization, consider a stepwise approach where resveratrol dimers (like ε-viniferin) are first synthesized and purified, and then subjected to a second oxidative coupling to form the tetramer.[1][5]

2. Difficulty in Controlling Stereoselectivity

Question: Our synthesis is producing a mixture of diastereomers of this compound, making purification difficult and reducing the yield of the desired stereoisomer. How can we improve the stereocontrol of the reaction?

Answer:

Achieving stereocontrol during the formation of the new chiral centers in this compound is a major synthetic challenge. The oxidative coupling often proceeds through radical or cationic intermediates, which can be difficult to control stereochemically.

Troubleshooting Steps:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the resveratrol units could potentially influence the stereochemical outcome of the coupling reaction. However, this would require additional synthetic steps for their introduction and removal.

  • Chiral Catalysts: Explore the use of chiral catalysts that can create a chiral environment around the reacting molecules, thereby favoring the formation of one stereoisomer over the other.

  • Enzymatic Synthesis: While challenging to implement, enzymatic synthesis using specific oxidoreductases could offer excellent stereocontrol, mimicking the biosynthetic pathway.[4]

  • Thermodynamic vs. Kinetic Control: Investigate whether the reaction is under kinetic or thermodynamic control. It might be possible to isomerize an undesired kinetic product to the more stable thermodynamic product through post-reaction treatment (e.g., by adjusting pH or temperature). A stereoconvergent approach, where an equilibrium between diastereomers is established to favor the most stable one, has been successfully applied to the synthesis of other resveratrol tetramers.[5][6]

3. Formation of Inseparable Byproducts and Purification Challenges

Question: The crude product of our reaction is a complex mixture containing various resveratrol oligomers that are very difficult to separate by standard chromatography. What strategies can we employ for effective purification of this compound?

Answer:

The purification of resveratrol oligomers is notoriously difficult due to their similar polarities and spectral properties.[7][8] The formation of multiple isomers and higher-order oligomers exacerbates this challenge.[1]

Troubleshooting Steps:

  • Multi-step Purification Protocol: A single chromatographic step is often insufficient. A multi-step purification protocol is usually necessary.

    • Initial Separation by Polarity: Start with normal-phase or reversed-phase flash chromatography to separate the mixture into fractions based on the degree of oligomerization (dimers, trimers, tetramers).

    • High-Performance Liquid Chromatography (HPLC): Use preparative HPLC with a high-resolution column (e.g., C18) to separate the isomeric tetramers. Chiral HPLC may be necessary to separate enantiomers if a racemic synthesis was performed.

    • Countercurrent Chromatography (CCC): This technique can be very effective for separating compounds with similar polarities and avoids the use of solid stationary phases, which can cause irreversible adsorption of phenolic compounds.[7][8]

  • Derivatization: In some cases, derivatizing the mixture (e.g., by acetylation or methylation of the hydroxyl groups) can alter the polarity differences between the isomers, making them easier to separate. The protecting groups can then be removed after separation.

  • Crystallization: If the desired this compound isomer is crystalline, fractional crystallization can be a powerful purification technique.

Quantitative Data Summary

The following table summarizes typical yields reported in the synthesis of resveratrol oligomers, highlighting the challenges in obtaining high yields of specific products.

ProductStarting MaterialKey Reagent/MethodYield (%)Reference
Nepalenisinol B (tetramer)ε-viniferin derivativeOxidative dimerization5.1 (overall)[5]
Vateriaphenol C (tetramer)ε-viniferin derivativeOxidative dimerization1.1 (overall)[5]
δ-viniferin (dimer)ResveratrolAerobic photochemical oxidationHigh[1]
ε-viniferin dehydrodimerResveratrolSilver(I) acetateHigh[9]

Experimental Protocols

General Protocol for Oxidative Coupling of Resveratrol (Illustrative Example)

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

  • Dissolution of Starting Material: Dissolve resveratrol (1 equivalent) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture). The concentration should be optimized to favor the desired intermolecular coupling.

  • Addition of Oxidant: Add the chosen oxidizing agent (e.g., iron(III) chloride, 1-2 equivalents) portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and observe the formation of various oligomers.

  • Quenching the Reaction: Once the desired product formation is maximized (or starting material is consumed), quench the reaction by adding a suitable reagent (e.g., a reducing agent like sodium thiosulfate if a strong oxidant was used, or by adding water).

  • Extraction: Extract the product mixture from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and subject the crude product to a multi-step purification process as outlined in the troubleshooting section above.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Resveratrol/ε-viniferin reaction Oxidative Coupling start->reaction quench Quenching reaction->quench extract Extraction quench->extract crude Crude Product Mixture extract->crude flash Flash Chromatography crude->flash hplc Preparative HPLC flash->hplc ccc Countercurrent Chromatography hplc->ccc pure Pure this compound ccc->pure isomer_challenge cluster_reaction Oxidative Coupling cluster_products Complex Product Mixture Resveratrol Resveratrol Monomers Coupling Reaction Conditions (Oxidant, Solvent, Temp) Resveratrol->Coupling KobophenolA This compound (Desired Tetramer) Coupling->KobophenolA OtherTetramers Other Tetramer Isomers Coupling->OtherTetramers Trimers Resveratrol Trimers Coupling->Trimers Dimers Resveratrol Dimers Coupling->Dimers Degradation Degradation Products Coupling->Degradation

References

Technical Support Center: Enhancing the Reproducibility of Kobophenol A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the reproducibility of bioassays involving Kobophenol A.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with this compound in bioassays.

Q1: My this compound solution appears cloudy or precipitates upon dilution in aqueous buffer. What could be the cause and how can I resolve this?

A1: This is a common issue arising from the poor aqueous solubility of many polyphenols, including this compound.[1][2] Precipitation can lead to significant variability in assay results.

  • Cause: this compound is a lipophilic compound with low water solubility. When a concentrated stock solution (usually in an organic solvent like DMSO or ethanol) is diluted into an aqueous assay buffer, the compound can crash out of solution.

  • Troubleshooting:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible while maintaining the solubility of this compound. However, be aware that even low concentrations of solvents like DMSO can affect cellular assays.[3][4] It's crucial to keep the solvent concentration consistent across all dilutions and controls.[3][4]

    • Use of Pluronic F-68: Consider the addition of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to the assay buffer to improve the solubility and stability of hydrophobic compounds.

    • Sonication: Briefly sonicate the diluted this compound solution to aid in dissolution, but be cautious as this can generate heat and potentially degrade the compound.

    • Pre-warm Buffer: Gently warming the assay buffer before adding the this compound stock can sometimes improve solubility.

Q2: I am observing inconsistent results in my antioxidant assays (e.g., DPPH, FRAP) with this compound. What are the potential sources of this variability?

A2: Antioxidant assays are sensitive to several factors that can lead to poor reproducibility.[5][6][7]

  • Cause: Variability can stem from the inherent instability of the reagents, sensitivity to light and oxygen, and the reaction kinetics of this compound. The DPPH assay, for instance, can be affected by the interaction of the DPPH radical with dissolved oxygen.[6]

  • Troubleshooting:

    • Fresh Reagents: Always prepare fresh reagent solutions (e.g., DPPH, FRAP reagent) for each experiment.

    • Light Protection: Protect reagent solutions and the assay plate from light, as many reagents used in antioxidant assays are light-sensitive.

    • Consistent Incubation Times: Adhere strictly to the specified incubation times. The reaction of this compound with the assay reagents may not be instantaneous, and slight variations in timing can lead to different results.

    • Use of a Panel of Assays: Relying on a single antioxidant assay can be misleading. It is recommended to use a panel of assays that measure different aspects of antioxidant activity (e.g., radical scavenging, reducing power) to obtain a more comprehensive and reliable assessment.[5]

Q3: My cell-based assays show high well-to-well variability when treated with this compound. How can I minimize this?

A3: Cell-based assays are inherently complex, and variability can be introduced at multiple stages.[3][8][9][10]

  • Cause: Inconsistent cell seeding, uneven compound distribution, edge effects in the microplate, and cellular heterogeneity can all contribute to variability.

  • Troubleshooting:

    • Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently to ensure an equal number of cells in each well. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation and temperature fluctuations (edge effect).

    • Careful Compound Addition: When adding this compound to the wells, pipette gently down the side of the well to avoid disturbing the cell monolayer. Ensure thorough but gentle mixing.

    • Pipette Calibration: Routinely calibrate your pipettes to ensure accurate and precise liquid handling.[9]

    • Run Appropriate Controls: Include vehicle controls (cells treated with the same concentration of solvent used to dissolve this compound) and positive and negative controls for the biological effect being measured.

Q4: I suspect that this compound might be forming aggregates in my assay, leading to false-positive results. How can I test for and mitigate this?

A4: The aggregation of small molecules is a common source of non-specific assay interference and can lead to false positives.[10][11]

  • Cause: At concentrations above a critical aggregation concentration, some compounds can form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.

  • Troubleshooting:

    • Detergent Test: A common method to test for aggregation-based activity is to include a non-ionic detergent, such as Triton X-100 or Tween-80 (typically at 0.01-0.1%), in the assay buffer. If the activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

    • Dynamic Light Scattering (DLS): DLS can be used to directly detect the presence of aggregates in a solution of this compound at the concentrations used in the bioassay.

    • Lower Compound Concentration: If aggregation is suspected, test lower concentrations of this compound.

Section 2: Troubleshooting Guides

This section provides structured tables to help diagnose and resolve specific issues during this compound bioassays.

Table 1: Troubleshooting Poor Solubility and Precipitation
Symptom Possible Cause Recommended Solution
Visible precipitate after diluting this compound stock solution.Low aqueous solubility of this compound.Decrease the final concentration of this compound. Increase the final concentration of the organic solvent (e.g., DMSO), but keep it below 0.5% in cell-based assays.[3][4]
Cloudy or hazy solution.Formation of micro-precipitates or aggregates.Add a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) to the assay buffer. Briefly sonicate the solution.
Inconsistent results at higher concentrations.Compound is coming out of solution at higher concentrations.Determine the solubility limit of this compound in your assay buffer and work within that range.
Table 2: Troubleshooting Inconsistent Bioassay Results
Symptom Possible Cause Recommended Solution
High variability between replicate wells.Inaccurate pipetting or inconsistent cell seeding.Calibrate pipettes regularly.[9] Ensure a homogenous cell suspension and use a consistent seeding technique. Avoid edge effects by not using the outer wells of the plate.
Drifting results over the course of an experiment.Degradation of this compound or assay reagents.Prepare fresh solutions for each experiment. Protect solutions from light and store at the recommended temperature. Minimize the time the plate is out of the incubator.
Batch-to-batch variability in this compound activity.Inconsistent quality or purity of this compound.Source this compound from a reputable supplier. Characterize the purity of each new batch (e.g., by HPLC).
Discrepancy between different types of assays (e.g., biochemical vs. cell-based).Differences in bioavailability, cell permeability, or mechanism of action.This may be a real biological effect. Use orthogonal assays to confirm findings and investigate the underlying mechanisms.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing this compound bioactivity.

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each this compound dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (methanol only) and a control (methanol + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Section 4: Visualizations

This section provides diagrams of relevant signaling pathways and experimental workflows using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Compound Treatment Compound Treatment Serial Dilutions->Compound Treatment Assay Reagents Assay Reagents Assay Reagents->Compound Treatment Plate Seeding Plate Seeding Plate Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition Normalization Normalization Data Acquisition->Normalization IC50 Calculation IC50 Calculation Normalization->IC50 Calculation

Caption: General experimental workflow for in vitro bioassays.

signaling_pathway cluster_cellular_responses Cellular Responses This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging NF-kB NF-κB This compound->NF-kB Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation MAPK MAPK Pathway This compound->MAPK Modulation Inflammation Inflammation NF-kB->Inflammation Activation Cell Proliferation Cell Proliferation PI3K_Akt->Cell Proliferation Promotion Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition MAPK->Inflammation Activation MAPK->Cell Proliferation Promotion

Caption: Potential signaling pathways modulated by this compound.[8][12]

References

Technical Support Center: Managing Batch-to-Batch Variability of Kobophenol A Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kobophenol A extracts. Given that this compound is a resveratrol oligomer, this guide leverages established methodologies for resveratrol and related polyphenols to address challenges in maintaining extract consistency.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and quality control of this compound.

Low Yield of this compound in the Final Extract

Question: We are experiencing significantly lower than expected yields of this compound in our extracts. What are the potential causes and how can we improve the yield?

Answer: Low yields of this compound can stem from several factors related to the raw material, extraction procedure, and subsequent processing. Here are the primary areas to investigate:

  • Raw Material Quality: The concentration of this compound can vary significantly in the plant source due to genetic differences, geographical location, climate, harvest time, and post-harvest handling.[1][2][3][4] It is crucial to have robust quality control for the incoming raw material.

  • Extraction Solvent and Method: The choice of solvent and extraction technique is critical for efficiently isolating polyphenols.[5][6] this compound, being a large polyphenol, may require specific solvent systems and conditions for optimal extraction.

  • Extraction Parameters: Time, temperature, and the ratio of solvent to raw material can all impact extraction efficiency.[7][8] Over-extraction or harsh conditions can lead to the degradation of thermolabile compounds.[5]

  • Hydrolysis Step: this compound may exist in glycosylated forms in the plant material. An acid or enzymatic hydrolysis step can cleave the sugar moieties and increase the yield of the aglycone form.[1][9]

Recommended Actions:

  • Qualify Raw Material Suppliers: Establish a reliable supply chain with vendors who can provide certificates of analysis for their plant materials, including, if possible, the content of total resveratrol oligomers.

  • Optimize Extraction Solvent: Experiment with different solvent systems. A mixture of ethanol and water is often effective for extracting polyphenols.[5] The optimal ratio may need to be determined empirically.

  • Refine Extraction Parameters: Systematically evaluate the impact of extraction time, temperature, and solvent-to-material ratio on the yield of this compound. A Design of Experiments (DoE) approach can be beneficial here.

  • Incorporate a Hydrolysis Step: Test the impact of a mild acid or enzymatic hydrolysis on your raw material to see if it increases the final yield of this compound.[1][10]

High Variability in Bioactivity Between Batches

Question: Our this compound extracts show inconsistent results in our bioassays. How can we address this batch-to-batch variability in biological activity?

Answer: Variability in bioactivity is a common challenge with natural product extracts and is often linked to inconsistencies in the chemical profile of the extract.

  • Chemical Complexity: Herbal extracts are complex mixtures of numerous compounds.[2] The observed biological activity may be the result of synergistic or antagonistic effects between this compound and other co-extracted compounds.

  • Inconsistent Extraction: Minor variations in the extraction process can lead to different chemical profiles in the final extract, even if the concentration of this compound is similar.[4]

  • Degradation of Active Compounds: this compound and other polyphenols can be sensitive to light, heat, and oxidation. Improper storage or handling can lead to a loss of bioactivity.

Recommended Actions:

  • Implement Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to generate a chemical fingerprint of each batch.[1][11] This will allow you to correlate the chemical profile with the observed bioactivity.

  • Standardize the Extract: If possible, standardize the extract to a specific concentration of this compound.[12] However, for consistent bioactivity, it may be necessary to also control the levels of other key marker compounds.

  • Control Storage Conditions: Store the extracts in airtight, light-resistant containers at low temperatures to minimize degradation. Consider the use of antioxidants to improve stability.

Issues with Extract Purification

Question: We are facing challenges in purifying this compound from our crude extract, including the presence of emulsions and co-eluting impurities. What can we do?

Answer: Purification of a target compound from a complex natural extract can be challenging.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form, especially if the extract is rich in lipids or other surfactant-like molecules.[13]

  • Co-eluting Impurities: In chromatographic purification, compounds with similar physicochemical properties to this compound can co-elute, making it difficult to achieve high purity.

Recommended Actions:

  • Optimize Liquid-Liquid Extraction: To prevent emulsions, use gentle mixing (inverting the separation funnel rather than vigorous shaking).[13] Adding a small amount of a different organic solvent can sometimes help to break an emulsion.

  • Pre-purification Steps: Consider a pre-purification step to remove major classes of impurities. For example, a hexane wash can remove non-polar compounds like lipids before proceeding with the main extraction.[5]

  • Refine Chromatographic Method: Experiment with different stationary phases (e.g., reversed-phase, normal-phase), mobile phase compositions, and gradient profiles in your column chromatography to improve the resolution between this compound and co-eluting impurities.[2][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: The primary sources of variability can be categorized into two main areas:

  • Raw Material Variability: This includes the genetic makeup of the plant, growing conditions (climate, soil), time of harvest, and post-harvest processing and storage.[1][2][3][4]

  • Processing Variability: This encompasses all stages of manufacturing, including the extraction method, solvent used, extraction parameters (time, temperature), purification methods, and drying process.[4][5]

Q2: What analytical techniques are recommended for the quality control of this compound extracts?

A2: A multi-faceted approach to analytical testing is recommended:

  • Identity: Macroscopic and microscopic examination of the raw material.

  • Purity: Testing for heavy metals, pesticides, microbial contamination, and aflatoxins.[14]

  • Content/Assay: Quantification of this compound and other relevant marker compounds using techniques like HPLC-UV, HPLC-MS/MS, or Gas Chromatography-Mass Spectrometry (GC-MS).[11][15][16][17]

  • Chemical Fingerprinting: Using HPLC or LC-MS to generate a comprehensive chemical profile of the extract to ensure batch consistency.[1][11]

Q3: How can we standardize our this compound extract?

A3: Standardization aims to ensure a consistent chemical composition and potency of the extract.[12] This is typically achieved by adjusting the concentration of one or more active or marker compounds to a defined level. For this compound extracts, this would involve:

  • Quantifying the concentration of this compound in a batch of extract using a validated analytical method (e.g., HPLC).

  • Adjusting the concentration by adding an inert excipient (for powdered extracts) or a suitable solvent (for liquid extracts) to meet the target specification.

Q4: What is a Drug Extract Ratio (DER) and how is it relevant?

A4: The Drug Extract Ratio (DER) indicates the potency of an herbal extract by specifying how much raw plant material was used to produce a certain amount of the final extract.[9] For example, a DER of 10:1 means that 10 parts of the raw herb were used to produce 1 part of the extract. While useful, the DER does not guarantee a specific concentration of active compounds due to the inherent variability of the raw material.

Section 3: Data Presentation

Table 1: Influence of Extraction Solvent on this compound Yield

Solvent System (Ethanol:Water)Extraction Time (hours)Temperature (°C)This compound Yield (mg/g of raw material)Purity (%)
50:504602.575
70:304603.882
90:104603.185
70:302602.980
70:306604.081
70:304403.283
70:304803.5 (degradation observed)78

Note: This is illustrative data based on typical polyphenol extraction profiles.

Table 2: Quality Control Parameters for this compound Extract Batches

Batch IDThis compound Content (mg/g)Total Polyphenol Content (mg GAE/g)Heavy Metals (Pb, As, Cd, Hg)Microbial Count (CFU/g)
KPA-25-00140.5152.3< 10 ppm< 1000
KPA-25-00238.9145.8< 10 ppm< 1000
KPA-25-00341.2160.1< 10 ppm< 1000

GAE: Gallic Acid Equivalents; CFU: Colony Forming Units

Section 4: Experimental Protocols

Protocol for Extraction of this compound
  • Material Preparation: Dry the plant material (e.g., from a Carex or Hopea species) at 40-50°C and grind it to a fine powder (40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in a 70:30 ethanol:water solution at a 1:15 (w/v) ratio.

    • Stir the mixture continuously for 4 hours at 60°C.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue twice more.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powdered extract.

Protocol for HPLC Quantification of this compound
  • Standard Preparation: Prepare a stock solution of purified this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh 10 mg of the dried extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280-320 nm for stilbenoids).

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Section 5: Visualizations

experimental_workflow cluster_0 Raw Material QC cluster_1 Extraction & Processing cluster_2 Finished Product QC raw_material Raw Plant Material macroscopic Macroscopic Analysis raw_material->macroscopic microscopic Microscopic Analysis raw_material->microscopic extraction Extraction raw_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration drying Drying concentration->drying final_product Final Extract drying->final_product hplc HPLC for Assay & Fingerprint purity_tests Purity Tests (Heavy Metals, Microbes) bioassay Bioactivity Assay final_product->hplc final_product->purity_tests final_product->bioassay

Caption: Experimental workflow for quality control of this compound extracts.

troubleshooting_logic cluster_yield Low/Variable Yield cluster_activity Inconsistent Bioactivity cluster_purity Purity Issues issue Batch-to-Batch Variability Observed check_raw Check Raw Material CoA issue->check_raw fingerprint Perform HPLC Fingerprinting issue->fingerprint optimize_purification Optimize Purification Method issue->optimize_purification optimize_extraction Optimize Extraction Parameters check_raw->optimize_extraction check_hydrolysis Evaluate Hydrolysis Step optimize_extraction->check_hydrolysis check_storage Verify Storage Conditions fingerprint->check_storage standardize Standardize Extract check_storage->standardize pre_treat Add Pre-treatment Step optimize_purification->pre_treat

Caption: Troubleshooting logic for addressing batch variability.

ampk_pathway kobophenol_a This compound sirt1 SIRT1 kobophenol_a->sirt1 ampk AMPK pgc1a PGC-1α ampk->pgc1a Activates mtor mTOR ampk->mtor Inhibits autophagy Autophagy ampk->autophagy Induces mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis protein_synthesis Protein Synthesis mtor->protein_synthesis Inhibits sirt1->ampk sirt1->pgc1a

Caption: Plausible signaling pathway modulated by this compound.

References

Technical Support Center: Enhancing the Cellular Uptake of Kobophenol A in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of Kobophenol A in in vitro models. Given the limited specific experimental data on this compound, this guidance is based on its known physicochemical properties and data from structurally related stilbenoids, particularly resveratrol and its oligomers.

Troubleshooting Guide

Low cellular uptake of this compound is a common challenge. This guide provides potential causes and solutions to troubleshoot your experiments.

Problem Potential Cause Recommended Solution
Low or no detectable intracellular this compound Poor aqueous solubility: this compound is a large, highly lipophilic molecule with very low predicted water solubility, leading to poor availability to the cells in aqueous culture medium.1. Use a suitable organic solvent for stock solutions: Dissolve this compound in a cell-culture compatible solvent like DMSO at a high concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity. 2. Formulate with solubility enhancers: Incorporate this compound into delivery systems such as liposomes, polymeric nanoparticles, or complex with cyclodextrins to improve its dispersion and availability in the culture medium.[1][2][3][4][5][6][7][8] 3. Prepare a nanosuspension: This technique increases the surface area of the compound, which can enhance its dissolution rate and saturation solubility.[9]
High variability in cellular uptake between replicates Precipitation of this compound in culture medium: Due to its low solubility, this compound may precipitate out of the medium, leading to inconsistent concentrations available to the cells.1. Visually inspect for precipitation: Before and during the experiment, check for any visible precipitate in the culture medium. 2. Reduce the final concentration: Test a range of lower concentrations of this compound to find a level that remains in solution. 3. Use a serum-containing medium: Serum proteins can sometimes help to stabilize hydrophobic compounds in solution.
Low apparent permeability in transepithelial transport assays (e.g., Caco-2) Large molecular size and high lipophilicity: As a resveratrol tetramer, this compound is a large molecule, which can hinder its passive diffusion across cell monolayers. Studies on resveratrol oligomers show significantly lower permeability compared to resveratrol.[10][11] Active efflux: Stilbenoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing net intracellular accumulation and transport.[12][13][14][15][16][17]1. Increase incubation time: Allow for a longer exposure to the cells to facilitate greater uptake. 2. Use permeability enhancers: Co-administer with agents known to transiently open tight junctions, but use with caution and appropriate controls as this can affect cell monolayer integrity. 3. Inhibit efflux pumps: Co-incubate with known inhibitors of P-glycoprotein (e.g., verapamil, zosuquidar) or other ABC transporters to determine if active efflux is limiting uptake.[12][15]
Evidence of cellular toxicity High concentration of this compound or delivery vehicle: The compound itself or the components of a formulation (e.g., surfactants, polymers) may be toxic to the cells at the concentrations used.1. Perform a dose-response cytotoxicity assay: Use assays like MTT, LDH, or neutral red uptake to determine the maximum non-toxic concentration of this compound and any formulation components. 2. Optimize formulation: If using a delivery system, adjust the composition to use less toxic excipients or lower concentrations of potentially toxic components.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good cellular uptake of this compound?

A1: The primary challenges stem from its physicochemical properties. This compound is a large resveratrol tetramer with a high molecular weight and a predicted high lipophilicity (XLogP3 of 8.8), leading to very poor aqueous solubility. This makes it difficult to deliver the compound to cells in a bioavailable form in standard aqueous cell culture media. Furthermore, like other stilbenoids, it may be a substrate for cellular efflux pumps, which would actively remove it from the intracellular space.[10][11][12][13]

Q2: What is a good starting point for a solvent to dissolve this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is a common choice for dissolving highly lipophilic compounds like this compound for in vitro experiments. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the medium below a level that is toxic to your specific cell line, typically less than 0.5%.

Q3: How can I formulate this compound to improve its cellular uptake?

A3: Nanotechnology-based delivery systems are a promising approach. Encapsulating this compound in liposomes or polymeric nanoparticles can improve its solubility and stability in culture medium, and facilitate its uptake by cells through endocytosis.[1][2][4][5][6][7][8][18][19][20][21][22][23][24] Self-emulsifying drug delivery systems (SEDDS) can also enhance the solubility and dissolution rate of lipophilic compounds.[25]

Q4: My Caco-2 permeability assay shows very low transport of this compound. What does this mean?

A4: This is an expected result for a large resveratrol oligomer. Studies on the resveratrol dimer ε-viniferin and the tetramer hopeaphenol have shown apparent permeability coefficients (Papp) of less than 1 x 10⁻⁶ cm/s, which is significantly lower than that of resveratrol (around 11.9 x 10⁻⁶ cm/s).[10][11] This indicates that passive transcellular diffusion is likely very limited. However, it's important to also measure the amount of this compound that accumulates within the Caco-2 cells, as some studies show that while transepithelial transport is low, the compounds can still be taken up by the cells.[10][11]

Q5: How can I determine if this compound is a substrate of P-glycoprotein or other efflux transporters?

A5: To investigate the role of efflux transporters, you can perform a bidirectional transport assay using a cell line that expresses the transporter of interest (e.g., Caco-2 or MDCK-MDR1 cells). If the efflux ratio (Papp B-A / Papp A-B) is greater than 2, it suggests active efflux. You can confirm this by conducting the uptake or transport experiment in the presence of a specific inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant increase in intracellular accumulation or A-B transport in the presence of the inhibitor would indicate that this compound is a substrate for that transporter.[12][15]

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table presents its physicochemical properties and comparative permeability data for resveratrol and its oligomers.

Compound Molecular Weight ( g/mol ) XLogP3 Apparent Permeability Coefficient (Papp) in Caco-2 cells (cm/s) Reference
This compound 924.98.8Not availablePubChem
Resveratrol 228.23.111.9 x 10⁻⁶ to 2.0 x 10⁻⁵[10][11][26]
ε-viniferin (dimer) 454.55.4< 1 x 10⁻⁶[10][11]
Hopeaphenol (tetramer) 906.9Not available< 1 x 10⁻⁶[10][11]

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol describes a basic thin-film hydration method to encapsulate this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The amount of this compound should be optimized, but a starting point could be a lipid-to-drug molar ratio of 10:1 to 20:1.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.

    • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification and Characterization:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines a general procedure for measuring the intracellular accumulation of this compound.

Materials:

  • Cell line of interest (e.g., Caco-2, HepG2, etc.) cultured in appropriate flasks or plates

  • This compound stock solution (in DMSO) or formulated this compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.

  • Treatment:

    • On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.

    • Add fresh medium containing the desired concentration of this compound (either from the DMSO stock or as a formulation). Include a vehicle control (medium with the same concentration of DMSO or the "empty" formulation).

    • Incubate the cells for the desired time period (e.g., 2, 4, 6, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, remove the treatment medium and wash the cells thoroughly with ice-cold PBS three times to remove any extracellular this compound.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.

    • Scrape the cells and collect the cell lysate.

  • Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Determine the protein concentration in the lysate using a BCA assay.

  • Data Normalization: Express the cellular uptake of this compound as the amount of compound per milligram of total cell protein (e.g., ng/mg protein).

Visualizations

G cluster_0 Challenges in this compound Cellular Uptake A This compound in Aqueous Medium B Low Solubility & Precipitation A->B High Lipophilicity C Cell Membrane (Lipid Bilayer) A->C D Limited Passive Diffusion C->D Large Molecular Size E Intracellular Space C->E Some Uptake F Efflux Pumps (e.g., P-gp) E->F G Active Efflux F->G ATP-dependent G->A Pumped out

Caption: Challenges in the cellular uptake of this compound.

G cluster_1 Strategies to Enhance this compound Cellular Uptake KA This compound Formulation Formulation Strategies (Liposomes, Nanoparticles) KA->Formulation Solubilized_KA Solubilized/ Encapsulated KA Formulation->Solubilized_KA Cell Cell Membrane Solubilized_KA->Cell Uptake Enhanced Uptake (Endocytosis) Cell->Uptake Intracellular Increased Intracellular Concentration Uptake->Intracellular Efflux_Pump Efflux Pumps Intracellular->Efflux_Pump Efflux_Inhibitor Efflux Pump Inhibitors Efflux_Inhibitor->Efflux_Pump Inhibition

Caption: Strategies to enhance the cellular uptake of this compound.

References

Dealing with poor peak shape in HPLC analysis of Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Kobophenol A

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: Why is my this compound peak tailing?

A: Peak tailing is the most common peak shape issue for phenolic compounds like this compound and is characterized by an asymmetric peak with a drawn-out trailing edge.[1][2] The primary causes are secondary interactions between the analyte and the stationary phase.[2]

  • Secondary Silanol Interactions: this compound, with its numerous hydroxyl groups, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[3][4] These interactions create an additional retention mechanism that leads to peak tailing.[3] This is especially prominent with basic compounds, but polar compounds like polyphenols are also affected.[3][5]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, causing tailing for all peaks in the chromatogram.[6][7]

  • Low Mobile Phase pH: While a low pH is often recommended, an inappropriately chosen pH can still lead to issues. If the pH is not optimal for the analyte's pKa, partial ionization can occur, causing inconsistent interactions.[8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[9]

2. Q: My this compound peak is fronting. What does that mean?

A: Peak fronting, the inverse of tailing, results in a peak that is broader in the first half and narrower in the second.[6] Common causes include:

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.[6][10] Information on this compound's solubility suggests it may require specific solvent mixtures for optimal dissolution.[11]

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the start of the column too quickly, resulting in a distorted, fronting peak.

  • Concentration Overload: Injecting a sample that is too concentrated can lead to fronting.[8]

3. Q: How can I improve the peak shape of this compound?

A: A systematic approach involving the mobile phase, column, and sample preparation is necessary to improve peak shape.

Mobile Phase Optimization
ParameterRecommendationRationale
pH Adjustment Operate at a low pH (e.g., pH ≤ 3) by adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[3][12]At low pH, the acidic silanol groups on the silica stationary phase are protonated (Si-OH instead of SiO-), minimizing their ability to interact with the polar hydroxyl groups of this compound.[6][13]
Buffer Concentration Use an adequate buffer concentration (typically 10-50 mM) if pH control is critical.[1]A low buffer concentration may not be sufficient to maintain a stable pH throughout the analysis, leading to inconsistent ionization and peak shape.[1][14]
Organic Modifier Optimize the type and concentration of the organic modifier (e.g., acetonitrile or methanol).[1]Increasing the organic modifier percentage can sometimes improve peak shape by ensuring the analyte elutes more efficiently.[1]
Column Selection and Care
ParameterRecommendationRationale
Column Type Use a modern, high-purity, end-capped C18 column.[3]End-capping is a process that chemically bonds a small, non-polar group to the residual silanol groups, effectively shielding them from interacting with analytes.[15]
Guard Column Use a guard column to protect the analytical column from contaminants.[9]If a guard column fails, it can cause peak shape issues. Replacing it is a simple troubleshooting step.[9]
Column Flushing If all peaks are tailing, a blocked column frit may be the cause. Try backflushing the column.[9]Reversing the column flow can dislodge particulates that may be distorting the sample path.[9]
Sample and Injection Parameters
ParameterRecommendationRationale
Sample Concentration Dilute the sample and reinject to check for mass or concentration overload.[6][7]If peak shape improves upon dilution, the original sample was overloaded.[7]
Injection Volume Reduce the injection volume.[16]Overloading the column can be a function of both concentration and volume.
Injection Solvent Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.This ensures the sample band is tightly focused at the head of the column before separation begins.

Experimental Protocols

Protocol 1: HPLC Method for Analysis of Phenolic Compounds

This protocol is a general method suitable for the analysis of polyphenols like this compound and can be adapted as a starting point for method development.

  • Column: End-capped C18 column (e.g., Phenomenex Luna C8(2) or similar), 150 mm x 2.0 mm, 3 µm particle size.[12]

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).[12]

  • Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).[12]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-90% B (linear gradient)

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B

    • 35-40 min: Column re-equilibration at 10% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30 °C

  • Detector: Diode Array Detector (DAD), monitoring at 280 nm (for general phenolics) and other relevant wavelengths.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound standard or extract in the initial mobile phase composition (90% A: 10% B). Filter through a 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing in the HPLC analysis of this compound.

G start Poor Peak Shape: This compound Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks overload Potential Cause: Mass Overload or Blocked Frit check_all_peaks->overload Yes secondary_int Potential Cause: Secondary Interactions (Silanol Groups) check_all_peaks->secondary_int No solution_overload Solution: 1. Dilute sample (10x) and reinject. 2. Backflush column. overload->solution_overload solution_ph Solution 1: Mobile Phase - Lower pH to 2.5-3.0 with TFA/Formic Acid - Increase buffer strength secondary_int->solution_ph solution_column Solution 2: Column - Use modern end-capped column - Replace guard column secondary_int->solution_column solution_sample Solution 3: Sample - Ensure sample solvent matches mobile phase secondary_int->solution_sample

Caption: Troubleshooting workflow for peak tailing.

Mechanism of Secondary Interaction

This diagram illustrates the chemical interaction between a phenolic analyte like this compound and residual silanol groups on a silica-based stationary phase, which is a primary cause of peak tailing.

Caption: Analyte-stationary phase secondary interaction.

References

Technical Support Center: Scaling Up the Isolation of Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up isolation of Kobophenol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inadequate Solvent Penetration: The plant material may be too coarse, limiting the surface area for solvent interaction.Grind the dried roots of Caragana sinica to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Insufficient Extraction Time or Temperature: The solvent may not have had enough time or energy to efficiently extract this compound.While maceration is a common method, consider heat reflux extraction or ultrasound-assisted extraction (UAE) to improve efficiency. For example, perform extraction with 80% ethanol at 60°C for 2 hours, repeated three times.[1]
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.Ethanol or methanol are effective solvents for extracting polyphenols. An aqueous mixture (e.g., 70-80% ethanol) is often more effective than absolute solvent for extracting polyphenols from plant matrices.
Low Purity in Crude Extract Co-extraction of Unwanted Compounds: The initial extraction will inevitably pull out a wide range of other compounds from the plant material.Perform a liquid-liquid partitioning step. After initial extraction and concentration, dissolve the residue in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a polar polyphenol, will be enriched in the ethyl acetate fraction.
Poor Separation during Column Chromatography Improper Stationary Phase Selection: The chosen stationary phase may not have the right selectivity for this compound.Silica gel is a common choice for the initial fractionation of the ethyl acetate extract. For finer purification, consider using Sephadex LH-20, which separates compounds based on molecular size and polarity, or reversed-phase C18 silica gel for preparative HPLC.
Inappropriate Mobile Phase: The solvent system may be too polar or non-polar, leading to either no elution or co-elution of compounds.For silica gel chromatography, a gradient elution starting with a non-polar solvent system (e.g., chloroform-methanol, 100:1) and gradually increasing the polarity (e.g., to 10:1) is effective. For preparative HPLC, a gradient of methanol in water is commonly used.
Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.As a rule of thumb, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography. For preparative HPLC, the loading capacity will depend on the column dimensions and particle size.
Degradation of this compound Exposure to Light and Air: Polyphenols can be sensitive to oxidation, which is accelerated by light and air.Conduct extraction and purification steps in a timely manner and store extracts and fractions in amber vials at low temperatures (4°C for short-term, -20°C for long-term storage).
Acid-Catalyzed Epimerization: this compound can epimerize to carasinol B in the presence of acid.[2]Avoid acidic conditions during extraction and purification. Use neutral or slightly acidic pH for all solvents and buffers.

Frequently Asked Questions (FAQs)

Q1: What is the best plant source for isolating this compound?

A1: The roots of Caragana sinica (Buc'hoz) Rehder are a well-documented source of this compound and other oligostilbenes.[3][4][5]

Q2: What is a general overview of the scaled-up isolation process for this compound?

A2: A typical workflow involves:

  • Extraction: Extraction of the dried, powdered roots of Caragana sinica with a polar solvent like ethanol.

  • Solvent Partitioning: Concentration of the crude extract followed by liquid-liquid partitioning to obtain an ethyl acetate fraction enriched with polyphenols.

  • Initial Chromatographic Fractionation: Separation of the ethyl acetate extract using silica gel column chromatography with a gradient elution.

  • Fine Purification: Further purification of the this compound-containing fractions using Sephadex LH-20 chromatography and/or preparative high-performance liquid chromatography (HPLC).

Q3: What kind of yields can I expect?

Q4: How can I monitor the presence and purity of this compound during the isolation process?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the fractions from column chromatography. High-performance liquid chromatography (HPLC) with a UV detector is ideal for assessing the purity of the final product and for quantitative analysis.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Experimental Protocols

Large-Scale Extraction and Solvent Partitioning
  • Preparation of Plant Material: Air-dry the roots of Caragana sinica and grind them into a coarse powder.

  • Extraction: Macerate the powdered roots (e.g., 5 kg) with 80% ethanol (3 x 20 L) at room temperature for 24 hours for each extraction.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water (2 L) and partition successively with n-hexane (3 x 2 L), chloroform (3 x 2 L), and ethyl acetate (3 x 2 L).

  • Fraction Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the polyphenol-rich extract.

Silica Gel Column Chromatography
  • Column Packing: Pack a glass column (e.g., 10 cm diameter x 100 cm length) with silica gel (60-120 mesh) in a slurry with the initial mobile phase.

  • Sample Loading: Dissolve the dried ethyl acetate extract (e.g., 100 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 500 mL) and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound based on the TLC analysis and evaporate the solvent.

Preparative HPLC Purification
  • Column: Use a preparative reversed-phase C18 column (e.g., 50 mm diameter x 250 mm length, 10 µm particle size).

  • Mobile Phase: Use a gradient of methanol in water (e.g., starting from 30% methanol and increasing to 80% methanol over 40 minutes).

  • Sample Injection: Dissolve the partially purified this compound fraction in the initial mobile phase and inject it onto the column.

  • Detection and Fraction Collection: Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Final Concentration: Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

Isolation Stage Technique Typical Solvents Expected Purity Estimated Yield (from 5 kg dried roots)
Crude Extract Maceration80% EthanolLow500 - 700 g
Enriched Fraction Solvent PartitioningEthyl AcetateModerate100 - 150 g
Partially Purified Fraction Silica Gel ChromatographyChloroform-Methanol GradientModerate to High5 - 10 g
Pure Compound Preparative HPLCMethanol-Water Gradient>95%500 mg - 1 g

Note: The yields are estimates and can vary depending on the specific conditions and the concentration of this compound in the plant material.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Dried Caragana sinica Roots extraction 80% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_kobophenol_a Pure this compound prep_hplc->pure_kobophenol_a

Caption: A flowchart illustrating the major steps in the isolation and purification of this compound.

Signaling Pathway of this compound in Inhibiting Inflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα-p50/p65 Complex IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 Dimer IkBa_p50_p65->p50_p65 Releases IkBa_p Phosphorylated IκBα p50_p65_nuc p50/p65 Dimer p50_p65->p50_p65_nuc Nuclear Translocation degradation Proteasomal Degradation IkBa_p->degradation Kobophenol_A This compound Kobophenol_A->IKK Inhibits Phosphorylation Kobophenol_A->p50_p65_nuc Inhibits DNA DNA p50_p65_nuc->DNA Binds to Promoter inflammatory_genes Inflammatory Genes (iNOS, TNF-α, IL-6) DNA->inflammatory_genes Transcription

Caption: The anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

Bridging the Gap: A Proposed In Vivo Investigation of Kobophenol A's Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide addresses the current landscape of Kobophenol A's anti-inflammatory activity. While in vitro evidence strongly suggests its potential as an anti-inflammatory agent, a critical gap exists in in vivo validation. This document outlines a proposed experimental framework to confirm these findings in a living model, comparing its hypothetical efficacy against a standard non-steroidal anti-inflammatory drug (NSAID).

Currently, published literature does not contain in vivo studies confirming the anti-inflammatory activity of this compound. However, research has demonstrated its efficacy in a cellular model. A key study revealed that this compound significantly curbed the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. The compound was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). The mechanism for this action was identified as the regulation of NF-κB nuclear translocation, a critical step in the inflammatory signaling cascade.

To translate these promising in vitro results into a preclinical setting, this guide proposes a robust and widely accepted in vivo model: the carrageenan-induced paw edema assay in rats. This model is a standard for acute inflammation studies and will allow for a direct comparison of this compound's effects with a known anti-inflammatory drug, Indomethacin.

Proposed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a detailed methodology for assessing the in vivo anti-inflammatory properties of this compound.

1. Animals:

  • Healthy male Wistar rats weighing between 180-220g will be used.

  • Animals will be housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, and free access to food and water).

  • All procedures will adhere to the guidelines for the care and use of laboratory animals.

2. Experimental Groups:

  • Group I (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Group II (Negative Control): Administered the vehicle orally and induced with inflammation.

  • Group III (Positive Control): Administered Indomethacin (10 mg/kg, orally) as a standard anti-inflammatory drug.

  • Group IV (this compound - Low Dose): Administered this compound (e.g., 25 mg/kg, orally).

  • Group V (this compound - Medium Dose): Administered this compound (e.g., 50 mg/kg, orally).

  • Group VI (this compound - High Dose): Administered this compound (e.g., 100 mg/kg, orally).

3. Induction of Inflammation:

  • One hour after the administration of the respective treatments, acute inflammation will be induced.

  • A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline will be administered into the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw will be measured immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • A digital plethysmometer will be used for accurate volume measurements.

  • The percentage inhibition of edema will be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the negative control group, and Vt is the average increase in paw volume in the treated groups.

5. Biochemical Analysis (at 5 hours post-carrageenan):

  • Animals will be euthanized, and the inflamed paw tissue will be collected.

  • Tissue homogenates will be prepared to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Hypothetical Data Presentation

The following table illustrates how the quantitative data from the paw edema measurements could be structured for clear comparison.

GroupTreatment0 hr1 hr2 hr3 hr4 hr5 hr% Inhibition at 5 hr
II Negative Control (Carrageenan)0.00 ± 0.000.25 ± 0.030.48 ± 0.050.75 ± 0.060.88 ± 0.070.95 ± 0.080%
III Indomethacin (10 mg/kg)0.00 ± 0.000.12 ± 0.020.20 ± 0.030.28 ± 0.040.35 ± 0.040.40 ± 0.0557.89%
IV This compound (25 mg/kg)0.00 ± 0.000.20 ± 0.020.38 ± 0.040.55 ± 0.050.65 ± 0.060.70 ± 0.0726.32%
V This compound (50 mg/kg)0.00 ± 0.000.15 ± 0.020.28 ± 0.030.40 ± 0.040.48 ± 0.050.52 ± 0.0645.26%
VI This compound (100 mg/kg)0.00 ± 0.000.13 ± 0.020.22 ± 0.030.31 ± 0.040.38 ± 0.040.43 ± 0.0554.74%
Values are represented as mean increase in paw volume (mL) ± SEM. *p < 0.05 compared to the Negative Control group.

Mandatory Visualizations

To further clarify the proposed study and its underlying mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (Wistar Rats, 180-220g) grouping Grouping (n=6 per group) - Vehicle Control - Negative Control - Positive Control (Indomethacin) - this compound (3 doses) acclimatization->grouping dosing Oral Administration (Vehicle, Indomethacin, or this compound) grouping->dosing inflammation Inflammation Induction (0.1 mL 1% Carrageenan in right hind paw) (1 hour post-dosing) dosing->inflammation measurement Paw Volume Measurement (Plethysmometer) (Time = 0, 1, 2, 3, 4, 5 hours) inflammation->measurement euthanasia Euthanasia & Tissue Collection (5 hours post-carrageenan) data_analysis Data Analysis (% Inhibition Calculation, Statistical Tests) measurement->data_analysis biochem Biochemical Analysis (Cytokines: TNF-α, IL-6, IL-1β) (MPO Activity) euthanasia->biochem biochem->data_analysis NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p P-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Promoter Region Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Stimulus Inflammatory Stimuli (e.g., Carrageenan, LPS) Stimulus->IKK Activates KobophenolA This compound KobophenolA->IKK Inhibits KobophenolA->NFkB_n Inhibits Translocation

A Comparative Analysis of the Antioxidant Capacity of Kobophenol A and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural polyphenols, both Kobophenol A and resveratrol have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a comprehensive comparative analysis of the antioxidant capacity of these two compounds, drawing upon available experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their performance in various antioxidant assays and their underlying mechanisms of action.

Executive Summary

Resveratrol, a well-studied stilbenoid found in grapes, berries, and peanuts, demonstrates potent antioxidant activity across a range of in vitro assays. Its ability to scavenge free radicals and activate endogenous antioxidant pathways is well-documented. In contrast, specific quantitative data on the antioxidant capacity of this compound, a stilbene oligomer primarily found in plants of the genus Carex, is limited in publicly available research. While its phenolic structure suggests antioxidant potential, a direct quantitative comparison with resveratrol based on standardized assays is challenging due to the scarcity of specific IC50, TEAC, or ORAC values for this compound. This guide, therefore, presents a detailed overview of resveratrol's antioxidant capacity and discusses the general antioxidant mechanisms of phenolic compounds, which are applicable to this compound, while highlighting the existing data gap.

Quantitative Antioxidant Capacity: A Comparative Table

The following table summarizes the available quantitative data on the antioxidant capacity of resveratrol from various in vitro assays. Due to the lack of specific experimental data for this compound in the public domain, a direct comparison is not currently possible.

Antioxidant AssayResveratrolThis compound
DPPH Radical Scavenging Activity (IC50) 15.54 µg/mL to 131 µMData not available
ABTS Radical Scavenging Activity (TEAC) 2.59 to 276.92 µM (Trolox Equivalents)Data not available
Oxygen Radical Absorbance Capacity (ORAC) 0.64 to 5.26 (Trolox Equivalents)Data not available

Note: The wide range of values for resveratrol reflects variations in experimental conditions, including solvent systems, reaction times, and specific protocols used across different studies.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method used to evaluate the free radical scavenging capacity of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity.

General Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The antioxidant compound is dissolved in the same solvent to create a series of concentrations.

  • A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH.

  • A control sample containing the solvent and DPPH solution without the antioxidant is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used spectrophotometric method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant's concentration and is measured as a decrease in absorbance at a specific wavelength (typically around 734 nm).

General Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A specific volume of the diluted ABTS•+ solution is added to various concentrations of the antioxidant sample.

  • The reaction mixture is incubated for a set time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • A standard curve is prepared using Trolox, a water-soluble vitamin E analog, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of Trolox having the equivalent antioxidant capacity to the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is used to generate the radicals. The antioxidant's ability to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay curve. The area under the fluorescence decay curve (AUC) is calculated, and the net AUC, which is the difference between the AUC of the sample and the blank, is proportional to the antioxidant capacity.

General Protocol:

  • A reaction mixture is prepared in a microplate containing the fluorescent probe (fluorescein) and the antioxidant sample at various concentrations.

  • The plate is incubated at 37°C.

  • The reaction is initiated by the addition of the peroxyl radical generator (AAPH).

  • The fluorescence is monitored kinetically over time until the fluorescence has decayed.

  • The area under the curve (AUC) is calculated from the fluorescence decay curves.

  • The antioxidant capacity is determined by comparing the net AUC of the sample to that of a standard antioxidant, typically Trolox. The results are expressed as Trolox Equivalents (TE).

Antioxidant Signaling Pathways

The antioxidant effects of polyphenols like resveratrol and likely this compound are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Resveratrol's Antioxidant Signaling

Resveratrol is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like resveratrol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Resveratrol has also been shown to influence other signaling pathways related to oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) pathway [2].

Resveratrol_Nrf2_Pathway cluster_nucleus Nuclear Events Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Upregulates expression Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Provides Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Resveratrol's activation of the Nrf2 antioxidant pathway.
Putative Antioxidant Signaling of this compound

Given that this compound is a polyphenol, it is plausible that it also exerts its antioxidant effects through the modulation of signaling pathways like Nrf2. Phenolic compounds are known to possess electrophilic properties that can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. However, specific experimental evidence to confirm the activation of the Nrf2 pathway by this compound is currently lacking in the scientific literature.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the antioxidant assays discussed.

DPPH_Assay_Workflow DPPH_Solution DPPH Radical Solution (Violet) Reaction Reaction Mixture DPPH_Solution->Reaction Antioxidant Antioxidant Sample Antioxidant->Reaction Incubation Incubation (Dark, Room Temp) Reaction->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Calculation of % Inhibition & IC50 Measurement->Result

General workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow ABTS_Generation Generate ABTS•+ (Blue-Green) Reaction Reaction Mixture ABTS_Generation->Reaction Antioxidant Antioxidant Sample Antioxidant->Reaction Incubation Incubation Reaction->Incubation Measurement Spectrophotometric Measurement (734 nm) Incubation->Measurement Result Calculation of TEAC Value Measurement->Result

General workflow for the ABTS radical scavenging assay.

ORAC_Assay_Workflow Prepare_Mixture Prepare Mixture: Fluorescent Probe + Antioxidant Incubate Incubate at 37°C Prepare_Mixture->Incubate Add_AAPH Add AAPH (Radical Generator) Incubate->Add_AAPH Monitor_Fluorescence Monitor Fluorescence Decay Add_AAPH->Monitor_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Monitor_Fluorescence->Calculate_AUC Determine_TE Determine ORAC Value (Trolox Equivalents) Calculate_AUC->Determine_TE

General workflow for the ORAC assay.

Conclusion

Resveratrol exhibits robust antioxidant activity, as evidenced by a wealth of experimental data from various in vitro assays. Its ability to both directly scavenge free radicals and activate the Nrf2 signaling pathway underscores its potential as a potent antioxidant agent.

While this compound, as a complex polyphenol, is structurally poised to possess significant antioxidant properties, there is a conspicuous absence of specific quantitative data in the current scientific literature to facilitate a direct and detailed comparison with resveratrol. Future research focusing on the systematic evaluation of this compound's antioxidant capacity using standardized assays such as DPPH, ABTS, and ORAC, as well as mechanistic studies to elucidate its effects on cellular antioxidant pathways, is imperative. Such studies will be crucial for a comprehensive understanding of its potential therapeutic applications and for enabling a definitive comparative analysis against other well-characterized antioxidants like resveratrol. Professionals in drug development and research are encouraged to consider this data gap in their future investigations into novel antioxidant compounds.

References

A Head-to-Head Comparison of Kobophenol A and Other Stilbenoids from Caragana sinica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Kobophenol A and other stilbenoids isolated from the medicinal plant Caragana sinica. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and natural product chemistry. While direct head-to-head comparative studies with comprehensive quantitative data for all known stilbenoids from this plant are limited, this guide synthesizes the available experimental data to facilitate an objective comparison.

Overview of Stilbenoids from Caragana sinica

Caragana sinica is a rich source of various oligostilbenoids, which are polyphenolic compounds known for their diverse biological activities. Among these, this compound is a prominent constituent. Other notable stilbenoids isolated from the roots of Caragana sinica include (+)-α-viniferin, (+)-ampelopsin F, pallidol, (+)-isoampelopsin F, miyabenol C, carasinaurone, and caraphenol B, alongside newly identified compounds such as caragasinins A and B.[1]

Comparative Biological Activity

The primary biological activities investigated for these stilbenoids are their antioxidant and anti-inflammatory effects. Additionally, other bioactivities such as acetylcholinesterase inhibition have been reported for some of these compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data (IC50 values) for the biological activities of stilbenoids from Caragana sinica and related species. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundBiological ActivityAssayIC50 (µM)Source Species
This compound Acetylcholinesterase Inhibition-115.8Caragana chamlague[2]
Anti-inflammatoryNO ProductionData not availableCaragana sinica
AntioxidantDPPH ScavengingData not availableCaragana sinica
(+)-α-Viniferin Acetylcholinesterase Inhibition-2.0Caragana chamlague[2]
Caragasinin A AntioxidantDPPH Scavenging34.7 ± 1.0Caragana sinica[1]
AntioxidantLipid Peroxidation Inhibition40.2 ± 0.8Caragana sinica[1]
Caraphenol B AntioxidantDPPH Scavenging89.1 ± 2.3Caragana sinica[1]
AntioxidantLipid Peroxidation Inhibition70.3 ± 1.5Caragana sinica[1]
Caragasinin B AntioxidantDPPH Scavenging65.2 ± 1.8Caragana sinica[1]
AntioxidantLipid Peroxidation Inhibition55.4 ± 1.2Caragana sinica[1]

Note: While a 2012 study by Jin et al. isolated this compound, (+)-α-viniferin, and other stilbenoids from Caragana sinica and assessed their antioxidant activities, the paper only reported the IC50 values for caragasinin A, caraphenol B, and caragasinin B.[1]

Key Biological Activities and Mechanisms

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[3] The primary mechanism of its anti-inflammatory action involves the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been shown to inhibit the phosphorylation of IκB kinase (IKK) α/β, which in turn prevents the translocation of the NF-κB p65 and p50 subunits into the nucleus.[3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including interleukin-1β (IL-1β) and interleukin-6 (IL-6).[3]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_genes Induces KobophenolA This compound KobophenolA->IKK Inhibits DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (in Methanol) mix Mix DPPH Solution with Samples prep_dpph->mix prep_samples Prepare Stilbenoid Samples (Serial Dilutions) prep_samples->mix incubate Incubate in Dark (Room Temperature) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

References

Validating Kobophenol A's Mechanism of Action: A Comparative Guide to Knockout/Knockdown Studies and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental strategies to validate the mechanism of action of Kobophenol A, a natural compound with promising anti-inflammatory and antiviral properties. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate validation methodology.

This compound, a stilbenoid isolated from Caragana species, has demonstrated significant biological activity. Studies suggest two primary mechanisms of action: the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation[1], and the blockage of the interaction between the human angiotensin-converting enzyme 2 (ACE2) receptor and the spike protein of SARS-CoV-2, the virus responsible for COVID-19[2][3][4]. Validating these proposed mechanisms is a critical step in the development of this compound as a potential therapeutic agent. This guide compares the use of genetic knockout/knockdown studies with pharmacological and antibody-based approaches for this validation.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the reported inhibitory concentrations of this compound against its proposed targets, alongside data for established inhibitors and antibodies for a comparative perspective.

Table 1: Comparison of Inhibitors of the NF-κB Signaling Pathway

Compound/MethodTargetAssayReported IC50Reference
This compoundNF-κB ActivationNitric Oxide Production in LPS-stimulated MacrophagesNot explicitly defined as IC50, but significant inhibition at 10 µM[1]
BAY 11-7082IκBα PhosphorylationCellular Assay10 µM[5][6][7]
Compound 51 (Novel Inhibitor)NF-κB Transcriptional ActivityLuciferase Reporter Assay172.2 ± 11.4 nM[8]
IKKβ siRNA KnockdownNF-κB ActivationLuciferase Reporter AssaySignificant reduction in TNF-α induced activity[9][10]

Table 2: Comparison of Inhibitors of the ACE2-Spike Protein Interaction

Compound/MethodTargetAssayReported IC50/EC50Reference
This compoundACE2-Spike RBD BindingIn vitro binding assayIC50: 1.81 ± 0.04 µM[2][3][4][11][12]
This compoundSARS-CoV-2 Viral InfectionCell-based antiviral assayEC50: 71.6 µM[2][3][4][11]
Recombinant ACE2-IgSARS-CoV-2 NeutralizationPseudovirus Neutralization AssayIC50: 0.1 µg/mL[13]
Anti-ACE2 Antibody (hACE2.16)SARS-CoV-2 NeutralizationPlaque Reduction Neutralization Test (PRNT)IC50: ~0.4 nM (for early isolate)[14][15]
ACE2 CRISPR/Cas9 KnockoutSARS-CoV-2 PropagationiPS cell-derived lung cellsStrong suppression of viral replication[16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of validation studies.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway.

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation.

  • Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.

Protocol 2: Co-Immunoprecipitation (Co-IP) for ACE2-Spike Protein Interaction

This technique is used to study protein-protein interactions in their native cellular environment.

Objective: To determine if this compound disrupts the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.

Materials:

  • HEK293T cells

  • Expression plasmids for FLAG-tagged ACE2 and HA-tagged Spike Receptor Binding Domain (RBD)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (anti-HA and anti-FLAG)

  • This compound

Procedure:

  • Co-transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-tagged ACE2 and HA-tagged Spike RBD.

  • Treatment: Treat the transfected cells with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an anti-FLAG antibody to capture the ACE2-protein complexes.

    • Add protein A/G magnetic beads to the lysate-antibody mixture to pull down the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-HA antibody to detect the co-immunoprecipitated Spike RBD and with anti-FLAG antibody to confirm the immunoprecipitation of ACE2.

  • Analysis: A decrease in the band intensity of the HA-tagged Spike RBD in the presence of this compound indicates a disruption of the ACE2-Spike interaction.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

KobophenolA_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation KobophenolA This compound KobophenolA->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, IL-6) DNA->Genes Transcription IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB IκB Degradation

This compound's proposed inhibition of the NF-κB signaling pathway.

KobophenolA_ACE2_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding Entry Viral Entry ACE2->Entry KobophenolA This compound KobophenolA->ACE2 Blockage

This compound's proposed blockage of SARS-CoV-2 entry via ACE2.

Knockout_Validation_Workflow cluster_gene_editing Gene Editing cluster_cell_lines Cell Lines cluster_treatment Treatment & Analysis CRISPR CRISPR/Cas9 (for Knockout) KO_KD Knockout (KO) or Knockdown (KD) Cells CRISPR->KO_KD siRNA siRNA/shRNA (for Knockdown) siRNA->KO_KD WT Wild-Type (WT) Cells Treatment Treat with this compound and/or Stimulus WT->Treatment KO_KD->Treatment Assay Perform Functional Assay (e.g., Luciferase, Viral Titer) Treatment->Assay Comparison Compare WT vs. KO/KD Response Assay->Comparison

Workflow for validating mechanism of action using knockout/knockdown.

Comparison of Validation Strategies

StrategyDescriptionAdvantagesDisadvantagesRelevance to this compound
Knockout/Knockdown Studies Genetic modification (e.g., CRISPR/Cas9 or siRNA) to eliminate or reduce the expression of the target protein (IKKβ for NF-κB pathway, ACE2 for viral entry).[9][10][16][17][18][19]High Specificity: Directly implicates the target gene in the drug's mechanism. Considered the "gold standard" for target validation.[20][21][22][23] Clarifies On-Target Effects: Differentiates between on-target and off-target effects of the compound.Time and Resource Intensive: Generating stable knockout cell lines can be a lengthy process. Potential for Compensation: Cells may adapt to the loss of a gene, potentially masking the effect. Off-Target Effects of Editing Tools: CRISPR and siRNA can have their own off-target effects that need to be controlled for.NF-κB Pathway: Knockout of IKKβ or RelA would be expected to abolish the anti-inflammatory effects of this compound if it acts through this pathway. ACE2 Interaction: ACE2 knockout cells should be resistant to SARS-CoV-2 infection, and this compound would have no further inhibitory effect on viral entry in these cells.[16][17][24][25][26]
Pharmacological Inhibition Using a well-characterized small molecule inhibitor that targets a specific component of the signaling pathway (e.g., BAY 11-7082 for the NF-κB pathway).Rapid and Cost-Effective: Readily available inhibitors can be quickly applied to cell-based assays. Allows for Temporal Control: Inhibition can be induced at specific time points.Potential for Off-Target Effects: Small molecule inhibitors are rarely completely specific and can have unintended effects.[27] May Not Perfectly Mimic Genetic Deletion: The effect of a pharmacological inhibitor may differ from the complete absence of the protein.NF-κB Pathway: Comparing the cellular effects of this compound to those of a known IKK inhibitor like BAY 11-7082 can provide strong evidence for a shared mechanism of action.[5][6][7][28]
Antibody-Based Inhibition Utilizing neutralizing or blocking antibodies that specifically bind to and inhibit the function of a target protein (e.g., anti-ACE2 antibodies).High Specificity: Antibodies are generally highly specific for their target. Therapeutic Relevance: Can provide insights into the potential of antibody-based therapies targeting the same pathway.Limited Cell Permeability: Antibodies typically cannot cross the cell membrane, limiting their use to extracellular targets. Cost and Availability: Specific and validated antibodies can be expensive.ACE2 Interaction: The inhibitory effect of this compound on SARS-CoV-2 entry can be compared to that of a neutralizing anti-ACE2 antibody. A similar dose-response curve would support the proposed mechanism.[13][14][15][29][30]

Conclusion

Validating the precise mechanism of action of this compound is essential for its progression as a drug candidate. Knockout and knockdown studies represent the most definitive approach to confirm the roles of the NF-κB pathway and the ACE2 receptor in the compound's activity. However, these genetic methods are resource-intensive. Pharmacological and antibody-based inhibition offer more rapid and accessible alternatives for initial validation and can provide complementary evidence. A multi-faceted approach, combining data from knockout/knockdown experiments with results from pharmacological and antibody-based studies, will provide the most robust and comprehensive validation of this compound's mechanism of action, ultimately de-risking its further development.

References

A Comparative Guide to the Bioactivity Assays of Kobophenol A: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kobophenol A, a resveratrol tetramer, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As with any bioactive compound, the reliability of the methods used to assess its efficacy is paramount. This guide provides a comparative overview of the bioactivity assays for this compound, with a focus on reproducibility and robustness, alongside a comparison with alternative compounds.

Data Presentation: A Comparative Analysis of Bioactivities

Quantitative data on the bioactivity of this compound is still emerging. However, based on available studies on this compound and other resveratrol oligomers, we can compile a comparative summary. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

BioactivityCompoundAssayCell LineIC50 ValueReference
Anti-inflammatory This compoundNitric Oxide (NO) ProductionJ774A.1 MacrophagesDose-dependent reduction[1]
ResveratrolNitric Oxide (NO) ProductionRAW 264.7 Macrophages~25 µM[2]
CurcuminNitric Oxide (NO) ProductionRAW 264.7 Macrophages~5 µM[2]
KaempferolNitric Oxide (NO) ProductionRAW 264.7 Macrophages~10 µM[2]
Antioxidant Gnetin H (Resveratrol Dimer)DPPH Radical Scavenging-~12.5 µM[3]
ε-viniferin (Resveratrol Dimer)O2- Radical Scavenging-0.12-0.16 mM[4]
ResveratrolO2- Radical Scavenging-0.92-0.98 mM[4]
Anticancer Gnetin H (Resveratrol Dimer)Apoptosis InductionA549 (Lung Cancer)~25 µM[3]
ResveratrolApoptosis InductionVarious Cancer Cell LinesVaries (µM range)[2]
BromophenolsCytotoxicity (MTT)Various Cancer Cell LinesVaries (µg/mL range)[5]

Note: The IC50 values for alternatives are provided for comparative context and are derived from various sources. The lack of standardized reporting for this compound's IC50 values highlights a gap in the current research.

Experimental Protocols: Methodologies for Key Bioactivity Assays

The reproducibility and robustness of bioactivity assays are critically dependent on detailed and consistent experimental protocols. Below are methodologies for key experiments relevant to assessing the bioactivity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay is crucial for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Cell Culture and Treatment:

  • Murine macrophage cell lines, such as J774A.1 or RAW 264.7, are commonly used.

  • Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells (excluding the negative control).

  • The plates are incubated for 24 hours.

Nitrite Quantification (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[6][7][8][9][10]

Considerations for Reproducibility and Robustness:

  • Cell Passage Number: Use cells within a consistent and low passage number range to minimize variability in cellular responses.

  • LPS Potency: The activity of LPS can vary between batches; therefore, it is essential to test each new batch.

  • Incubation Times: Strict adherence to incubation times for both treatment and the Griess reaction is critical for consistent results.

  • Standard Curve: A fresh sodium nitrite standard curve should be prepared for each experiment.

Anti-inflammatory Activity: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the inflammatory signaling cascade.

Experimental Workflow:

  • Cells (e.g., J774A.1 macrophages) are grown on coverslips in a 24-well plate.

  • Cells are pre-treated with this compound followed by stimulation with LPS.

  • After stimulation, the cells are fixed with 4% paraformaldehyde.

  • The cells are then permeabilized with a detergent such as 0.1% Triton X-100.

  • Non-specific binding is blocked using a blocking buffer (e.g., 1% BSA in PBS).

  • The cells are incubated with a primary antibody specific for the NF-κB p65 subunit.

  • After washing, a fluorescently labeled secondary antibody is added.

  • The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.[11][12]

Data Analysis and Interpretation:

  • The subcellular localization of the p65 subunit is observed. In unstimulated cells, fluorescence is predominantly in the cytoplasm. In LPS-stimulated cells, fluorescence shifts to the nucleus.

  • Treatment with an effective inhibitor like this compound will prevent this nuclear translocation, resulting in a cytoplasmic fluorescence pattern even in the presence of LPS.

  • For quantitative analysis, the fluorescence intensity in the nucleus and cytoplasm can be measured using image analysis software.

Considerations for Reproducibility and Robustness:

  • Antibody Specificity and Concentration: The specificity of the primary antibody is crucial. Titration of both primary and secondary antibodies is necessary to optimize the signal-to-noise ratio.

  • Fixation and Permeabilization: The duration and reagents used for fixation and permeabilization can affect antigenicity and cell morphology. These steps should be standardized.

  • Image Acquisition: Consistent settings for microscope exposure time and laser intensity are essential for comparing different treatment groups.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental Protocol:

  • Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to attach.

  • The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL).

  • The plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of approximately 570 nm.[13]

Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Considerations for Reproducibility and Robustness:

  • Seeding Density: The initial cell seeding density can influence the growth rate and drug sensitivity. This should be optimized and kept consistent.

  • Incubation Time: The duration of drug exposure should be standardized as it can significantly affect the IC50 value.

  • MTT Incubation Time: The time for formazan formation should be optimized for each cell line.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation NFkB_active Active NF-κB Proinflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6) NFkB_active->Proinflammatory_Genes activates transcription Nucleus Nucleus Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to KobophenolA This compound KobophenolA->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Antioxidant Action via Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Keap1_degradation Ubiquitination & Degradation of Nrf2 Keap1->Keap1_degradation Nrf2_active Active Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection leads to KobophenolA This compound KobophenolA->Keap1 may promote dissociation

Caption: Potential antioxidant mechanism of this compound via the Nrf2 pathway.[2][14][15][16]

Apoptosis Signaling Pathway in Cancer Cells

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway KobophenolA This compound Bax Bax/Bak KobophenolA->Bax upregulates Bcl2 Bcl-2 KobophenolA->Bcl2 downregulates FasL FasL/TRAIL DeathReceptor Death Receptor FasL->DeathReceptor binds Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed apoptotic pathways induced by this compound in cancer cells.[17][18][19][20][21]

General Experimental Workflow for Bioactivity Screening

Experimental_Workflow start Start compound_prep Prepare this compound and Alternatives start->compound_prep treatment Treat Cells with Compounds compound_prep->treatment cell_culture Culture Appropriate Cell Lines cell_culture->treatment assay Perform Bioactivity Assay (e.g., Griess, MTT) treatment->assay data_acq Data Acquisition (e.g., Plate Reader, Microscopy) assay->data_acq data_analysis Data Analysis (IC50, Statistical Tests) data_acq->data_analysis results Compare Bioactivities data_analysis->results end End results->end

Caption: A generalized workflow for in vitro bioactivity screening.

References

A Comparative Analysis of Kobophenol A's Efficacy Across Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Kobophenol A, a stilbenoid polyphenol naturally found in plants such as Caragana sinica, has garnered significant attention within the scientific community for its potent and varied biological activities. This guide provides a comprehensive comparison of its efficacy across anticancer, anti-inflammatory, neuroprotective, and antioxidant models, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

This compound has demonstrated significant therapeutic potential in a range of preclinical disease models. Its efficacy is largely attributed to its ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

In models of inflammation, this compound exhibits potent inhibitory effects on key inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells have shown that this compound significantly suppresses the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[1] Furthermore, it curtails the gene expression and production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1] The primary mechanism for these effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1] this compound prevents the phosphorylation of IκB kinase α/β (IKKα/β), which in turn blocks the translocation of the NF-κB p65 subunit into the nucleus.[1]

Compound Class Cancer Cell Line Typical IC50 Range (µM) Reference
Polyphenols/FlavonoidsVarious (e.g., HCT116, HepG2)0.3 - 50 µM[10]
Bromophenol DerivativesVarious (e.g., A549, HeLa)Varies, can be potent[11]
TerpenesHL-606.4 - 18.2 µM[8]

Table 1: Representative IC50 values for various natural compounds against human cancer cell lines. Note: Specific data for this compound was not found in the initial search.

Neurodegenerative diseases like Alzheimer's are often associated with oxidative stress, neuroinflammation, and the accumulation of protein aggregates such as amyloid-beta (Aβ) plaques.[13][14][15] Natural polyphenols are widely studied for their neuroprotective potential due to their potent antioxidant and anti-inflammatory properties.[13][16][17] They can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[18] Furthermore, compounds like quercetin have been shown to inhibit Aβ aggregation and preserve mitochondrial function, which is crucial for neuronal survival.[19]

The antioxidant capacity of a compound is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[20][21][22] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.[23][24][25] The results are typically expressed as an IC50 value, indicating the concentration needed to scavenge 50% of the radicals.

Assay Principle Typical IC50 (Potent Antioxidants) Reference
DPPH Measures hydrogen-donating ability by observing the color change of DPPH radical from purple to yellow.< 50 µg/mL[22]
ABTS Measures scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds.< 10 µg/mL[21][22]

Table 2: Comparison of common antioxidant activity assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in this guide.

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.[26][27]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or other test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[26]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[26]

Western blotting is a technique used to detect specific proteins in a sample.[28][29][30] It involves separating proteins by size, transferring them to a membrane, and detecting them with specific antibodies.[30][31]

  • Sample Preparation: Lyse cells in ice-cold lysis buffer and determine the protein concentration.[29] Denature 10-50 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[31]

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[29][30]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C with gentle shaking.[29] Wash the membrane three times with TBST.[29] Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Wash the membrane again and add a chemiluminescent substrate.[31] Detect the signal using a digital imager or X-ray film.[31]

This assay quantifies the antioxidant capacity of a compound by its ability to scavenge the DPPH free radical.[23][32]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[23][32] Prepare various concentrations of the test compound (this compound) and a positive control (e.g., ascorbic acid).[32]

  • Reaction: In a 96-well plate, mix 100 µL of the test compound solution with 100 µL of the DPPH solution.[22][23]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23][24][32]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[23][32] A blank containing only the solvent is used to zero the spectrophotometer.[32]

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Control Abs. - Sample Abs.) / Control Abs.] x 100.[23] Determine the IC50 value from a plot of concentration versus scavenging percentage.

Conclusion and Future Perspectives

This compound demonstrates considerable promise as a multi-target therapeutic agent. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB pathway, are well-documented. While its anticancer and neuroprotective activities are strongly suggested by the behavior of similar polyphenolic compounds, further studies are required to establish specific efficacy data, such as IC50 values in relevant cancer cell lines and detailed mechanistic insights in models of neurodegeneration. The provided protocols offer a standardized framework for researchers to conduct these vital investigations, paving the way for potential clinical applications of this compound in treating a spectrum of chronic diseases.

References

Structure-Activity Relationship of Kobophenol A Versus Other Resveratrol Oligomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships of Kobophenol A and other resveratrol oligomers. It is designed to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development.

Comparative Analysis of Biological Activities

Resveratrol and its oligomers are a class of polyphenolic compounds that have garnered significant interest for their diverse biological activities. These activities are intrinsically linked to their chemical structures, with the degree of polymerization and the specific linkages between resveratrol units playing a crucial role in their potency and mechanism of action. This section provides a comparative overview of the antioxidant, anti-inflammatory, and anticancer activities of this compound alongside other notable resveratrol oligomers.

Antioxidant Activity

The antioxidant capacity of resveratrol oligomers is a key contributor to their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with lower IC50 values indicating higher antioxidant potency.

CompoundClassAntioxidant Activity (DPPH) IC50 (µM)Reference
This compound Resveratrol Tetramer Data Not Available -
ResveratrolMonomer~82 - 229[1][2]
ε-ViniferinDimer~80 - 84[1]
α-ViniferinTrimerData Not Available for DPPH
Gnetin HDimerData Not Available for DPPH
Suffruticosol BTrimerData Not Available for DPPH
Suffruticosol CTrimerData Not Available for DPPH
Vaticanol CTetramerData Not Available for DPPH
HopeaphenolTetramerData Not Available for DPPH

Note: The antioxidant activity of polyphenols can vary depending on the specific assay conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Resveratrol and its oligomers have demonstrated anti-inflammatory properties, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundClassAnti-inflammatory Activity (NO Inhibition) IC50 (µM)Reference
This compound Resveratrol Tetramer Data Not Available -
ResveratrolMonomer~28[2]
Luteolin (Flavonoid)-~17 - 27[2][3]
Quercetin (Flavonoid)-~12[2]
Apigenin (Flavonoid)-~18 - 23[2]

Note: Data for direct comparison of this compound with other resveratrol oligomers in NO inhibition assays is limited. Flavonoids are included for a broader perspective on anti-inflammatory polyphenols.

Anticancer Activity

The potential of resveratrol oligomers as anticancer agents is an area of active research. Their cytotoxic effects on various cancer cell lines are commonly evaluated using the MTT assay, which measures cell viability.

CompoundClassCancer Cell LineAnticancer Activity (MTT) IC50 (µM)Reference
This compound Resveratrol Tetramer A549 (Lung) ~24 [4]
This compound Resveratrol Tetramer Colon Cancer Data Not Available -
ε-ViniferinDimerT98G (Glioblastoma)Active at lower concentrations
Gnetin HDimerT98G (Glioblastoma)Active at lower concentrations
Suffruticosol CTrimerT98G (Glioblastoma)Active at lower concentrations
Vaticanol CTetramerSW480 (Colon)4-7 fold more potent than Resveratrol
HopeaphenolTetramerVariousPotent cytotoxic effects
trans-Suffruticosol DTrimerA549 (Lung)9.93 - 15.84
cis-Suffruticosol DTrimerA549 (Lung)13.42 - 46.79

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Plot the percentage of viability against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: In macrophages stimulated with lipopolysaccharide (LPS), inducible nitric oxide synthase (iNOS) is expressed, leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control wells with and without LPS stimulation.

  • Incubation:

    • Incubate the cells for a specified time (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for a short period to allow for color development (a pink/purple azo dye).

  • Measurement:

    • Measure the absorbance at around 540 nm using a microplate reader.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Protein Kinase C (PKC) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Protein Kinase C, a family of enzymes involved in various cellular signaling pathways.

Principle: PKC catalyzes the transfer of a phosphate group from ATP to a specific substrate. The inhibition of this phosphorylation can be measured using various methods, including radiometric assays with [γ-³²P]ATP or non-radiometric ELISA-based assays.

Protocol (ELISA-based):

  • Reagent Preparation:

    • Use a commercial PKC assay kit which typically provides a PKC substrate-coated plate, purified PKC enzyme, ATP, and a specific antibody that recognizes the phosphorylated substrate.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of the substrate-coated plate.

    • Add the PKC enzyme to initiate the phosphorylation reaction.

    • Add ATP to start the kinase reaction and incubate for a specified time at a specific temperature.

    • Stop the reaction and wash the wells to remove unreacted components.

  • Detection:

    • Add the phospho-specific antibody to the wells and incubate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.

    • Add a substrate for the enzyme (e.g., TMB for HRP) to produce a colorimetric signal.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Calculate the percentage of PKC inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of resveratrol oligomers are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

General Signaling Pathways Modulated by Polyphenols

Polyphenols, including resveratrol and its oligomers, are known to influence several key signaling cascades involved in cell proliferation, survival, and inflammation.

general_signaling_pathways cluster_stimuli External Stimuli (e.g., Growth Factors, Inflammatory Signals) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stimuli Stimuli MAPK MAPK Pathway Stimuli->MAPK PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt NFkB NF-κB Pathway Stimuli->NFkB Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Survival Cell Survival PI3K_Akt->Survival PI3K_Akt->Apoptosis Inflammation Inflammation NFkB->Inflammation Polyphenols Resveratrol Oligomers (e.g., this compound) Polyphenols->MAPK Polyphenols->PI3K_Akt Polyphenols->NFkB

General overview of signaling pathways modulated by resveratrol oligomers.

Inhibition of Protein Kinase C (PKC) by this compound

A key reported mechanism of action for this compound is the inhibition of Protein Kinase C (PKC), a family of kinases that play a critical role in signal transduction pathways controlling cell growth, differentiation, and apoptosis.

pkc_inhibition_by_kobophenol_a cluster_activation PKC Activation cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Ca->PKC activates Proliferation Cell Proliferation PKC->Proliferation promotes Apoptosis_Inhibition Inhibition of Apoptosis PKC->Apoptosis_Inhibition promotes KobophenolA This compound KobophenolA->PKC inhibits

Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

Experimental Workflow for Evaluating Anticancer Activity

The process of screening and evaluating the anticancer potential of a compound like this compound involves a series of in vitro experiments.

experimental_workflow_anticancer Start Start: Compound Selection (e.g., this compound) CellCulture 1. Cell Culture (e.g., A549, Colon Cancer Lines) Start->CellCulture Treatment 2. Treatment with Compound (Varying Concentrations) CellCulture->Treatment MTT_Assay 3. MTT Assay for Cell Viability Treatment->MTT_Assay IC50 4. Determine IC50 Value MTT_Assay->IC50 Mechanism 5. Mechanistic Studies (e.g., Apoptosis Assays, Western Blot for Signaling Proteins) IC50->Mechanism End End: Data Analysis and Conclusion Mechanism->End

Workflow for assessing the in vitro anticancer activity of a test compound.

Conclusion

The available data suggest that resveratrol oligomers, including this compound, possess a range of promising biological activities. While direct comparative data for this compound is still emerging, its demonstrated anticancer activity and inhibition of PKC highlight its potential as a therapeutic agent. The degree of polymerization and structural conformation of resveratrol oligomers significantly influence their bioactivity, with some oligomers showing superior potency compared to the parent monomer, resveratrol. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and other resveratrol oligomers. This guide serves as a foundational resource to aid in these ongoing research and development efforts.

References

Independent Analysis of Kobophenol A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biological effects of Kobophenol A with alternative compounds, supported by available experimental data. It is intended to serve as a resource for researchers investigating novel therapeutic agents. To date, independent verification of the primary findings on this compound is limited in the scientific literature. The information presented herein is based on the initial characterization of the compound.

I. Anti-inflammatory Effects of this compound

This compound, a stilbenoid isolated from the roots of Caragana sinica, has been reported to exhibit anti-inflammatory properties. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

A. Comparison with Alternative Natural NF-κB Inhibitors

Several other natural compounds are well-documented inhibitors of the NF-κB pathway. A comparative summary of their effects is presented below.

CompoundSourceKey Mechanism of NF-κB InhibitionReported IC50/Effective ConcentrationReferences
This compound Caragana sinicaInhibition of IKKα/β phosphorylation, leading to decreased IκBα degradation and reduced nuclear translocation of NF-κB p65/p50 subunits.5, 10, 20 µM (in J774A.1 cells)[1]
Curcumin Curcuma longa (Turmeric)Inhibition of IKKβ activity, thereby preventing IκBα phosphorylation and degradation.5-50 µM (cell type dependent)[2][3]
Resveratrol Grapes, BerriesInhibits IKKβ activity and can also directly inhibit the transcriptional activity of the p65 subunit.10-100 µM (cell type dependent)[2]
Quercetin Fruits, VegetablesModulates multiple kinases in the NF-κB pathway, including IKKs, and can also scavenge reactive oxygen species that activate NF-κB.10-50 µM (cell type dependent)[4]
Epigallocatechin-3-gallate (EGCG) Camellia sinensis (Green Tea)Inhibits IKK activity, preventing IκBα phosphorylation and subsequent NF-κB activation.10-100 µM (cell type dependent)[3]
B. Experimental Protocols for Anti-inflammatory Assays

The following are detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line J774A.1.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) for the indicated time periods.

2. Western Blot Analysis for NF-κB Pathway Proteins:

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IKKα/β, IKKα, IκBα, NF-κB p65, and β-actin. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:

  • Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or LPS.

  • ELISA Procedure: The concentrations of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

C. Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Inhibition_by_Kobophenol_A cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates Kobophenol_A This compound Kobophenol_A->IKK_complex inhibits DNA DNA NFkappaB_n->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) DNA->Cytokines transcription Experimental_Workflow_NF_kappa_B start Start culture Culture J774A.1 Macrophages start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for IL-6 & IL-1β collect_supernatant->elisa western_blot Western Blot for NF-κB pathway proteins lyse_cells->western_blot end End elisa->end western_blot->end SARS_CoV_2_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 binds to Viral_Entry Viral Entry ACE2->Viral_Entry facilitates Kobophenol_A This compound (Predicted) Kobophenol_A->ACE2 inhibits binding

References

A Comparative Analysis of the Bioavailability of Stilbenoids: A Proxy for Kobophenol A and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Due to a lack of specific bioavailability data on Kobophenol A and its derivatives, this guide provides a comparative analysis of structurally related and well-researched stilbenoids, namely resveratrol and its methylated analog, pterostilbene. This comparison offers valuable insights into the potential pharmacokinetic behavior of this compound and highlights key considerations for future research and drug development. Stilbenoids are a class of natural polyphenols that have garnered significant interest for their diverse pharmacological activities, but their therapeutic potential is often limited by poor bioavailability.[1]

Comparative Bioavailability of Resveratrol and Pterostilbene

Pterostilbene, a dimethylether analog of resveratrol, generally exhibits significantly higher oral bioavailability.[2][3][4][5] This difference is largely attributed to its increased lipophilicity and reduced susceptibility to rapid metabolism.[6][7] The presence of methoxy groups in pterostilbene, in place of hydroxyl groups in resveratrol, makes it more stable and enhances its ability to cross biological membranes.[6]

Table 1: Comparative Pharmacokinetic Parameters of Resveratrol and Pterostilbene in Rats

ParameterResveratrolPterostilbeneReference(s)
Oral Bioavailability (%) ~20%~80%[2][3][5][8]
Half-life (t½) ~14 minutes~105 minutes[5][6]
Peak Plasma Concentration (Cmax) LowerMarkedly Higher[2][9]
Time to Peak Plasma Conc. (Tmax) LongerShorter[9]
Area Under the Curve (AUC) LowerSeveral-fold Greater[2][9]

Experimental Protocols

The following outlines a typical experimental protocol for a comparative bioavailability study of stilbenoids in a rat model, based on methodologies described in the cited literature.[2][3][8]

Animal Model and Dosing
  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Acclimatization: A period of acclimatization is allowed before the study commences.

  • Dosing Groups:

    • Oral Administration: Resveratrol and pterostilbene are administered orally via gavage. Equimolar doses are used for accurate comparison (e.g., 50 mg/kg resveratrol and 56 mg/kg pterostilbene).[2][3]

    • Intravenous Administration: For determining absolute bioavailability, the compounds are administered intravenously, typically through the tail vein, at a lower dose (e.g., 10 mg/kg resveratrol and 11.2 mg/kg pterostilbene).[2][3][8]

Sample Collection
  • Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Sample Analysis
  • Analytical Method: Plasma concentrations of the parent compounds and their major metabolites (glucuronide and sulfate conjugates) are quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) system.[2][3]

  • Data Analysis: Noncompartmental pharmacokinetic analysis is performed using software like WinNonlin® to determine key parameters including Cmax, Tmax, AUC, and bioavailability (%F).[2]

Visualizing Experimental and Biological Pathways

Experimental Workflow for a Bioavailability Study

The following diagram illustrates the typical workflow for a comparative in vivo bioavailability study.

G cluster_preclinical Preclinical Bioavailability Study animal_prep Animal Preparation (e.g., Sprague-Dawley Rats) dosing Dosing (Oral Gavage & IV) animal_prep->dosing Equimolar Doses sampling Serial Blood Sampling dosing->sampling Timed Intervals analysis Plasma Sample Analysis (HPLC-MS/MS) sampling->analysis Quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, %F) analysis->pk_analysis Data Input comparison Comparative Bioavailability Assessment pk_analysis->comparison Evaluation

Caption: Workflow of a comparative bioavailability study.

Signaling Pathways Modulated by Stilbenoids

Resveratrol and pterostilbene have been shown to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[10][11][12] The PI3K/Akt pathway is one such critical pathway that is often downregulated by these stilbenoids.[8][13]

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition by Stilbenoids GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activation Response Cellular Responses (Proliferation, Survival, Inflammation) Downstream->Response Stilbenoids Resveratrol / Pterostilbene Stilbenoids->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by stilbenoids.

Conclusion

While direct data on this compound remains elusive, the comparative study of resveratrol and pterostilbene provides a valuable framework for understanding the potential bioavailability of related stilbenoid structures. The superior bioavailability of pterostilbene highlights the significant impact of structural modifications, such as methylation, on the pharmacokinetic profile of these compounds.[2][3][5][6] Future research on this compound and its derivatives should prioritize in vivo pharmacokinetic studies to elucidate their absorption, distribution, metabolism, and excretion profiles, which are critical for assessing their therapeutic potential. Methodologies similar to those described for resveratrol and pterostilbene can serve as a robust starting point for these investigations. Furthermore, exploring the modulation of key signaling pathways, such as the PI3K/Akt pathway, will be crucial in understanding their mechanisms of action.[8][13]

References

Assessing the Safety Profile of Kobophenol A in Comparison to Resveratrol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of two natural polyphenolic compounds, Kobophenol A and resveratrol. While resveratrol has been extensively studied for its potential health benefits and safety, data on this compound, a resveratrol tetramer, is comparatively limited. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to offer a clear and objective assessment for research and development purposes.

Comparative Safety Data

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and clinical safety of this compound and resveratrol. A significant disparity in the volume of research is evident, with extensive data available for resveratrol and a notable lack of comprehensive safety studies for this compound.

In Vitro Cytotoxicity Data
CompoundCell LineAssayEndpointResultCitation
This compound J774A.1 (macrophage)Not specifiedCytotoxicityNo cytotoxicity observed[1]
ChondrocytesMTT AssayCell ViabilityNo cytotoxicity up to 500 µg/mL (for Caragana sinica root extract)[2]
Human Osteoblast-like cellsNot specifiedProliferationEnhanced proliferation[3]
Resveratrol RAW 264.7 (macrophage)MTT AssayLC50~29.0 μM[4]
RAW 264.7 (macrophage)Trypan Blue ExclusionLC50~8.9 μM[4]
HCT-116 (colon cancer)Not specifiedCell ViabilityConcentration-dependent decrease
Caco-2 (colon cancer)Not specifiedCell ViabilityConcentration-dependent decrease
PANC-1, AsPC-1, BxPC-3 (pancreatic cancer)Not specifiedApoptosisIncreased apoptosis at 100 µM
MGC-803 (gastric cancer)Not specifiedCell ViabilityTime- and dose-dependent decrease (50-100 µM)
MDA-MB-231 (breast cancer)MTT AssayCytotoxicityNo pronounced cytotoxicity (2-400 µM)[5]
HeLa (cervical cancer)MTT AssayCytotoxicityNo pronounced cytotoxicity (2-400 µM)[5]
V79 (lung fibroblast)MTT AssayCytotoxicityNo pronounced cytotoxicity (2-400 µM)[5]
MCF-7, A549, H460, H1299 (cancer cell lines)MTT AssayCell ViabilityTime- and dose-dependent reduction[6]

Data for this compound is limited. The provided information for Caragana sinica root extract suggests low cytotoxicity, but this is not a direct measure of pure this compound's effect.

In Vitro and In Vivo Genotoxicity Data
CompoundAssaySystemResultCitation
This compound No data available
Resveratrol Ames TestSalmonella typhimuriumNot mutagenic[1]
Comet AssayHepG2 (human hepatoma) cellsInduced DNA damage after 24-hour exposure[1]
Micronucleus AssayHL-60 cellsNo increase in micronucleus frequency alone[7]
Micronucleus AssayMouse bone marrowNo chromosomal damage[7]
Chromosomal AberrationIn vitro mammalian cellsPositive in some studies[8]
Clinical Safety Data
CompoundStudy PopulationDosageDurationAdverse EffectsCitation
This compound No data available
Resveratrol Healthy volunteersUp to 5 g/day 29 daysGenerally well-tolerated; mild to moderate gastrointestinal symptoms at ≥2.5 g/day .[9]
Healthy volunteersUp to 1500 mg/dayUp to 3 monthsPossibly safe.[10]
Healthy volunteers2000-3000 mg/day2-6 monthsHigher likelihood of stomach upset.[10]
Alzheimer's disease patientsUp to 1 g twice daily1 yearExcellent safety profile.[11]
Overweight, older adults300 mg/day and 1000 mg/day12 weeksWell-tolerated, no adverse effects on blood chemistries.[12]

Experimental Protocols

Detailed methodologies for key safety assessment assays are crucial for the replication and validation of findings. Below are summaries of standard protocols for cytotoxicity and genotoxicity assessments.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Summary:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Trypan Blue Exclusion Assay

This dye exclusion method distinguishes viable from non-viable cells.

  • Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • Protocol Summary:

    • Harvest cells and resuspend them in a suitable buffer or medium.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for a short period (1-2 minutes).

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Genotoxicity Assays

1. Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA damage in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.

  • Protocol Summary:

    • Mix a single-cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

    • Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.

    • Place the slides in an electrophoresis chamber with an alkaline or neutral buffer to unwind the DNA.

    • Apply an electric field to separate the damaged DNA fragments.

    • Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

    • Analyze the images to quantify DNA damage.

2. In Vitro Micronucleus Assay

This assay detects both chromosome breakage and chromosome loss.

  • Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • Protocol Summary:

    • Culture cells and treat them with the test compound.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.

    • Harvest the cells and fix them.

    • Stain the cells with a DNA-specific stain.

    • Score the frequency of micronuclei in a population of binucleated cells using a microscope.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Both resveratrol and this compound have been implicated in modulating this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->IkB Degradation IkB-NF-kB->NF-kB Releases Resveratrol Resveratrol Resveratrol->IKK Complex Inhibits This compound This compound This compound->NF-kB_n Inhibits Translocation DNA DNA NF-kB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription Cytotoxicity_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Seed cells Incubation Incubation Compound Treatment->Incubation Add compound at various concentrations Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Specified time period Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition e.g., MTT, Trypan Blue Data Analysis Data Analysis Data Acquisition->Data Analysis Measure absorbance/count cells IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculate % viability Genotoxicity_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Metabolic Activation Metabolic Activation Compound Treatment->Metabolic Activation Optional (e.g., S9 mix) Incubation Incubation Compound Treatment->Incubation Metabolic Activation->Incubation Genotoxicity Assay Genotoxicity Assay Incubation->Genotoxicity Assay Sample Processing Sample Processing Genotoxicity Assay->Sample Processing e.g., Comet, Micronucleus Microscopic/Instrumental Analysis Microscopic/Instrumental Analysis Sample Processing->Microscopic/Instrumental Analysis Data Analysis Data Analysis Microscopic/Instrumental Analysis->Data Analysis Quantify DNA damage

References

Validating the Antiviral Efficacy of Kobophenol A: A Comparative Guide Using Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Kobophenol A against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), validated through the gold-standard plaque reduction assay. The performance of this compound is objectively compared with other known antiviral agents, supported by experimental data and detailed methodologies to aid in research and development efforts.

Introduction to this compound

This compound is a natural polyphenolic compound that has demonstrated promising antiviral properties. Recent studies have highlighted its potential as a therapeutic agent against SARS-CoV-2, the virus responsible for COVID-19. The primary mechanism of action for this compound is the inhibition of viral entry into host cells by blocking the interaction between the human angiotensin-converting enzyme 2 (ACE2) receptor and the receptor-binding domain (RBD) of the viral spike protein.[1][2][3]

The Plaque Reduction Assay: A Gold Standard for Antiviral Testing

The plaque reduction neutralization test (PRNT) is a highly sensitive and specific method for quantifying the antiviral activity of a compound.[4] It is considered the "gold standard" for measuring the ability of a substance to neutralize a virus and prevent it from infecting and destroying host cells.[4] The assay involves incubating the virus with serial dilutions of the test compound before allowing the mixture to infect a monolayer of susceptible host cells. The formation of plaques, which are localized areas of cell death caused by viral replication, is then assessed. The concentration of the compound that reduces the number of plaques by 50% (PRNT50 or EC50) is a key measure of its antiviral potency.[4]

Comparative Antiviral Activity against SARS-CoV-2

The antiviral efficacy of this compound against SARS-CoV-2 has been evaluated and compared with other notable antiviral compounds. The following table summarizes the 50% effective concentration (EC50) values obtained from in vitro studies. A lower EC50 value indicates higher potency.

CompoundMechanism of ActionCell LineEC50 Value (µM)
This compound Inhibits ACE2-Spike RBD interactionVeroE671.6[1][2][3]
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitorVeroE60.77[5] - 1.8[6]
Nafamostat Mesylate TMPRSS2 inhibitor (blocks viral entry)Calu-3~0.01 (with pretreatment)[1][2][3][7]
Epigallocatechin-3-gallate (EGCG) Inhibits viral entry and replicationVero 760.59[8][9]

Experimental Protocol: Plaque Reduction Assay for this compound

This section details the methodology for performing a plaque reduction assay to validate the antiviral activity of this compound against SARS-CoV-2.

1. Materials and Reagents:

  • Cells: VeroE6 cells (or other susceptible cell lines).

  • Virus: SARS-CoV-2 isolate.

  • Compound: this compound.

  • Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics.

  • Overlay: Agarose or methylcellulose solution.

  • Stain: Crystal violet solution or Neutral Red.[5]

  • Equipment: 6-well or 24-well cell culture plates, CO2 incubator, biosafety cabinet, microscope.

2. Cell Culture:

  • Culture VeroE6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • One day prior to the assay, seed the cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.[5]

3. Compound and Virus Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired test concentrations.

  • Dilute the SARS-CoV-2 stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

4. Neutralization and Infection:

  • Mix equal volumes of each this compound dilution with the diluted virus suspension.

  • Include a virus-only control (no compound) and a cell-only control (no virus or compound).

  • Incubate the virus-compound mixtures at 37°C for 1 hour to allow for neutralization.[10]

  • Remove the growth medium from the confluent VeroE6 cell monolayers and wash with phosphate-buffered saline (PBS).

  • Inoculate the cells with the virus-compound mixtures and the virus control.

  • Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.[5]

5. Overlay and Incubation:

  • After the adsorption period, remove the inoculum from the wells.

  • Gently add 2-3 mL of the overlay medium (e.g., 1.2% methylcellulose in DMEM with 2% FBS) to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[10]

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

6. Plaque Visualization and Counting:

  • After incubation, fix the cells with a solution such as 4% paraformaldehyde.

  • Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 20-30 minutes. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the mode of action of this compound, the following diagrams have been generated.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Seeding Seed Host Cells (e.g., VeroE6) Infection Infect Cell Monolayer with Mixture (1 hr) Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of this compound Neutralization Incubate Virus with This compound (1 hr) Compound_Dilution->Neutralization Virus_Dilution Prepare Virus Inoculum Virus_Dilution->Neutralization Neutralization->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubation Incubate for 2-3 Days Overlay->Incubation Staining Fix and Stain Cells (e.g., Crystal Violet) Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calc Calculate EC50 Plaque_Counting->EC50_Calc

Caption: Workflow of the plaque reduction assay for antiviral testing.

KobophenolA_Mechanism cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding Viral_Entry Viral Entry ACE2->Viral_Entry KobophenolA This compound KobophenolA->Inhibition Inhibition->Spike Blocks Interaction

Caption: Mechanism of action of this compound against SARS-CoV-2.

References

Correlating In Vitro and In Vivo Efficacy of Kobophenol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and emerging in vivo efficacy of Kobophenol A, a stilbenoid polyphenol. The objective is to correlate its performance with established alternatives, supported by experimental data, to aid in research and development decisions.

In Vitro Efficacy of this compound

This compound has demonstrated noteworthy biological activities in various in vitro settings, particularly as an antiviral and anti-inflammatory agent. Its antiproliferative effects have also been suggested, although specific quantitative data against cancer cell lines are limited in the currently available literature.

Antiviral Activity against SARS-CoV-2

This compound has been identified as a potent inhibitor of SARS-CoV-2 entry into host cells. In vitro studies have shown that it effectively blocks the interaction between the human angiotensin-converting enzyme 2 (ACE2) receptor and the spike receptor-binding domain (RBD) of the virus.[1][2]

Table 1: In Vitro Antiviral Efficacy of this compound vs. Remdesivir

CompoundAssayTargetCell LineEfficacy MetricValue
This compound ACE2-RBD Binding AssayACE2-Spike Protein Interaction-IC501.81 ± 0.04 µM[1][2]
This compound SARS-CoV-2 Infection AssayViral ReplicationVeroE6EC5071.6 µM[1][2]
Remdesivir SARS-CoV-2 Infection AssayViral RNA PolymeraseVero E6EC500.77 µM
Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. It inhibits the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.

In Vivo Efficacy: A Data Gap for this compound and a Look at a Related Compound

As of the latest available research, specific in vivo efficacy data for this compound in animal models for its antiviral or anticancer activities have not been published. This represents a significant data gap in fully evaluating its therapeutic potential.

To provide a comparative perspective on a structurally related compound, in vivo data for Resveratrol , another well-studied stilbenoid, is presented below. It is crucial to note that these findings for Resveratrol do not directly reflect the in vivo efficacy of this compound.

Table 2: In Vivo Anticancer Efficacy of Resveratrol (as a comparative example)

CompoundAnimal ModelCancer TypeDosageRouteKey Findings
Resveratrol Mouse XenograftBreast Cancer25 mg/kg/dayOralSignificant reduction in tumor growth and metastasis
Resveratrol Mouse ModelSkin Cancer25 µmolTopicalInhibition of tumor incidence and multiplicity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the inhibition of viral replication.

Materials:

  • Vero E6 cells

  • 6-well plates

  • SARS-CoV-2 virus stock

  • Test compound (e.g., this compound)

  • Cell culture medium

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Mix the diluted compound with a known amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C.

  • Infect the Vero E6 cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% agarose.

  • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Mouse Xenograft Model for Anticancer Efficacy

This in vivo model is used to evaluate the antitumor effects of a compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (typically 1x10⁶ to 1x10⁷ cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of this compound in Inflammation

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces KobophenolA This compound KobophenolA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The logical progression from initial screening to animal studies is depicted in the workflow diagram below.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Hit_Identification Hit Identification (e.g., this compound) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_Identification->Mechanism_of_Action In_Vivo_Model In Vivo Animal Model (e.g., Xenograft) Mechanism_of_Action->In_Vivo_Model Efficacy_Evaluation Efficacy & Toxicity Evaluation In_Vivo_Model->Efficacy_Evaluation Preclinical_Candidate Preclinical Candidate Efficacy_Evaluation->Preclinical_Candidate

References

Inter-laboratory Guide to Kobophenol A Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques for the quantification of Kobophenol A, a stilbenoid found in various plant species and noted for its potential therapeutic properties. As the consistency and accuracy of quantification are paramount for research and development, this document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) and presents a comparison of their performance characteristics. This guide is intended to assist laboratories in selecting the most appropriate methodology for their specific research needs and to facilitate greater reproducibility of results across different research groups.

Quantitative Data Summary

The selection of a quantification method often involves a trade-off between various performance metrics. The following table summarizes the key characteristics of HPLC, LC-MS, and qNMR for the quantification of this compound.

FeatureHPLC-UVLC-MS/MSqNMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection.Nuclear spin properties in a magnetic field.
Specificity Moderate to HighVery HighHigh (structural information)
Sensitivity ng-µg rangepg-ng range[1]µg-mg range
Precision (RSD) Typically < 5%[2]Typically < 10%Typically < 2%[3]
Throughput HighMedium to HighLow to Medium
Cost (Instrument) Low to ModerateHighVery High
Cost (Per Sample) LowModerate to HighHigh
Ease of Use Relatively SimpleComplexComplex
Need for Standard YesYes (often isotopically labeled)Yes (internal or external)

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of phenolic compounds due to its robustness and cost-effectiveness.

Instrumentation:

  • Agilent 1100 series HPLC or equivalent[2]

  • C18 reversed-phase column (e.g., Eclipse XDB-C18, 4.6×250mm, 5µm)[2]

  • UV-Vis or Diode Array Detector (DAD)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)[2][4]

  • This compound standard

Procedure:

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., 80% methanol with 0.1% formic acid).[5]

    • Centrifuge the extract to remove particulate matter.[5]

    • Filter the supernatant through a 0.45 µm syringe filter.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.5% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection Wavelength: 280 nm.[6]

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration based on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices.[7]

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity Series) coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6460).[1]

  • C18 reversed-phase column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound standard

  • Isotopically labeled internal standard (recommended)

Procedure:

  • Sample Preparation:

    • Sample extraction is similar to HPLC, but may also involve a solid-phase extraction (SPE) clean-up step to minimize matrix effects.[7][8]

  • LC Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing the standard.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide absolute quantification without the need for a structurally identical reference compound for calibration.[9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Reagents:

  • Deuterated solvent (e.g., Methanol-d4)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample extract and the internal standard.

    • Dissolve both in a precise volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the nuclei.

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

      • Cx = (Ix / Nx) * (Nis / Iis) * (Mis / Mx) * (mis / ms) * Purity_is Where: C = concentration, I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, x = analyte (this compound), is = internal standard.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow from sample preparation to final quantification across the different analytical platforms.

G cluster_prep Sample Preparation cluster_data Data Processing & Quantification Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS qNMR qNMR Cleanup->qNMR Data_Acq Data Acquisition HPLC->Data_Acq LCMS->Data_Acq qNMR->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for this compound quantification.

Conceptual Signaling Pathway Involvement

While specific signaling pathways for this compound are still under extensive investigation, many plant-derived polyphenols are known to modulate pathways related to inflammation and oxidative stress. A potential, generalized pathway is illustrated below.

G cluster_pathway Potential Cellular Action of this compound KoboA This compound ROS Reactive Oxygen Species (ROS) KoboA->ROS inhibits NFkB NF-κB Pathway KoboA->NFkB inhibits ROS->NFkB activates Inflammation Inflammatory Response (e.g., Cytokines, COX-2) NFkB->Inflammation promotes Cell_Stress Cellular Stress Cell_Stress->ROS induces

References

Safety Operating Guide

Proper Disposal of Kobophenol A: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Kobophenol A, a commitment to safety extends beyond the laboratory bench to include the proper disposal of chemical waste. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established best practices for the disposal of laboratory chemical waste provide a comprehensive framework for ensuring safety and environmental responsibility. This guide offers essential, step-by-step instructions for the proper disposal of this compound, grounded in general laboratory safety protocols.

Immediate Safety and Operational Plan

The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any experiment.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen difficulties, such as generating a form of waste that the institution is not equipped to handle.[1]

Step 1: Waste Characterization and Segregation

Before disposal, it is crucial to characterize the waste. This compound is an oligomeric stilbene.[2] While specific hazard information is limited, it should be treated as a potentially hazardous chemical.

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed.[3]

  • Segregate waste based on chemical properties. For instance, keep organic solvents separate from inorganic waste and chlorinated solvents from non-chlorinated ones.[3]

  • Solid and liquid waste must be kept in separate containers.[3]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure safe handling.

  • Use appropriate and compatible containers for waste storage, with plastic being the preferred option for many chemical wastes.[4] The original container may be used if it is in good condition.[5]

  • Ensure all containers are leak-proof and tightly sealed when not in use.[3]

  • Clearly label all waste containers with their contents.[3][4] This is crucial for safe consolidation and disposal by environmental health and safety (EHS) personnel.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]

  • The SAA must be inspected weekly for any signs of leakage.[5]

  • There are limits to the amount of hazardous waste that can be stored in an SAA. For example, a maximum of 55 gallons of hazardous waste is a common limit.[4]

  • Partially filled, properly labeled containers can remain in the SAA for up to one year.[5] However, once a container is full, it must be removed within three days.[5]

Step 4: Disposal Procedures

The disposal of chemical waste is highly regulated.

  • Never dispose of chemicals down the drain unless they have been explicitly approved for this method by your institution's EHS department and meet local regulations.[6] Generally, only dilute aqueous solutions with a pH between 5.5 and 10.5 may be considered for drain disposal, and this is typically restricted to specific, non-hazardous salts.[6]

  • Do not dispose of solid chemical waste in the regular trash unless it has been confirmed to be non-hazardous.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.[4] They are responsible for the proper management and disposal of chemical waste in compliance with all regulations.[4]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative guidelines for the management of laboratory chemical waste.

ParameterGuidelineSource
Aqueous Waste for Drain Disposal pH must be between 5.5 and 10.5.[6]
Must be a soluble combination of specific cations and anions.[6]
Limited to a few hundred grams or milliliters per day.[6]
Satellite Accumulation Area (SAA) Limits Maximum of 55 gallons of hazardous waste.[4]
Maximum of 1 quart of acutely toxic waste (P-list).[4]
Container Fill Level Do not fill waste containers beyond 90% capacity.[7]
Empty Container Residue No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons.[1]

Experimental Protocols Referenced

The disposal procedures outlined above are based on established safety protocols for handling laboratory chemical waste. For detailed, substance-specific experimental protocols involving this compound, researchers should consult relevant scientific literature. The handling instructions from the supplier indicate that this compound should be stored at room temperature in the continental US, with stock solutions stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture and light.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

KobophenolA_Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Generates This compound Waste characterize Characterize Waste: - Solid or Liquid? - Contaminants? start->characterize segregate Segregate Waste (e.g., solid vs. liquid, halogenated vs. non-halogenated) characterize->segregate container Select Compatible, Leak-Proof Container segregate->container label_container Label Container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa inspect Weekly Inspection for Leaks saa->inspect inspect->saa No Issues ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup inspect->ehs_contact Container Full or Storage Time Limit Reached end_process EHS Manages Final Compliant Disposal ehs_contact->end_process

References

Essential Safety and Logistical Information for Handling Kobophenol A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel and biologically active compounds like Kobophenol A. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in our commitment to your research needs.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound. The recommended PPE includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles to protect from splashes.

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothes.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator should be used in a well-ventilated area or under a fume hood.

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area. A fume hood is recommended, particularly when working with powders or creating solutions.

  • Procedural Controls:

    • Avoid direct contact with skin, eyes, and clothing.

    • Minimize the generation of dust or aerosols.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.

  • First Aid Measures:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Waste should be placed in a clearly labeled, sealed container.[1] Do not dispose of down the drain or in general waste.

Quantitative Data Summary

While specific toxicological data for this compound is limited, the following table provides a general overview of the properties of stilbenoids, the class of compounds to which this compound belongs.

PropertyGeneral Information for Stilbenoids
Chemical Class Polyphenolic compounds with a C6-C2-C6 structure.[2]
Biological Activity Known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antineoplastic properties.[3][4][5] this compound specifically has been shown to inhibit SARS-CoV-2 viral infection and protein kinase C.
Toxicity The toxicological properties of many stilbenoids have not been thoroughly investigated. However, due to their biological activity, they should be handled as potentially hazardous. Some phenolic compounds can be irritants or have other toxic effects.[6][7]
Bioavailability Generally, stilbenoids have low bioavailability due to rapid metabolism.[3]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information (e.g., this document) B Don Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Prepare Work Area (Fume Hood, Clean Surface) B->C D Weigh this compound (in fume hood if powder) C->D E Prepare Solution (as per experimental protocol) D->E F Conduct Experiment E->F G Decontaminate Work Surface F->G H Dispose of Waste (in labeled, sealed container) G->H I Remove PPE and Wash Hands H->I

Caption: Standard workflow for safe handling of this compound.

This procedural guidance is intended to supplement, not replace, your institution's established safety protocols. Always prioritize a thorough risk assessment before beginning any new experimental work. By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.